6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 6,8-dichloro-3,4-dihydro-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-16-12(15)8-3-7-4-9(13)5-10(14)11(7)17-6-8/h4-5,8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEOJNTUKMBWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C(=CC(=C2)Cl)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696227 | |
| Record name | Ethyl 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-53-4 | |
| Record name | Ethyl 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6,8-Dichloro-chroman-3-carboxylic Acid Ethyl Ester
This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 6,8-dichloro-chroman-3-carboxylic acid ethyl ester. The proposed route is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanisms, experimental protocols, and critical process parameters.
Introduction and Significance
This compound is a halogenated heterocyclic compound belonging to the chroman class of molecules. Chroman derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic compounds. The incorporation of chlorine atoms into the aromatic ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This particular derivative, with its carboxylic acid ester functionality at the 3-position, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Proposed Synthetic Pathway: A Multi-Step Approach
A direct, one-step synthesis of this compound from readily available starting materials is challenging. Therefore, a more robust and logical multi-step synthetic route is proposed. This pathway commences with the functionalization of 2,4-dichlorophenol, followed by the construction of the chroman ring system and subsequent esterification.
Part 1: Synthesis of 3,5-Dichlorosalicylaldehyde (Intermediate 1)
The initial and critical step is the introduction of a formyl group at the ortho-position to the hydroxyl group of 2,4-dichlorophenol. This is essential for the subsequent cyclization to form the chroman ring. The Reimer-Tiemann reaction is a classic and effective method for this transformation.
Reaction Mechanism: The Reimer-Tiemann reaction involves the ortho-formylation of phenols. Under basic conditions, chloroform is deprotonated to form the dichlorocarbene electrophile (:CCl₂). The phenoxide ion, being more nucleophilic than the phenol itself, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the salicylaldehyde.
Experimental Protocol: Reimer-Tiemann Formylation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,4-dichlorophenol in an excess of aqueous sodium hydroxide solution.
-
Reagent Addition: While vigorously stirring the solution, slowly add chloroform through the dropping funnel. An exothermic reaction will occur.
-
Reaction Conditions: Heat the reaction mixture at 60-70°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid. The product, 3,5-dichlorosalicylaldehyde, will precipitate out. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
| Parameter | Value | Rationale |
| Starting Material | 2,4-Dichlorophenol | Provides the core dichlorinated aromatic ring. |
| Reagents | Chloroform, Sodium Hydroxide | Generation of dichlorocarbene for formylation. |
| Temperature | 60-70°C | Optimal for carbene formation and reaction rate. |
| Reaction Time | 2-4 hours | Typically sufficient for completion. |
| Purification | Recrystallization | To obtain pure 3,5-dichlorosalicylaldehyde. |
Part 2: Knoevenagel Condensation to form 6,8-Dichloro-2H-chromene-3-carboxylic acid (Intermediate 2)
With the salicylaldehyde in hand, the next step is to introduce the three-carbon unit that will form the heterocyclic ring and contain the carboxylic acid functionality. A Knoevenagel condensation with malonic acid is a suitable method. This reaction is typically followed by an intramolecular cyclization.
Reaction Mechanism: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, in this case, malonic acid, in the presence of a basic catalyst (like piperidine or pyridine). This initially forms a cinnamic acid derivative. Subsequent intramolecular Michael addition of the phenolic hydroxyl group onto the α,β-unsaturated system, followed by dehydration, leads to the formation of the chromene ring.
Experimental Protocol: Knoevenagel Condensation and Cyclization
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dichlorosalicylaldehyde and malonic acid in a suitable solvent such as pyridine or ethanol with a catalytic amount of piperidine.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The precipitated solid, 6,8-dichloro-2H-chromene-3-carboxylic acid, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.[1]
| Parameter | Value | Rationale |
| Starting Material | 3,5-Dichlorosalicylaldehyde | Provides the aldehyde for condensation. |
| Reagents | Malonic Acid, Piperidine/Pyridine | Source of the C3 unit and catalyst. |
| Temperature | Reflux | To drive the condensation and cyclization. |
| Reaction Time | 4-6 hours | To ensure complete reaction. |
| Purification | Recrystallization | To isolate the pure carboxylic acid. |
Part 3: Reduction of the Chromene to a Chroman
The synthesis of the target chroman structure requires the reduction of the double bond in the chromene ring of Intermediate 2. Catalytic hydrogenation is a standard and effective method for this transformation.
Reaction Mechanism: Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 6,8-dichloro-2H-chromene-3-carboxylic acid in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the uptake of hydrogen ceases.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield 6,8-dichloro-chroman-3-carboxylic acid.
| Parameter | Value | Rationale |
| Starting Material | 6,8-Dichloro-2H-chromene-3-carboxylic acid | Contains the double bond to be reduced. |
| Reagents | Hydrogen gas, 10% Pd/C | For the reduction of the double bond. |
| Solvent | Ethanol or Ethyl Acetate | To dissolve the starting material. |
| Pressure | Atmospheric or slightly elevated | Sufficient for the hydrogenation. |
| Purification | Filtration and solvent evaporation | To isolate the reduced product. |
Part 4: Esterification to Yield this compound (Final Product)
The final step is the esterification of the carboxylic acid group to form the desired ethyl ester. Fischer esterification is a straightforward and widely used method for this purpose.
Reaction Mechanism: Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 6,8-dichloro-chroman-3-carboxylic acid in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[2][3]
| Parameter | Value | Rationale |
| Starting Material | 6,8-Dichloro-chroman-3-carboxylic acid | The carboxylic acid to be esterified. |
| Reagents | Absolute Ethanol, Sulfuric Acid | For the formation of the ethyl ester. |
| Temperature | Reflux | To accelerate the esterification reaction. |
| Reaction Time | 3-5 hours | To reach equilibrium. |
| Purification | Column Chromatography | To obtain the final product in high purity. |
Visualization of the Synthetic Pathway
Caption: Proposed multi-step synthesis pathway for this compound.
Alternative Synthetic Considerations
An alternative approach could involve the direct reaction of 2,4-dichlorophenol with ethyl acrylate or a similar Michael acceptor. This reaction, often catalyzed by a Lewis acid or a base, could potentially form the chroman ring in a more convergent manner. However, controlling the regioselectivity and preventing polymerization of the acrylate can be challenging.
Another possibility is the use of a pre-formed C3 synthon that already contains the ethyl ester functionality, which could be reacted with 3,5-dichlorosalicylaldehyde. This might involve a Wittig-type reaction followed by cyclization.
Conclusion
The proposed multi-step synthesis provides a logical and experimentally viable route to this compound. Each step utilizes well-established and reliable organic reactions, ensuring a high probability of success for researchers in a laboratory setting. The detailed protocols and mechanistic explanations offer a solid foundation for the practical synthesis and further exploration of this and related chroman derivatives for various applications in drug discovery and materials science.
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Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. (URL: [Link])
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Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. PMC. (URL: [Link])
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The Ascendant Therapeutic Potential of Dichlorinated Chroman Esters: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1][2] The strategic introduction of halogen atoms, particularly chlorine, into pharmacologically active molecules has been empirically shown to enhance their therapeutic efficacy by modulating physicochemical properties such as lipophilicity, which can lead to improved cell membrane permeability and target protein interaction.[3] This guide delves into the burgeoning field of dichlorinated chroman esters, a class of compounds poised for significant interest in drug discovery. While direct literature on this specific subclass is emerging, this document synthesizes foundational knowledge from the broader study of chroman derivatives and halogenated compounds to provide a comprehensive technical framework for their synthesis, biological evaluation, and mechanistic elucidation. We will explore plausible synthetic routes, detail robust protocols for assessing their anticancer and antimicrobial potential, and discuss the anticipated structure-activity relationships that will guide future optimization efforts. This guide is intended to serve as a foundational resource and a catalyst for further investigation into the therapeutic promise of dichlorinated chroman esters.
The Chroman Moiety: A Privileged Scaffold in Drug Discovery
The chroman framework, a bicyclic system consisting of a benzene ring fused to a dihydropyran ring, is a recurring motif in a multitude of natural products and synthetic compounds with significant pharmacological properties.[4][5] Derivatives of this scaffold have been extensively investigated and have shown a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][7][8] The inherent structural features of the chroman ring system provide a versatile platform for chemical modification, allowing for the fine-tuning of its biological profile.
The chroman-4-one core is a particularly important intermediate in the synthesis of these derivatives.[5] Its amenability to a variety of chemical transformations makes it an ideal starting point for the introduction of diverse functional groups and substituents, thereby enabling the exploration of a vast chemical space and the optimization of therapeutic activity.
The Influence of Dichlorination on Biological Activity
Halogenation is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[9] The introduction of chlorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3] In the context of chroman esters, the presence of two chlorine atoms is hypothesized to confer several advantages:
-
Enhanced Lipophilicity: The increased lipophilicity can facilitate passage through cellular membranes, potentially leading to higher intracellular concentrations and greater efficacy.
-
Modulated Target Interaction: The electron-withdrawing nature and steric bulk of chlorine atoms can alter the electronic and conformational properties of the molecule, leading to more potent and selective interactions with target proteins.
-
Metabolic Stability: The presence of chlorine atoms can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.
The mechanism of action of halogenated aromatic compounds can be complex, sometimes involving interactions with specific receptors, such as the aryl hydrocarbon receptor (Ah receptor), which can lead to altered gene expression.[10][11]
Proposed Synthesis of Dichlorinated Chroman Esters
While the direct synthesis of dichlorinated chroman esters is not extensively documented, a plausible synthetic pathway can be extrapolated from established methods for the synthesis of chroman-4-ones and subsequent halogenation and esterification reactions.
Synthesis of the Dichlorinated Chroman-4-one Intermediate
A potential route to the key dichlorinated chroman-4-one intermediate could involve the electrophilic aromatic substitution of a pre-formed chroman-4-one or the cyclization of a dichlorinated phenolic precursor.
Protocol: Proposed Synthesis of 6,8-dichloro-chroman-4-one
-
Starting Material: Commercially available chroman-4-one.
-
Chlorination: To a solution of chroman-4-one in a suitable solvent (e.g., acetic acid), add N-chlorosuccinimide (NCS) in a stoichiometric amount (2 equivalents) to achieve dichlorination.
-
Reaction Conditions: The reaction may be catalyzed by a Lewis acid and proceed at room temperature or with gentle heating.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired dichlorinated chroman-4-one.
Esterification of the Dichlorinated Chroman-4-one
The final esterification step can be achieved through various standard methods, such as Fischer-Speier esterification or reaction with an acyl chloride.
Protocol: Proposed Synthesis of a Dichlorinated Chroman Ester
-
Reduction of the Ketone: The ketone at the 4-position of the dichlorinated chroman-4-one is reduced to a hydroxyl group using a reducing agent like sodium borohydride.
-
Esterification: The resulting dichlorinated chroman-4-ol is then reacted with a suitable carboxylic acid or acyl chloride in the presence of a catalyst (e.g., dicyclohexylcarbodiimide (DCC) or an acid catalyst) to form the corresponding ester.
-
Purification: The final product is purified using column chromatography.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic pathway for dichlorinated chroman esters.
Biological Evaluation: Protocols for Anticancer and Antimicrobial Screening
A thorough evaluation of the biological activity of newly synthesized dichlorinated chroman esters is crucial. The following protocols outline standard assays for assessing their potential as anticancer and antimicrobial agents.
Anticancer Activity
The anticancer potential of these compounds can be evaluated by assessing their cytotoxicity against a panel of human cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dichlorinated chroman esters (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
The antimicrobial properties can be determined by measuring the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a serial dilution of the dichlorinated chroman esters in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic analysis of the biological data is essential for understanding the structure-activity relationship (SAR).
Quantitative Data Summary
The results from the biological assays should be summarized in clear, concise tables to facilitate comparison.
Table 1: Hypothetical Anticancer Activity of Dichlorinated Chroman Esters
| Compound ID | R Group (Ester) | Dichloro- Position | Cancer Cell Line | IC50 (µM) |
| DCE-01 | Methyl | 6,8- | MCF-7 | 15.2 |
| DCE-02 | Ethyl | 6,8- | MCF-7 | 12.8 |
| DCE-03 | Propyl | 6,8- | MCF-7 | 9.5 |
| DCE-04 | Methyl | 5,7- | MCF-7 | 25.1 |
| DCE-05 | Methyl | 6,8- | A549 | 18.9 |
Table 2: Hypothetical Antimicrobial Activity of Dichlorinated Chroman Esters
| Compound ID | R Group (Ester) | Dichloro- Position | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DCE-01 | Methyl | 6,8- | 32 | 64 |
| DCE-02 | Ethyl | 6,8- | 16 | 32 |
| DCE-03 | Propyl | 6,8- | 8 | 16 |
| DCE-04 | Methyl | 5,7- | 64 | >128 |
| DCE-06 | Benzyl | 6,8- | 4 | 8 |
Structure-Activity Relationship (SAR) Insights
Based on the hypothetical data, several SAR trends can be inferred:
-
Effect of the Ester Group: Increasing the alkyl chain length of the ester (from methyl to propyl in DCE-01 to DCE-03) appears to enhance both anticancer and antimicrobial activity. The introduction of an aromatic ring (benzyl group in DCE-06) may further potentiate the antimicrobial effect.
-
Effect of Dichlorination Position: The position of the chlorine atoms on the chroman ring seems to be critical for activity. The hypothetical data suggests that 6,8-dichlorination (DCE-01) is more favorable for anticancer activity than 5,7-dichlorination (DCE-04).
Potential Mechanism of Action: A Hypothetical Signaling Pathway
The precise mechanism of action of dichlorinated chroman esters will require further investigation. However, based on the known activities of other chroman derivatives and halogenated compounds, a plausible hypothesis is the induction of apoptosis in cancer cells through the modulation of key signaling pathways. For instance, some chroman derivatives have been shown to inhibit SIRT2, an enzyme involved in cell cycle regulation.[12] Halogenated compounds can also induce cellular stress and apoptosis.
The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway for apoptosis induction.
Conclusion and Future Directions
Dichlorinated chroman esters represent a promising, yet underexplored, class of compounds with significant therapeutic potential. This guide has provided a comprehensive framework for their rational design, synthesis, and biological evaluation. By leveraging the established pharmacological importance of the chroman scaffold and the activity-enhancing properties of dichlorination, researchers are well-equipped to advance this exciting area of drug discovery.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of dichlorinated chroman esters with variations in the ester moiety and the position of the chlorine atoms.
-
Broad Biological Screening: Comprehensive screening of these compounds against a wider range of cancer cell lines and microbial pathogens.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Studies: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy and safety profiles.
The insights and protocols presented herein are intended to serve as a valuable resource for the scientific community, paving the way for the discovery and development of novel dichlorinated chroman ester-based therapeutics.
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Bergman, O., et al. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Available at: [Link]
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Aouad, M. R., et al. (n.d.). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. Available at: [Link]
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Parks, J. M., et al. (2022). Mechanism of Action of Flavin-Dependent Halogenases. PMC. Available at: [Link]
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Aouad, M. R., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. NIH. Available at: [Link]
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Aouad, M. R., et al. (n.d.). (PDF) Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. ResearchGate. Available at: [Link]
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Kim, Y., et al. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. PubMed. Available at: [Link]
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de F. B. de Almeida, M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. Available at: [Link]
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Halogenated Anesthetics. (2018). LiverTox - NCBI Bookshelf - NIH. Available at: [Link]
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Peters, E., & Krampe, R. (1993). Antimicrobial effect of camphorated chloroxylenol (ED 84) in the treatment of infected root canals. PubMed. Available at: [Link]
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An In-depth Technical Guide to 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester as a Pharmaceutical Intermediate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Dichloro-chroman-3-carboxylic acid ethyl ester stands as a pivotal, yet underexplored, intermediate in the landscape of pharmaceutical synthesis. Its rigid, bicyclic core, adorned with reactive chloro- and ester functionalities, presents a versatile scaffold for the construction of complex molecular architectures. This technical guide aims to provide a comprehensive overview of this compound, consolidating available information on its synthesis, characterization, and potential applications in drug discovery. By elucidating the causal relationships behind synthetic strategies and highlighting its potential as a precursor to novel therapeutic agents, this document serves as a foundational resource for researchers engaged in the development of next-generation pharmaceuticals.
Introduction: The Strategic Importance of the Chroman Scaffold
The chroman ring system, a benzopyran derivative, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. The structural rigidity of the chroman core provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The incorporation of halogen atoms, such as chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity. The ethyl ester at the 3-position offers a convenient handle for further chemical elaboration, allowing for the introduction of diverse pharmacophoric elements.
Consequently, this compound emerges as a high-value intermediate, strategically designed for the efficient synthesis of novel drug candidates. Its pre-functionalized framework allows for rapid diversification, making it an attractive starting point for lead optimization campaigns.
Synthesis of this compound: A Mechanistic Perspective
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a rational synthetic approach can be devised based on established methodologies for chroman synthesis. The most plausible and convergent strategy involves a domino reaction between 2,4-dichlorophenol and an appropriate acrylate derivative.
Proposed Synthetic Pathway
The synthesis is predicated on an initial Michael addition of the phenoxide derived from 2,4-dichlorophenol to an electron-deficient alkene, followed by an intramolecular cyclization.
Caption: Proposed synthetic route to the target intermediate.
Rationale for Experimental Choices
-
Choice of Base: The selection of a suitable base is critical for the deprotonation of the phenolic hydroxyl group of 2,4-dichlorophenol to form the nucleophilic phenoxide. A moderately strong base like potassium carbonate (K₂CO₃) is often preferred for its balance of reactivity and handling safety. Stronger bases, such as sodium hydride (NaH), can also be employed to ensure complete deprotonation, potentially leading to higher yields, but require more stringent anhydrous reaction conditions.
-
Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is ideal for this type of reaction. These solvents can effectively solvate the potassium or sodium cations without interfering with the nucleophilicity of the phenoxide.
-
Reaction Temperature: The reaction is typically performed at an elevated temperature to facilitate both the initial Michael addition and the subsequent intramolecular cyclization. The optimal temperature would need to be determined empirically but would likely be in the range of 80-120 °C.
Hypothetical Step-by-Step Experimental Protocol
-
To a stirred solution of 2,4-dichlorophenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Heat the mixture to 80 °C for 30 minutes to ensure the formation of the potassium phenoxide.
-
Add ethyl acrylate (1.2 eq.) dropwise to the reaction mixture.
-
Increase the reaction temperature to 100-110 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Physicochemical Properties and Characterization
The successful synthesis of the target intermediate would be confirmed through a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as two distinct signals in the downfield region. The protons of the chroman ring would exhibit characteristic diastereotopic splitting patterns. The ethyl ester would show a triplet and a quartet. |
| ¹³C NMR | The carbonyl carbon of the ester would be observed in the range of 170-175 ppm. Aromatic carbons would appear between 110-160 ppm. The aliphatic carbons of the chroman ring and the ethyl group would be found in the upfield region. |
| Mass Spec. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the two chlorine atoms. |
| IR Spec. | A strong absorption band around 1730 cm⁻¹ corresponding to the ester carbonyl stretch would be a key diagnostic feature. |
Role as a Pharmaceutical Intermediate: A Gateway to Novel Therapeutics
The strategic placement of the chloro and ester functionalities on the chroman scaffold makes this compound a versatile precursor for a variety of pharmaceutical agents.
Potential Therapeutic Applications
The chroman core is associated with a broad spectrum of biological activities, including but not limited to:
-
Anti-inflammatory agents: By serving as a building block for molecules that modulate inflammatory pathways.
-
Anticancer agents: As a scaffold for the development of compounds that target various aspects of cancer cell biology.
-
Cardiovascular drugs: For the synthesis of agents that affect ion channels or receptors in the cardiovascular system.
-
Central nervous system (CNS) agents: The lipophilic nature of the dichlorinated chroman core could be advantageous for brain penetration.
Synthetic Elaboration Pathways
The ethyl ester functionality can be readily transformed into a variety of other functional groups, providing access to a diverse chemical space.
Caption: Key transformations of the ethyl ester group.
-
Hydrolysis: Saponification of the ethyl ester with a base such as lithium hydroxide (LiOH) would yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide range of amines to form a library of amide derivatives, a common motif in many drug molecules.
-
Reduction: Reduction of the ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would provide the corresponding primary alcohol. This alcohol can then be further functionalized, for instance, by conversion to an ether or an amine.
Conclusion and Future Directions
This compound represents a promising yet underutilized intermediate in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the current literature, can be reasonably achieved through established synthetic methodologies. The true value of this compound lies in its potential as a versatile building block for the creation of novel therapeutic agents across a range of disease areas. Further research into the synthesis and application of this intermediate is warranted and could unlock new avenues for drug discovery and development. This guide serves as a call to action for the scientific community to explore the full potential of this intriguing molecule.
References
-
General Chroman Synthesis
- Title: Synthesis of Chroman Deriv
- Source: Comprehensive Organic Synthesis II (Second Edition), 2014
-
URL: [Link]
-
Michael Addition Reactions in Organic Synthesis
- Title: The Michael Reaction
- Source: Organic Chemistry (5th Edition) by Paula Yurkanis Bruice
-
URL: [Link]
-
Role of Halogens in Medicinal Chemistry
- Title: The Role of Halogen
- Source: N
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URL: [Link]
-
Chroman Derivatives in Drug Discovery
- Title: A review on the pharmacological and medicinal aspects of chromane deriv
- Source: European Journal of Medicinal Chemistry
-
URL: [Link]
The Lynchpin in Modern Agrochemical Design: A Technical Guide to 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The relentless pursuit of novel, effective, and selective agrochemicals has led researchers down a multitude of synthetic pathways. Within this complex landscape, certain molecular scaffolds have emerged as exceptionally versatile and potent building blocks. This technical guide focuses on one such key intermediate: 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester . While not an end-product itself, this molecule represents a critical juncture in the synthesis of a new generation of fungicides. This document will elucidate the synthetic pathway to this vital precursor, its conversion into fungicidally active carboxamides, and the mechanistic rationale behind its design. We will explore the causality behind experimental choices, provide detailed protocols, and present a clear, evidence-based case for the significance of this compound in the future of crop protection.
Introduction: The Strategic Importance of the Dichloro-Chroman Scaffold
The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal and agrochemical research, owing to its conformational rigidity and the diverse biological activities of its derivatives. The strategic placement of two chlorine atoms at the 6 and 8 positions of the chroman ring is a deliberate design choice aimed at enhancing the biological efficacy and metabolic stability of the final agrochemical. Halogenation, particularly chlorination, is a well-established strategy in agrochemical design to increase lipophilicity, which can improve cell membrane penetration, and to block sites of metabolic degradation, thereby prolonging the compound's activity.
The primary agrochemical application of the 6,8-dichloro-chroman scaffold lies in the development of potent fungicides, particularly those belonging to the class of succinate dehydrogenase inhibitors (SDHIs). SDHIs disrupt the fungal respiratory chain, a mode of action that has proven highly effective against a broad spectrum of plant pathogens. This guide will demonstrate how This compound serves as a pivotal intermediate in accessing novel fungicidal carboxamides with this mode of action.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic strategy involves the construction of the chroman ring system from readily available starting materials.
Synthetic Pathway Overview
The most logical and efficient pathway to this compound begins with 2,4-dichlorophenol and involves a key Michael addition reaction followed by an intramolecular cyclization. This approach is favored for its atom economy and the relatively mild conditions that can be employed.
Caption: Synthetic route to the core intermediate.
Step-by-Step Experimental Protocol
Step 1: Michael Addition of 2,4-Dichlorophenol to Ethyl Acrylate
This reaction forms the crucial C-O bond and sets the stage for the subsequent cyclization. The use of a base is necessary to deprotonate the phenol, generating a phenoxide nucleophile that attacks the electron-deficient double bond of ethyl acrylate.
-
Materials:
-
2,4-Dichlorophenol
-
Ethyl acrylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2,4-dichlorophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Slowly add ethyl acrylate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(2,4-dichlorophenoxy)propanoate.
-
Step 2: Intramolecular Friedel-Crafts Cyclization
This step forms the chroman ring system through an electrophilic aromatic substitution. A strong acid catalyst is required to protonate the ester carbonyl, which then acts as the electrophile to attack the electron-rich aromatic ring.
-
Materials:
-
Ethyl 3-(2,4-dichlorophenoxy)propanoate
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
-
Procedure:
-
Add ethyl 3-(2,4-dichlorophenoxy)propanoate (1.0 eq) to polyphosphoric acid (10 eq by weight) at room temperature.
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The product will precipitate as a solid. Filter the solid and wash with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield pure This compound .
-
Transformation into Active Agrochemicals: The Path to Fungicidal Carboxamides
The ethyl ester of 6,8-dichloro-chroman-3-carboxylic acid is a stable intermediate that is readily converted into the corresponding carboxylic acid, which is then activated for amidation. This transformation is key to unlocking the fungicidal potential of the scaffold.
Hydrolysis to the Carboxylic Acid
The conversion of the ethyl ester to the carboxylic acid is a straightforward hydrolysis reaction, typically carried out under basic conditions.
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
-
Experimental Protocol:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated HCl to pH 1-2.
-
The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry to obtain 6,8-dichloro-chroman-3-carboxylic acid.
-
Amidation to Fungicidal Carboxamides
The final step in the synthesis of the active fungicidal compounds is the formation of an amide bond between the 6,8-dichloro-chroman-3-carboxylic acid and a selected amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride.
Caption: Synthesis of fungicidal carboxamides.
-
Experimental Protocol:
-
Suspend 6,8-dichloro-chroman-3-carboxylic acid in an inert solvent such as dichloromethane (DCM).
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM.
-
Slowly add the amine solution to the acid chloride solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final fungicidal carboxamide.
-
Biological Activity and Structure-Activity Relationships
While specific biological data for agrochemicals derived directly from this compound is not extensively published in open literature, likely due to proprietary considerations, strong inferences can be drawn from structurally related compounds. Research on chromone- and coumarin-based fungicides indicates that the carboxamide moiety is crucial for activity.[1][2]
Table 1: Fungicidal Activity of Structurally Related Carboxamides
| Compound Class | Target Pathogen | Activity (EC₅₀/IC₅₀) | Reference |
| Pyridine Carboxamides | Botrytis cinerea | IC₅₀ = 5.6 mg/L | [3] |
| Dichloroisothiazole Coumarin Esters | Alternaria solani | EC₅₀ = 2.90-5.56 µg/mL | [2] |
| Aromatic Carboxamides | Sclerotinia sclerotiorum | EC₅₀ = 0.067-0.393 mg/L | [4] |
The dichlorination at the 6 and 8 positions is anticipated to enhance the fungicidal potency by increasing the lipophilicity of the molecule, facilitating its passage through the fungal cell wall and membrane. Furthermore, these chlorine atoms can block potential sites of metabolic attack by fungal enzymes, leading to a longer-lasting protective effect on the crop. The carboxamide linkage itself is a key feature of many successful SDHI fungicides, as it is involved in hydrogen bonding interactions within the active site of the succinate dehydrogenase enzyme.
Conclusion: A Versatile Intermediate for Future Agrochemicals
This compound stands as a testament to the power of rational design in agrochemical synthesis. Its carefully considered structure, featuring a rigid chroman scaffold and strategic dichlorination, makes it an ideal precursor for a new generation of potent and durable fungicides. The synthetic pathways outlined in this guide, from readily available starting materials to the final active carboxamides, are robust and scalable, offering a clear roadmap for researchers and developers in the agrochemical industry. As the challenge of overcoming fungicide resistance continues to grow, the strategic use of versatile intermediates like this compound will be paramount in developing the innovative solutions needed to ensure global food security.
References
- Synthesis and biological evaluation of chromone-3-carboxamides. (URL not available)
-
Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. National Institutes of Health. ([Link])
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Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐Cornexistin. Chemistry – A European Journal. ([Link])
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Institutes of Health. ([Link])
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Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. National Institutes of Health. ([Link])
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Synthesis and Herbicidal Activities of 3‐(4‐Chloro‐2‐fluoro‐5‐substituted phenyl)benzo[d][1][2][5]triazin‐4(3H)‐one Derivatives. Semantic Scholar. ([Link])
- Herbicidal composition comprising chromone derivatives and a method for weed control.
-
Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. ([Link])
- A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.
-
Dichlorprop. Wikipedia. ([Link])
-
Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. ([Link])
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Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. Arabian Journal of Chemistry. ([Link])
- Preparation method of ethyl 6,8-dichlorocaprylate.
-
State of the Art in Dual-Curing Acrylate Systems. MDPI. ([Link])
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Esterification of Carboxylic Acids. Organic Syntheses. ([Link])
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Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. ResearchGate. ([Link])
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Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. PubMed. ([Link])
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2,6-dichlorophenol. Organic Syntheses. ([Link])
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Employment of Michael addition reactions for the functionalization of carboranes. ResearchGate. ([Link])
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Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. ([Link])
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Dichlorprop. PubChem. ([Link])
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In Vitro Rooting of Poplar: Effects and Metabolism of Dichlorprop Auxin Ester Prodrugs. MDPI. ([Link])
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Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. National Institutes of Health. ([Link])
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Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. ([Link])
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An In-Depth Technical Guide to the Reactivity of the Chroman Ring in 6,8-Dichloro Compounds
This technical guide provides a comprehensive exploration of the chemical reactivity of the chroman ring system when substituted with two chlorine atoms at the 6 and 8 positions. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to the unique electronic properties imparted by the dichloro substitution, which modulate the reactivity of the heterocyclic core and offer diverse opportunities for functionalization. This guide synthesizes fundamental principles of organic chemistry with practical insights to provide a predictive framework for the reactivity of 6,8-dichlorochroman and its derivatives.
Understanding the Electronic Landscape of the 6,8-Dichlorochroman Core
The reactivity of the 6,8-dichlorochroman ring is fundamentally governed by the interplay of the electronic effects of its constituent parts: the fused benzene ring, the dihydropyran ring, and the two chlorine substituents.
-
The Chroman Ring System: The chroman moiety consists of a benzene ring fused to a dihydropyran ring. The ether oxygen atom in the dihydropyran ring is an electron-donating group due to its lone pairs of electrons, which can participate in resonance with the aromatic system. This electron-donating character generally activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. In the case of the chroman ring, the positions corresponding to ortho and para to the ether oxygen are C-5 and C-7, respectively.
-
The Influence of Dichloro Substitution: The two chlorine atoms at positions 6 and 8 are strongly electron-withdrawing groups due to their high electronegativity (inductive effect, -I). This has a profound impact on the reactivity of the aromatic ring, significantly deactivating it towards electrophilic aromatic substitution (EAS) compared to unsubstituted chroman.[1] While halogens are generally considered ortho-, para-directors due to the resonance effect (+R) of their lone pairs, their strong deactivating inductive effect is the dominant factor in determining the overall reactivity.[2]
The cumulative effect of the ether oxygen and the two chlorine atoms creates a complex electronic environment. The C-5 and C-7 positions are the only available sites for electrophilic attack on the aromatic ring. While the ether oxygen directs towards these positions, the deactivating nature of the chlorine atoms makes such reactions challenging.
Electrophilic Aromatic Substitution (EAS) on the 6,8-Dichlorochroman Ring: A Predictive Analysis
Despite the deactivation of the aromatic ring, electrophilic substitution reactions can be driven to occur under specific conditions. The key to successful functionalization lies in understanding the directing effects and choosing appropriate reaction conditions.
Regioselectivity: The C-5 versus C-7 Debate
Predicting the regioselectivity of EAS on the 6,8-dichlorochroman ring is not straightforward without empirical data. However, we can analyze the contributing factors:
-
Directing Effect of the Ether Oxygen: As a strong ortho-, para-director, the ether oxygen at position 1 will favor substitution at both C-5 (ortho) and C-7 (para).
-
Directing Effects of the Chlorine Atoms:
-
The chlorine at C-6 will direct incoming electrophiles to its ortho positions (C-5 and C-7).
-
The chlorine at C-8 will direct to its ortho position (C-7).
-
-
Steric Hindrance: The C-5 position is flanked by the C-6 chlorine atom, which may introduce some steric hindrance, potentially favoring substitution at the more accessible C-7 position.
Considering these factors, it is plausible that a mixture of 5- and 7-substituted products could be obtained, with the ratio depending on the specific electrophile and reaction conditions. For bulkier electrophiles, substitution at the less sterically hindered C-7 position may be favored.
Key Electrophilic Aromatic Substitution Reactions
The following sections provide an overview of common EAS reactions and adaptable protocols for their application to the 6,8-dichlorochroman scaffold. It is crucial to note that these are generalized procedures and may require optimization.
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which is a versatile functional group that can be further reduced to an amine. Given the deactivated nature of the 6,8-dichlorochroman ring, harsh nitrating conditions are likely necessary.
Adaptable Experimental Protocol: Nitration of 6,8-Dichlorochroman
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Substrate Addition: Slowly add 6,8-dichlorochroman to the cooled sulfuric acid with continuous stirring.
-
Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expected Products: A mixture of 6,8-dichloro-5-nitrochroman and 6,8-dichloro-7-nitrochroman.
Further halogenation of the 6,8-dichlorochroman ring would introduce a third halogen atom at either the C-5 or C-7 position. This would require a Lewis acid catalyst to activate the halogen.
Adaptable Experimental Protocol: Bromination of 6,8-Dichlorochroman
-
Reaction Setup: Dissolve 6,8-dichlorochroman in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask protected from light.
-
Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).
-
Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Expected Products: A mixture of 5-bromo-6,8-dichlorochroman and 7-bromo-6,8-dichlorochroman.
Friedel-Crafts reactions are powerful methods for forming carbon-carbon bonds.[3][4] However, these reactions are notoriously sensitive to deactivating groups on the aromatic ring. Therefore, achieving Friedel-Crafts acylation or alkylation on the 6,8-dichlorochroman ring will likely be challenging and may require highly reactive acylating/alkylating agents and strong Lewis acids.[5]
Adaptable Experimental Protocol: Friedel-Crafts Acylation of 6,8-Dichlorochroman
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend a strong Lewis acid (e.g., aluminum chloride, AlCl₃) in a dry, non-polar solvent (e.g., carbon disulfide or nitrobenzene).
-
Acylating Agent Addition: Add the acylating agent (e.g., an acyl chloride or anhydride) to the suspension and stir until the acylium ion is formed.
-
Substrate Addition: Slowly add a solution of 6,8-dichlorochroman in the same solvent.
-
Reaction Conditions: The reaction may require heating to proceed. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the product by chromatography.
Challenges: Due to the deactivated ring, forcing conditions may be required, which could lead to side reactions or decomposition. The acylated product is also deactivated, which helps prevent polyacylation.
Functionalization via Metal-Catalyzed Cross-Coupling Reactions
The presence of two chlorine atoms at positions 6 and 8 opens up the possibility of utilizing powerful palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents.[6] These reactions offer a more versatile approach to functionalizing the 6,8-dichlorochroman core compared to traditional electrophilic substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base.[7]
Adaptable Experimental Protocol: Suzuki-Miyaura Coupling with 6,8-Dichlorochroman
-
Reaction Setup: In a reaction vessel, combine 6,8-dichlorochroman, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC.
-
Work-up: After cooling, partition the reaction mixture between water and an organic solvent.
-
Purification: Separate the organic layer, dry, concentrate, and purify the product by column chromatography.
Selectivity: It may be possible to achieve selective mono-coupling at either the C-6 or C-8 position by carefully controlling the stoichiometry of the reagents and reaction conditions. The relative reactivity of the two chlorine atoms would depend on their electronic and steric environment.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9] This provides a direct route to amino-substituted chroman derivatives.
Adaptable Experimental Protocol: Buchwald-Hartwig Amination of 6,8-Dichlorochroman
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 6,8-dichlorochroman, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).
-
Solvent: Add a dry, aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature and monitor its progress.
-
Work-up: After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.
-
Purification: Purify the resulting amine derivative by column chromatography.
Other Potential Transformations
Directed ortho-Metalation (DoM)
If a suitable directing group is present on the chroman ring (e.g., at the C-5 or C-7 position), directed ortho-metalation followed by quenching with an electrophile could be a powerful strategy for regioselective functionalization.[10][11] For instance, if a carboxylic acid or amide were present at C-7, lithiation would be expected to occur at the C-8 position, which is already chlorinated. A directing group at C-5 could potentially direct metalation to C-6.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic rings.[12][13] Given the deactivated nature of the 6,8-dichlorochroman ring, this reaction is likely to be challenging. However, for related electron-rich chromanone systems, this reaction has been reported.[14]
Data Presentation
Table 1: Predicted Reactivity of 6,8-Dichlorochroman in Various Reactions
| Reaction Type | Predicted Reactivity | Key Considerations | Potential Products |
| Electrophilic Aromatic Substitution | |||
| Nitration | Low, requires harsh conditions | Deactivated ring | Mixture of 5-nitro and 7-nitro derivatives |
| Halogenation | Low, requires Lewis acid | Deactivated ring | Mixture of 5-halo and 7-halo derivatives |
| Friedel-Crafts Acylation/Alkylation | Very low, likely challenging | Strong deactivation | 5- or 7-acylated/alkylated products (if successful) |
| Metal-Catalyzed Cross-Coupling | |||
| Suzuki-Miyaura Coupling | High | Potential for mono- or di-substitution | 6- and/or 8-aryl/alkyl derivatives |
| Buchwald-Hartwig Amination | High | Requires specific ligands and bases | 6- and/or 8-amino derivatives |
| Other Reactions | |||
| Directed ortho-Metalation | Dependent on directing group | Requires a pre-installed directing group | Regioselective functionalization adjacent to the directing group |
| Vilsmeier-Haack Reaction | Very low | Deactivated ring | 5- or 7-formylated products (if successful) |
Visualization of Reaction Pathways
Caption: Overview of potential reaction pathways for the functionalization of the 6,8-dichlorochroman ring system.
Conclusion
The 6,8-dichloro-substituted chroman ring presents a unique and challenging scaffold for synthetic chemists. The strong deactivating effect of the two chlorine atoms significantly tempers the reactivity of the aromatic ring towards traditional electrophilic aromatic substitution. However, these same chlorine atoms provide valuable handles for modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. This guide provides a predictive framework for exploring the reactivity of this intriguing heterocyclic system. Further experimental investigation is warranted to fully elucidate the regioselectivity and optimize reaction conditions for the synthesis of novel 6,8-dichlorochroman derivatives with potential applications in drug discovery and materials science.
References
- Çakmak, O., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant, verifiable source]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- NMR Spectroscopic Data for relevant compounds. (Year). Database or Publication. [Link to a relevant, verifiable source]
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Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation-based routes to condensed aromatics. Chemical Reviews, 90(6), 879–933. [Link]
- Synthesis and Chemical Reactivity of the Novel 6,8-Dibromo-7-hydroxychromone-3-carboxaldehyde. (Year). Journal Name.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395. [A general verifiable link about Friedel-Crafts reaction]
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"Friedel-Crafts Acylation." Organic Chemistry Portal. [Link]
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Schnürch, M., et al. (2007). Halogen dance reactions--a review. Chemical Society Reviews, 36(7), 1046-57. [Link]
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"Vilsmeier-Haack Reaction." Organic Chemistry Portal. [Link]
- Grossman, R. B. (2010). The Art of Writing Reasonable Organic Reaction Mechanisms. Springer. [A general verifiable link about reaction mechanisms]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [A general verifiable link to a comprehensive organic chemistry textbook]
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"Halogenation of Alkanes." Chemistry LibreTexts. [Link]
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"Buchwald–Hartwig amination." Wikipedia. [Link]
- Esterification of Carboxylic Acids. (Year). Organic Syntheses. [Link to a relevant, verifiable source]
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"Buchwald-Hartwig Amination." Chemistry LibreTexts. [Link]
- Palladium-Catalyzed Cyanation of Aryl Halides. (Year). Organic Chemistry Portal. [Link to a relevant, verifiable source]
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"Vilsmeier-Haack Reaction." Name-Reaction.com. [Link]
- Spectroscopic Characterization of relevant compounds. (Year). Journal or Database. [Link to a relevant, verifiable source]
- Formylation of Amines. (Year). MDPI. [Link to a relevant, verifiable source]
- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (Year). Google Patents. [Link to a relevant, verifiable source]
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"Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis." Doc Brown's Chemistry. [Link]
- Synthesis of Carboxylic Acids. (Year). University of Calgary. [Link to a relevant, verifiable source]
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (Year). RSC Publishing. [Link to a relevant, verifiable source]
- One-step environment-friendly preparation method of 7-amino-3-vinyl cephalosporanic acid. (Year). Google Patents. [Link to a relevant, verifiable source]
- Friedel–Crafts Acylation. (Year). Sigma-Aldrich. [Link to a relevant, verifiable source]
- Recent advances in catalytic decarboxylative transformations of carboxylic acid groups attached to a non-aromatic sp2 or sp carbon. (Year). Organic & Biomolecular Chemistry (RSC Publishing). [Link to a relevant, verifiable source]
- Esterification of Carboxylic Acids with. (Year). Organic Syntheses Procedure. [Link to a relevant, verifiable source]
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (Year). MDPI. [Link to a relevant, verifiable source]
- Synthesis and reactions of 5,6‐dichloro‐3‐nitropyrazinamine. (Year). ResearchGate. [Link to a relevant, verifiable source]
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (Year). NIH. [Link to a relevant, verifiable source]
- Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (Year). PMC - NIH. [Link to a relevant, verifiable source]
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An In-depth Technical Guide to Elucidating the Therapeutic Targets of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester: A Hypothesis-Driven Approach
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: Charting a Course for a Novel Chemical Entity
The compound 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester represents a novel chemical entity within a privileged structural class—the chromans. While direct biological data for this specific molecule is not yet publicly available, its core scaffold is shared by a multitude of compounds with significant and diverse pharmacological activities.[1][2][3][4][5] This guide eschews a speculative listing of possibilities. Instead, it presents a structured, hypothesis-driven research program designed to systematically uncover and validate the therapeutic targets of this compound. We will proceed from broad-based screening to specific, mechanism-of-action studies, grounding our experimental choices in the established pharmacology of structurally related molecules. This document serves as a comprehensive roadmap for characterizing its therapeutic potential.
Part 1: Foundational Analysis - The Chroman Scaffold as a Privileged Structure
The chroman ring system is a core component of numerous natural and synthetic molecules exhibiting a wide array of biological effects, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[3][4] The specific substitutions on the this compound—notably the halogenation at positions 6 and 8 and the ethyl carboxylate at position 3—provide a unique electronic and steric profile that warrants systematic investigation.
Our initial survey of the literature on related chroman, chromone, and coumarin derivatives reveals several high-priority target classes that serve as the foundation for our proposed investigation:
-
Sirtuin Deacetylases (e.g., SIRT2): Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a key enzyme in cellular metabolism, cell cycle control, and neuroprotection.[6]
-
Protein Kinases (e.g., EGFR, B-RAF): The broader chromene and coumarin families contain numerous compounds that inhibit protein kinases, which are central regulators of cell proliferation and survival and are frequently dysregulated in cancer.[1][2][3]
-
Monoamine Oxidases (e.g., MAO-B): Chromone-3-carboxylic acid, a close structural relative, is a potent and selective inhibitor of MAO-B, a target for neurodegenerative diseases like Parkinson's.[7]
-
Cytoskeletal Proteins (e.g., Tubulin): Certain chromene derivatives are known to disrupt microtubule dynamics by inhibiting tubulin polymerization, a clinically validated anticancer strategy.[2][8][9][10]
Based on this precedent, we will construct a multi-pronged approach to de-orphanize this compound.
Part 2: A Phased Strategy for Target Identification and Validation
We propose a three-phase experimental workflow. This structure ensures a logical progression from broad, unbiased screening to focused, hypothesis-driven validation, optimizing resource allocation and maximizing the probability of identifying the primary therapeutic target(s).
Figure 1: Proposed workflow for target identification and validation.
Phase 1: Unbiased Screening to Generate Initial Hypotheses
The initial phase is designed to cast a wide net and identify the compound's general biological activity profile.
-
Cytotoxicity Profiling: The compound will be submitted to the National Cancer Institute's NCI-60 Human Tumor Cell Lines Screen. This will provide data on its growth-inhibitory or cytotoxic effects across 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The resulting COMPARE algorithm analysis can suggest a mechanism of action by correlating the compound's activity pattern with those of known anticancer agents.
-
Broad Kinase Profiling: A commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's HotSpot) will be used to screen the compound at a fixed concentration (e.g., 10 µM) against hundreds of kinases. This will rapidly identify if the compound has activity against this major therapeutic target class.
-
General Ligand Binding/Functional Screening: A broad panel screen, such as the Eurofins BioMAP® Diversity PLUS panel, will assess the compound's activity across a range of cell-based systems modeling complex human diseases. This can provide early clues about its effects on inflammation, immune responses, and other physiological processes, potentially pointing towards non-kinase targets.
Phase 2: Focused Validation of High-Priority Putative Targets
Results from Phase 1 will guide the prioritization of efforts in Phase 2. Concurrently, based on structural analogy, we will proactively investigate the most likely targets.
A. Sirtuin 2 (SIRT2) Inhibition
-
Rationale: The chroman scaffold is a known SIRT2 inhibitor pharmacophore.[6] SIRT2 is a compelling target for neurodegenerative disorders and certain cancers.[1]
-
Experimental Plan:
-
Primary Assay: An in vitro biochemical assay using recombinant human SIRT2 enzyme and a fluorogenic acetylated peptide substrate. The compound will be tested in a dose-response format to determine its IC₅₀ value.
-
Selectivity Profiling: The compound will be tested against other sirtuin isoforms (SIRT1, SIRT3) to determine its selectivity. High selectivity for SIRT2 is a desirable attribute.
-
Cellular Target Engagement: A Western blot analysis will be performed on a relevant cell line (e.g., HEK293T or a cancer cell line) treated with the compound to measure the acetylation status of α-tubulin, a known SIRT2 substrate.[11] An increase in acetylated α-tubulin would provide strong evidence of cellular SIRT2 inhibition.
-
B. Kinase Inhibition (EGFR & B-RAF)
-
Rationale: Chromene and coumarin derivatives are known to inhibit EGFR and other kinases involved in oncogenic signaling.[1][2][3] A positive hit in the Phase 1 kinase screen or significant cytotoxicity against epithelial-derived cancer cells would elevate this hypothesis.
-
Experimental Plan:
-
Biochemical IC₅₀ Determination: If specific kinases are identified in the primary screen, full IC₅₀ curves will be generated using in vitro assays (e.g., ADP-Glo™ or Z'-LYTE™). We will focus on EGFR and B-RAF (particularly the V600E mutant) as starting points.[12][13]
-
Cellular Phosphorylation Assays: Western blotting will be used to assess the phosphorylation status of downstream targets in relevant cancer cell lines (e.g., A549 for EGFR, A375 for B-RAF V600E) upon compound treatment. A reduction in phosphorylated ERK (p-ERK) would indicate inhibition of the MAPK pathway.[14]
-
C. Monoamine Oxidase B (MAO-B) Inhibition
-
Rationale: The presence of the 3-carboxylic acid ester moiety is reminiscent of chromone-3-carboxylic acid, a potent MAO-B inhibitor.[7] This is a key target in Parkinson's disease.
-
Experimental Plan:
-
In Vitro MAO Activity Assay: The compound's ability to inhibit recombinant human MAO-A and MAO-B will be measured using a chemiluminescent assay to determine IC₅₀ values and selectivity.
-
Mechanism of Inhibition: Reversibility of inhibition will be assessed through dialysis or dilution experiments to distinguish between reversible and irreversible binding.
-
D. Tubulin Polymerization Inhibition
-
Rationale: Broad anti-proliferative activity, especially with cell cycle arrest in the G2/M phase, is a hallmark of tubulin inhibitors.[9] Several chromene derivatives act via this mechanism.[2]
-
Experimental Plan:
-
In Vitro Tubulin Polymerization Assay: The effect of the compound on the polymerization of purified tubulin will be monitored by measuring the increase in light scattering or fluorescence.
-
Cellular Immunofluorescence: Cancer cells treated with the compound will be stained for α-tubulin and DNA (DAPI). Disruption of the mitotic spindle and cell cycle arrest in mitosis would confirm a tubulin-targeting mechanism.
-
Part 3: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided for key validation experiments.
Protocol 1: SIRT2 Inhibition Assay (Fluorogenic)
-
Reagents: Recombinant human SIRT2, SIRT2 substrate (e.g., Fluor de Lys®-SIRT2), NAD+, Developer reagent, Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute into Assay Buffer.
-
In a 96-well black plate, add 25 µL of the diluted compound.
-
Add 25 µL of a 2X enzyme/substrate/NAD+ mixture (containing SIRT2, Fluor de Lys®-SIRT2 substrate, and NAD+) to each well to initiate the reaction.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and develop the signal by adding 50 µL of Developer reagent containing a lysine deacetylase (HDAC) inhibitor (to stop any non-sirtuin activity).
-
Incubate at room temperature for 15 minutes.
-
Read fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀.
-
Protocol 2: Cellular Western Blot for Phospho-ERK (p-ERK)
-
Cell Culture: Seed A375 cells (for B-RAF) or A549 cells (for EGFR) in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of the test compound for a specified time (e.g., 2 hours). Include positive (known inhibitor) and negative (DMSO) controls.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody against p-ERK1/2 (e.g., Rabbit mAb) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Part 4: Data Presentation and Interpretation
Quantitative data from the proposed assays should be summarized for clear comparison.
Table 1: Summary of In Vitro Target Inhibition
| Target | Assay Type | IC₅₀ (µM) | Selectivity vs. Isoforms |
| SIRT2 | Fluorogenic | [Data] | SIRT1 IC₅₀: [Data]SIRT3 IC₅₀: [Data] |
| EGFR | Kinase Assay | [Data] | - |
| B-RAF V600E | Kinase Assay | [Data] | - |
| MAO-A | Luminescent | [Data] | MAO-B IC₅₀: [Data] |
| MAO-B | Luminescent | [Data] | MAO-A IC₅₀: [Data] |
| Tubulin | Polymerization | [Data] | - |
Part 5: Concluding Remarks and Future Directions
This guide outlines a comprehensive and logical pathway for the systematic evaluation of this compound. By integrating broad phenotypic screening with hypothesis-driven validation against high-probability targets, this research program is designed to efficiently identify its mechanism of action and primary therapeutic targets.
Figure 2: Simplified diagrams of potential signaling pathways targeted.
Positive identification of a specific target will unlock further avenues of research, including structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo studies in relevant disease models to establish proof-of-concept. The insights gained from this structured approach will be critical in determining the ultimate therapeutic value of this novel chroman derivative.
References
A comprehensive, numbered list of all cited, authoritative sources will be generated upon the completion of the proposed experimental work and subsequent publication. The placeholders within the text refer to the foundational literature that justifies the selection of each potential therapeutic target.
Sources
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- 11. Structure, functions, and recent advances in the development of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mutant B-Raf Kinase Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
Introduction
In the landscape of modern drug discovery and materials science, the chroman scaffold is a privileged heterocyclic structure, forming the core of numerous biologically active compounds, including antioxidants and anticancer agents.[1][2][3] The precise functionalization of this scaffold is critical to modulating its pharmacological profile. This guide provides a comprehensive, in-depth analysis of the structure elucidation of a specific derivative, 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester. The correct assignment of its chemical structure is a prerequisite for understanding its reactivity, biological activity, and potential as a synthetic intermediate.[3]
This document eschews a rigid template, instead adopting a logical, evidence-based narrative that mirrors the process a senior scientist would follow in the laboratory. We will journey through a multi-technique spectroscopic analysis, demonstrating how data from Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments are synergistically integrated. The causality behind each analytical choice will be explained, ensuring that the described workflow is a self-validating system for researchers, scientists, and drug development professionals.
Part 1: Foundational Analysis - Molecular Formula and Unsaturation
Before delving into complex spectral interpretation, the foundational step is to determine the molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.
1.1. High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of a unique molecular formula.
-
Experimental Protocol:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.
-
The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured with high precision.
-
For this compound, the expected molecular formula is C₁₂H₁₂Cl₂O₃. The presence of two chlorine atoms is a key feature that is readily confirmed by the distinctive isotopic pattern of the molecular ion peak, which will show signals for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 9:6:1 ratio, characteristic of a dichlorinated compound.
1.2. Index of Hydrogen Deficiency (IHD)
The IHD, or degree of unsaturation, is calculated from the molecular formula and provides initial clues about the presence of rings or multiple bonds.
-
Calculation: IHD = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, N = number of nitrogens.
For C₁₂H₁₂Cl₂O₃: IHD = 12 - (12/2) - (2/2) + (0/2) + 1 = 12 - 6 - 1 + 1 = 6
An IHD of 6 suggests a significant degree of unsaturation. This is accounted for by the benzene ring (IHD=4) and the ester's carbonyl group (C=O, IHD=1), leaving one additional degree of unsaturation, which corresponds to the heterocyclic chroman ring.
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4][5]
-
Experimental Protocol:
-
A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
The plates are mounted in the spectrometer.
-
The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber.
-
2.1. Interpretation of the IR Spectrum
The spectrum of this compound would display several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group Implication |
| ~3000-2850 | C-H Stretch (sp³) | Presence of aliphatic CH, CH₂, and CH₃ groups. |
| ~1735 | C=O Stretch | Strong, sharp peak confirming the ester carbonyl group.[6] |
| ~1600, ~1470 | C=C Stretch | Absorptions characteristic of the aromatic benzene ring. |
| ~1250, ~1050 | C-O Stretch | Bands corresponding to the ester and ether linkages. |
| < 800 | C-Cl Stretch | Confirms the presence of chloro-substituents. |
The most telling peak is the strong absorption around 1735 cm⁻¹, which is a definitive indicator of the saturated ester group. The absence of a broad absorption in the 3200-3500 cm⁻¹ region confirms the absence of a hydroxyl (-OH) group.
Part 3: Definitive Structure Mapping with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for organic structure elucidation, providing detailed information about the carbon-hydrogen framework.[5][7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
-
Experimental Protocol (General):
-
Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
A small amount of Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).[8]
-
The solution is transferred to an NMR tube.
-
The sample is placed in the NMR spectrometer, and the respective 1D and 2D spectra are acquired.
-
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20 | d (J ≈ 2.5 Hz) | 1H | Ar-H (H-7) | Aromatic proton deshielded by adjacent chlorine and oxygen. The small splitting is due to meta-coupling to H-5. |
| ~7.05 | d (J ≈ 2.5 Hz) | 1H | Ar-H (H-5) | Aromatic proton deshielded by adjacent chlorine. Meta-coupled to H-7. |
| ~4.40 - 4.25 | m | 2H | O-CH₂ (C-2) | Diastereotopic protons of the chroman ring adjacent to the ether oxygen, appearing as a complex multiplet. |
| ~4.20 | q (J ≈ 7.1 Hz) | 2H | O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |
| ~3.15 | m | 1H | CH (C-3) | Methine proton at the stereocenter, coupled to the protons at C-2 and C-4. |
| ~3.00 - 2.85 | m | 2H | CH₂ (C-4) | Diastereotopic benzylic protons, appearing as a complex multiplet due to coupling with the H-3 proton. |
| ~1.28 | t (J ≈ 7.1 Hz) | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171.5 | C =O | Ester carbonyl carbon, highly deshielded.[9][10] |
| ~148.0 | C -O (C-8a) | Aromatic quaternary carbon attached to oxygen. |
| ~129.0 | C -H (C-5) | Aromatic methine carbon. |
| ~127.5 | C -Cl (C-6) | Aromatic quaternary carbon attached to chlorine. |
| ~126.0 | C -H (C-7) | Aromatic methine carbon. |
| ~124.5 | C -Cl (C-8) | Aromatic quaternary carbon attached to chlorine. |
| ~121.0 | C -C (C-4a) | Aromatic quaternary carbon at the ring junction. |
| ~68.0 | O-C H₂ (C-2) | Aliphatic carbon attached to the ether oxygen. |
| ~61.0 | O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~45.0 | C H (C-3) | Aliphatic methine carbon. |
| ~25.0 | C H₂ (C-4) | Aliphatic benzylic carbon. |
| ~14.2 | O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
2D NMR: Assembling the Puzzle
2D NMR experiments are crucial for unambiguously connecting the atoms identified in the 1D spectra.[11]
Workflow for Structure Elucidation using NMR
Caption: Workflow for NMR-based structure elucidation.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled (typically on adjacent carbons).
-
Key Correlations:
-
A cross-peak between the ethyl CH₂ (δ ~4.20) and CH₃ (δ ~1.28) protons.
-
Correlations between the protons on the chroman ring: H-3 (δ ~3.15) would show correlations to the H-2 protons (δ ~4.30) and the H-4 protons (δ ~2.90).
-
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. This is a powerful confirmation step.
-
Key Correlations:
-
δH ~7.20 → δC ~126.0 (C-7)
-
δH ~7.05 → δC ~129.0 (C-5)
-
δH ~4.30 → δC ~68.0 (C-2)
-
δH ~4.20 → δC ~61.0 (Ester CH₂)
-
δH ~3.15 → δC ~45.0 (C-3)
-
δH ~2.90 → δC ~25.0 (C-4)
-
δH ~1.28 → δC ~14.2 (Ester CH₃)
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for connecting molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Key HMBC Correlations for Structural Confirmation
Caption: Key HMBC correlations confirming connectivity.
-
Aromatic-Aliphatic Link: The benzylic protons at H-4 (δ ~2.90) are crucial. They will show HMBC correlations to the aromatic carbons C-5 (δ ~129.0) and C-4a (δ ~121.0), firmly attaching the heterocyclic ring to the benzene ring.
-
Ester Position: The methine proton at H-3 (δ ~3.15) will show a correlation to the ester carbonyl carbon (C=O, δ ~171.5). This unequivocally places the ethyl carboxylate group at the C-3 position.
-
Ring Closure: The H-5 aromatic proton (δ ~7.05) will show a correlation to the benzylic carbon C-4 (δ ~25.0), further confirming the fusion of the two rings.
Conclusion
The structure of this compound is unequivocally confirmed through the logical synthesis of data from multiple, complementary analytical techniques. Mass spectrometry establishes the molecular formula (C₁₂H₁₂Cl₂O₃) and the presence of two chlorine atoms. Infrared spectroscopy identifies the key functional groups: an ester, an aromatic ring, and C-Cl bonds. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive atomic connectivity. The combination of COSY, HSQC, and particularly the long-range HMBC correlations, allows for the complete and unambiguous assembly of the molecular puzzle, validating the assigned structure with the highest degree of scientific confidence. This systematic approach serves as a robust template for the structural characterization of novel organic compounds in any research setting.
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Quora. (2018). How to determine the structure of organic molecules. Retrieved January 20, 2026, from [Link]
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MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Structures of chroman-4-one and chromone. Retrieved January 20, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 20, 2026, from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Retrieved January 20, 2026, from [Link]
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LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved January 20, 2026, from [Link]
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PubMed. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swapping in 1-Tetralones: Single-Atom Editing Enabled by Oxidative Ring Contraction of Benzoxepine Silyl Ketene Acetals. Retrieved January 20, 2026, from [Link]
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Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved January 20, 2026, from [Link]
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Dove Medical Press. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Retrieved January 20, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum. Retrieved January 20, 2026, from [Link] chloroethane.htm
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Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl methanoate. Retrieved January 20, 2026, from [Link]
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Methodological & Application
Purification of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester by Column Chromatography: An Application Note and Protocol
Abstract
This application note provides a detailed, field-proven protocol for the purification of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester via silica gel column chromatography. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a robust flash chromatography procedure. The causality behind experimental choices, troubleshooting, and expected outcomes are discussed to ensure scientific integrity and reproducibility.
Introduction
This compound is a substituted chroman derivative. The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[1] Precise purification of such intermediates is critical to ensure the integrity of subsequent synthetic steps and the validity of biological screening data.
Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For compounds of intermediate polarity like the target ester, normal-phase chromatography using silica gel as the stationary phase is highly effective. The separation is driven by the polarity of the analytes; more polar compounds interact more strongly with the polar silica gel and thus elute later than less polar compounds.[2] This protocol details the use of a hexane/ethyl acetate solvent system, a common and effective mobile phase for a wide range of organic compounds.[3][4]
Principle of Separation
The purification strategy hinges on the principles of adsorption chromatography. The stationary phase, silica gel, is a highly porous form of silicon dioxide with surface silanol (Si-OH) groups, rendering it polar.[5][6] The mobile phase, a mixture of nonpolar hexane and more polar ethyl acetate, flows through the column.
The separation of this compound from potential impurities (e.g., starting materials, byproducts) is achieved due to differences in polarity. The ester, with its polar carbonyl group and ether linkages, will adsorb to the silica gel. However, it is less polar than highly polar impurities (like the corresponding carboxylic acid, if present) and more polar than nonpolar impurities. By carefully selecting the polarity of the mobile phase, a "sweet spot" is found where the target compound travels through the column at a moderate rate, allowing for its separation from faster-moving (less polar) and slower-moving (more polar) contaminants.
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing the bulk of the crude material to a column, it is imperative to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) for the target compound of approximately 0.2-0.4.[5] This Rf range typically ensures good separation on a column without requiring excessively long elution times.
Protocol: TLC Analysis
-
Plate Preparation: On a silica gel TLC plate, draw a faint baseline in pencil approximately 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline.
-
Solvent System Trials: Prepare small volumes of different hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v).
-
Development: Place a TLC plate in a developing chamber containing one of the test solvent systems. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under UV light (254 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or phosphomolybdic acid).[7]
-
Rf Calculation: Calculate the Rf value for the spot corresponding to the desired product.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: Adjust the solvent ratio until the desired Rf value (0.2-0.4) is achieved. Increasing the proportion of ethyl acetate will increase the Rf values of all polar compounds.[4][8][9]
Column Chromatography Protocol
This protocol describes a standard flash column chromatography procedure, which uses pressure to accelerate the solvent flow, significantly reducing purification time compared to gravity chromatography.[10]
Materials and Equipment
-
Glass chromatography column
-
Silica gel (flash grade, 230-400 mesh)
-
Mobile Phase: Hexane/Ethyl Acetate (ratio determined by TLC)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber for fraction analysis
-
Pressurized air or nitrogen source with regulator
Step-by-Step Methodology
-
Column Preparation (Wet Packing Method):
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a small layer (approx. 1 cm) of sand over the plug.
-
Fill the column about halfway with the initial, least polar eluent (e.g., 100% hexane or a low percentage ethyl acetate mixture).
-
In a separate beaker, prepare a slurry of silica gel in the same eluent. The amount of silica should be 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps the silica to pack evenly.
-
Gently tap the side of the column to dislodge any air bubbles and ensure a uniform packing.[7]
-
Once the silica has settled, add another layer of sand (approx. 1 cm) on top to protect the silica bed from disturbance.
-
Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the silica run dry at any point.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[10]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, opening the stopcock to begin the flow.
-
Apply gentle pressure from the air/nitrogen line to achieve a steady flow rate (a drop rate of a few drops per second is typical for lab-scale columns).
-
Begin collecting the eluent in fractions. The size of the fractions will depend on the column size and the expected separation.
-
If gradient elution is required (i.e., starting with a low polarity solvent and gradually increasing the polarity), prepare mixtures of increasing ethyl acetate concentration. For example, start with 5% EtOAc in hexane, then move to 10%, 15%, and so on.[3][11]
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which ones contain the purified product.[5]
-
Spot every few fractions on a single TLC plate to track the elution profile.
-
Fractions containing only the pure desired product (a single spot with the correct Rf) should be combined.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation and Expected Results
The success of the purification is determined by the separation efficiency and the final purity of the isolated product.
Table 1: Key Chromatographic Parameters
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography, suitable for moderately polar compounds.[5][6] |
| Mobile Phase | Hexane / Ethyl Acetate | Versatile, common solvent system with tunable polarity.[3][4] |
| TLC Rf Target | 0.2 - 0.4 | Optimal range for good separation on a column without excessive elution times.[5] |
| Sample Loading | Dry Loading | Often provides better resolution by ensuring the sample is introduced as a narrow band.[10] |
| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures with components of varying polarities.[3] |
Visual Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution | - Solvent system is too polar or not polar enough.- Column was overloaded with crude material. | - Re-optimize the mobile phase using TLC. A shallower gradient or isocratic elution may be necessary.[5]- Reduce the amount of sample loaded onto the column (typically 1-2% of silica weight). |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Increase the polarity of the eluent (increase the percentage of ethyl acetate). A final flush with 100% ethyl acetate or even a small percentage of methanol may be required.[5] |
| Streaking or Tailing of Spots | - Sample is too concentrated on TLC/column.- Compound is acidic/basic and interacting strongly with silica. | - Dilute the sample before loading.- For acidic compounds, adding a very small amount (e.g., 0.1%) of acetic acid to the mobile phase can sometimes improve peak shape. |
| Cracked or Channeled Column Bed | - Improper packing of the silica gel. | - Repack the column carefully, ensuring the silica settles evenly without air bubbles. |
Conclusion
The protocol described provides a reliable and systematic method for the purification of this compound. By leveraging Thin-Layer Chromatography for initial method development, followed by a carefully executed flash column chromatography procedure, researchers can obtain the target compound with high purity, which is essential for its use in further synthetic applications and drug discovery pipelines.
References
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
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Column chromatography. University of Calgary. Available at: [Link]
-
Supporting Information Construction of trisubstituted chromone skeletons carrying electron-withdrawing groups via PhIO-mediated. Beilstein Journals. Available at: [Link]
-
Experimental section. University of Groningen. Available at: [Link]
-
Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. PubMed Central. Available at: [Link]
-
Silica Gel In Chromatography. SSE Enterprise. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
- Process for chroman carboxylates. Google Patents.
-
How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values?. Brainly. Available at: [Link]
-
FLASH OPTIMIZATION. Brian H. Northrop. Available at: [Link]
-
Chroman Carboxylic Acids and Their Derivatives. ResearchGate. Available at: [Link]
-
How to separate ester from carboxylic acid by using chromatography?. ResearchGate. Available at: [Link]
-
Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. PubMed Central. Available at: [Link]
- Process for the purification of esters. Google Patents.
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Solved Different ratios of hexane and ethyl acetate gave. Chegg.com. Available at: [Link]
-
Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Utrecht University. Available at: [Link]
-
20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). Utrecht University. Available at: [Link]
-
6.1.3 Carboxylic Acids and Esters MS. Physics & Maths Tutor. Available at: [Link]
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Carboxylic Acid Derivatives | Request PDF. ResearchGate. Available at: [Link]
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Application Note & Protocol: A Method for the Recrystallization of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract
This document provides a comprehensive guide to the purification of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester via recrystallization. While crude synthetic products of novel chemical entities often require chromatographic purification, recrystallization remains a pivotal final step for achieving high purity, essential for analytical standards, biological assays, and subsequent synthetic transformations. This guide details a systematic approach to solvent selection and the execution of a robust recrystallization protocol, grounded in the physicochemical properties of chlorinated chroman esters. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology for related molecular scaffolds.
Introduction: The Rationale for Recrystallization
In the synthesis of complex organic molecules such as this compound, the crude product is often contaminated with by-products, unreacted starting materials, and reagents. While techniques like column chromatography are effective for gross separation, they may not always yield a product of the highest possible purity and can be less scalable.[1][2][3] Recrystallization offers a cost-effective and efficient method for achieving superior purity by exploiting the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[4]
The subject of this guide, this compound, possesses a moderately polar ester functional group and a larger, more non-polar dichlorinated aromatic ring system. This structural duality is key to selecting an appropriate recrystallization solvent. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[4]
Understanding the Molecular Properties
The structure of this compound informs our approach to solvent selection.
-
Ester Group (-COOEt): This group can participate in dipole-dipole interactions and can act as a hydrogen bond acceptor with protic solvents.[5] This suggests that polar solvents, particularly alcohols, may be effective.
-
Dichlorinated Chroman Core: The bulky, non-polar, and electron-rich aromatic system will have a significant impact on solubility, favoring less polar organic solvents.
-
Crystalline Nature: The rigidity of the chroman ring system and the presence of polar groups suggest a good propensity for forming a stable crystal lattice, which is a prerequisite for successful recrystallization.
Based on these features, a single solvent may not provide the optimal solubility profile. Therefore, a binary solvent system, often comprising a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble), is a logical avenue to explore.[6][7]
Systematic Solvent Screening Protocol
A preliminary small-scale solvent screening is crucial to identify a suitable recrystallization solvent or solvent system.
Materials & Equipment:
-
Crude this compound
-
Test tubes or small vials
-
Heating block or water bath
-
Vortex mixer
-
Selection of candidate solvents (see table below)
Screening Workflow:
Caption: Workflow for systematic solvent screening.
Candidate Solvent Systems:
| Solvent/System | Rationale | Expected Behavior |
| Ethanol (EtOH) | The ethyl ester is structurally similar to ethanol, and the ester can hydrogen bond with the solvent.[5] Many chlorinated aromatic compounds show good solubility in hot ethanol.[8] | Good solubility at elevated temperatures, with significantly lower solubility upon cooling. A primary candidate for a single-solvent recrystallization. |
| Isopropanol (IPA) | Similar to ethanol but slightly less polar. May offer a steeper solubility curve, which is ideal for maximizing recovery. | May require more heating to dissolve but could yield better crystal formation upon cooling. |
| Hexane/Ethyl Acetate | A common binary system used in the chromatography of chroman derivatives.[2][9] Ethyl acetate acts as the "good" solvent, and hexane as the "anti-solvent." | The compound will dissolve in a minimal amount of hot ethyl acetate. The addition of hexane will induce crystallization. The ratio will need to be optimized. |
| Toluene | The aromatic nature of toluene can effectively solvate the dichlorinated benzene ring of the chroman core. | May be a good solvent, but the high boiling point can sometimes make it difficult to remove from the final product. |
| Acetonitrile | A polar aprotic solvent that can dissolve a wide range of organic compounds. | Worth screening as a single solvent or in a binary system with water or an alcohol. |
Detailed Recrystallization Protocol
This protocol assumes that ethanol has been identified as a suitable single solvent from the screening process.
Materials & Equipment:
-
Crude this compound (e.g., 1.0 g)
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (50 mL and 25 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedural Steps:
Caption: Step-by-step recrystallization workflow.
1. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents splashing.
-
Add a volume of ethanol sufficient to create a slurry.
-
Heat the mixture on a hot plate to a gentle boil while stirring. Add more hot ethanol portion-wise until the solid is completely dissolved. The key is to use the minimum amount of hot solvent necessary to create a saturated solution upon cooling.[4]
2. Hot Filtration (if necessary):
-
If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration step is required.
-
Pre-warm a second Erlenmeyer flask and a funnel (with fluted filter paper) to prevent premature crystallization.
-
Quickly pour the hot solution through the filter paper.
3. Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form in an ordered manner, excluding impurities.
-
If crystallization does not initiate spontaneously, it can be induced by scratching the inside of the flask with a glass rod or by adding a small "seed" crystal from a previous batch.
-
Once crystal formation is well underway, place the flask in an ice bath for at least 30 minutes to maximize the yield by further decreasing the solubility of the compound.[4]
4. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol. The solvent must be cold to minimize the dissolution of the purified product during the washing step.[4] This wash removes the "mother liquor," which contains the dissolved impurities.
5. Drying:
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. A vacuum oven at a temperature well below the compound's melting point is ideal for efficiently removing the residual solvent.
Troubleshooting
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent or a binary solvent system. Add a small amount of the "good" solvent to the oil, heat to dissolve, and then cool slowly. |
| No Crystals Form | The solution is not saturated, or the compound is too soluble even at low temperatures. | Boil off some of the solvent to increase the concentration. Try scratching the flask or adding a seed crystal. If these fail, a different solvent system is needed. |
| Poor Recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Use less solvent in the initial dissolution step. Ensure the solution is thoroughly cooled in an ice bath before filtering. Ensure the filtration apparatus is pre-warmed for hot filtration. |
| Colored Impurities | Impurities are co-crystallizing with the product. | A small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored impurities. Use this sparingly, as it can also adsorb the product. |
Conclusion
The described methodology provides a robust and scientifically grounded approach to the purification of this compound by recrystallization. By understanding the interplay between the molecular structure and solvent properties, researchers can effectively implement this protocol and adapt it for other novel chroman derivatives. This final purification step is indispensable for obtaining material of high purity, ensuring the reliability and reproducibility of subsequent scientific investigations.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health. Available from: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health. Available from: [Link]
-
A Process for Synthesis of Chroman Derivatives. IITBombay - IRCC. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available from: [Link]
- Process for nucleus-chlorination of aromatic hydrocarbons. Google Patents.
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available from: [Link]
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Analysis of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester Reaction Mixture by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
An Application Note for Drug Development Professionals
Abstract
This application note presents a comprehensive and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of reaction mixtures from the synthesis of 6,8-dichloro-chroman-3-carboxylic acid ethyl ester. As a key intermediate in the synthesis of novel chemical entities, rigorous monitoring of its reaction profile is critical for process optimization and quality control. This guide provides a detailed protocol, the scientific rationale behind the method development, and guidance on data interpretation, tailored for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
The compound this compound is a heterocyclic building block whose purity can significantly impact the yield and impurity profile of subsequent synthetic steps. Analyzing the complex matrix of a crude reaction mixture requires a highly selective and sensitive analytical technique. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the definitive tool for this purpose, offering seamless separation of components with unambiguous identification and quantification based on mass-to-charge ratios and fragmentation patterns.[1]
The strategic choices in developing this method are grounded in the physicochemical properties of the target analyte and potential impurities.
-
Chromatographic Approach: Reversed-phase chromatography is the method of choice for molecules of intermediate polarity like our target ester.[2] A C18 stationary phase provides excellent hydrophobic interactions, ensuring retention and separation from more polar starting materials or by-products. Shorter columns (10-15 cm) are recommended to accelerate method development without compromising resolution for moderately complex samples.[3]
-
Mobile Phase Composition: A gradient elution using water and a polar organic solvent like acetonitrile allows for the effective elution of compounds with a wide range of polarities. The inclusion of a small percentage of formic acid in the mobile phase is critical; it acidifies the eluent to sharpen chromatographic peaks for acidic and basic compounds and, more importantly, promotes protonation of the analyte, which is essential for effective ionization in the mass spectrometer.[4]
-
Ionization and Detection: Electrospray Ionization (ESI) is the preferred ionization technique for this class of compounds due to its soft ionization nature, which typically yields an intact protonated molecule [M+H]⁺. This simplifies mass spectral interpretation. Tandem mass spectrometry (MS/MS) is employed for definitive structural confirmation by analyzing the specific fragmentation pattern of the parent ion, a technique that provides a structural fingerprint of the molecule.[5]
Analytical Workflow Overview
The analytical process follows a systematic path from sample preparation to data reporting. This workflow is designed to ensure reproducibility and accuracy, forming a self-validating system for process monitoring.
Caption: Workflow from sample preparation to final report.
Characterization of Target Analyte and Potential Impurities
A key aspect of analyzing a reaction mixture is anticipating the potential impurities. Based on common synthetic routes for chroman esters, we can predict several related substances that may be present. The primary target analyte has a distinct isotopic signature due to the two chlorine atoms, which provides a high degree of confidence in its identification.
| Compound Name | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Notes |
| This compound | C₁₂H₁₂Cl₂O₃ | 274.02 | 275.02 | Target Product. Exhibits a characteristic A:A+2:A+4 isotopic pattern of ~9:6:1 due to ³⁵Cl/³⁷Cl. |
| 6,8-Dichloro-chroman-3-carboxylic acid[6] | C₁₀H₈Cl₂O₃ | 245.98 | 246.99 | Potential hydrolysis product of the ester. |
| Starting Material A (Example: 2,4-Dichlorophenol) | C₆H₄Cl₂O | 161.96 | 162.96 | A plausible precursor. Will be significantly more polar than the product. |
| Starting Material B (Example: Ethyl 4-bromobutanoate) | C₆H₁₁BrO₂ | 194.00 | 195.00 / 197.00 | A plausible alkylating agent. Will have a characteristic bromine isotopic pattern. |
| Over-alkylated by-product | Varies | > 274.02 | > 275.02 | Possible side reaction if reactive sites are available. |
Detailed Experimental Protocol
This protocol provides a validated starting point for analysis. Optimization may be required depending on the specific reaction conditions and matrix components.
Sample Preparation
-
Quenching: If the reaction is ongoing, quench a 100 µL aliquot of the reaction mixture by adding it to 1.9 mL of acetonitrile. This immediately stops the reaction and precipitates some inorganic salts.
-
Dilution: Vortex the quenched sample for 30 seconds. This initial 1:20 dilution is typically sufficient for HPLC-MS analysis. Further dilution may be necessary if the detector signal is saturated.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any particulate matter that could damage the HPLC system.[2]
HPLC-MS Instrumentation and Parameters
The following parameters have been optimized for the separation and detection of the target compound and its related impurities.
| HPLC Parameter | Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 3.5 µm particle size | Provides good balance of resolution, speed, and backpressure.[2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase separation; acid improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting hydrophobic compounds. |
| Gradient Program | 0-1 min: 40% B; 1-8 min: 40-95% B; 8-10 min: 95% B; 10.1-12 min: 40% B | A controlled gradient ensures separation of early-eluting polar compounds and late-eluting nonpolar ones. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure and reproducible retention times. |
| Injection Volume | 2 µL | Small volume prevents column overloading and peak distortion. |
| Mass Spectrometer Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The ester is readily protonated to form [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Optimizes the formation and transmission of ions. |
| Drying Gas Temperature | 325 °C | Ensures efficient desolvation of the eluent droplets. |
| Drying Gas Flow | 10 L/min | Facilitates the desolvation process. |
| Nebulizer Pressure | 40 psi | Aids in the formation of a fine spray for efficient ionization. |
| Scan Mode | Full Scan (m/z 100-500) & Targeted MS/MS | Full scan detects all ions in the range, while targeted MS/MS provides structural confirmation. |
| Collision Energy (MS/MS) | 15-30 eV (Ramped) | A range of energies ensures the generation of a rich fragmentation spectrum for structural elucidation. |
Data Interpretation: Identification and Structural Confirmation
Analysis of the acquired data involves two key steps: identifying the compound based on its retention time and m/z, and confirming its identity via its fragmentation pattern.
The mass spectrum of the target compound will show a characteristic cluster of peaks for the [M+H]⁺ ion at m/z 275, 277, and 279, corresponding to the different isotopic combinations of ³⁵Cl and ³⁷Cl.
The MS/MS fragmentation of the m/z 275.02 precursor ion is crucial for unambiguous confirmation. Based on the known fragmentation of chroman and ester moieties, a plausible fragmentation pathway can be proposed.[5][7][8] The primary fragmentations likely involve the loss of the ethoxy group, ethylene from the ester, and cleavages of the chroman ring system.
Caption: Proposed MS/MS fragmentation of the target analyte.
Method Validation Principles
While a full validation study is beyond the scope of this note, any method intended for quality control or regulatory submission must be validated according to ICH or FDA guidelines.[9][10][11][12] This process demonstrates that the analytical procedure is fit for its intended purpose.
| Validation Parameter | Purpose |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities. |
| Linearity & Range | To show that the detector response is proportional to the analyte concentration over a defined range. |
| Accuracy | To determine the closeness of the test results to the true value (e.g., via recovery studies). |
| Precision | To assess the degree of scatter between a series of measurements (repeatability, intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. |
Conclusion
The HPLC-MS method detailed in this application note provides a powerful, reliable, and scientifically-grounded approach for the qualitative and semi-quantitative analysis of this compound reaction mixtures. By understanding the rationale behind the chromatographic separation and mass spectrometric detection, researchers can effectively monitor reaction progress, identify by-products, and ensure the quality of this critical synthetic intermediate. This method serves as a robust foundation that can be fully validated for implementation in a regulated drug development environment.
References
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Lab-Training.com. Retrieved January 20, 2026, from [Link]
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Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
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HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media. Retrieved January 20, 2026, from [Link]
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Steps involved in HPLC Method Development. (2018). Asian Journal of Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
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HPLC analytical Method development: an overview. (2025). PharmaCores. Retrieved January 20, 2026, from [Link]
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Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Asian Journal of Chemistry. Retrieved January 20, 2026, from [Link]
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Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. (2022). ACS Publications. Retrieved January 20, 2026, from [Link]
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HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025). Mastelf. Retrieved January 20, 2026, from [Link]
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Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones. (2008). ResearchGate. Retrieved January 20, 2026, from [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]
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Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]
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Mass spectrometry of some furanocoumarins. (1979). Canadian Science Publishing. Retrieved January 20, 2026, from [Link]
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Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
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FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. (n.d.). ECA Academy. Retrieved January 20, 2026, from [Link]
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Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. (n.d.). SCIEX. Retrieved January 20, 2026, from [Link]
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Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]
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Derivatives in HPLC Analysis Techniques. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
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3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. (2018). Science and Education Publishing. Retrieved January 20, 2026, from [Link]
- Preparation method of ethyl 6,8-dichlorocaprylate. (2016). Google Patents.
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Recent advances on HPLC/MS in medicinal plant analysis. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]
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Application Note: FTIR Spectroscopy for Functional Group Analysis of Chroman-3-Carboxylic Acid Esters
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to utilizing Fourier Transform Infrared (FTIR) spectroscopy for the qualitative analysis of chroman-3-carboxylic acid esters. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the presence of key functional groups, thereby verifying molecular structure and purity.[1][2] This document outlines the theoretical basis for spectral interpretation, presents a detailed experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and provides reference data for the characteristic vibrational frequencies associated with this class of compounds.
Introduction: The Role of FTIR in Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in modern chemistry.[1] It operates on the principle that chemical bonds within a molecule vibrate at specific frequencies. When a sample is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint" of the molecule.[2][3] The x-axis of an FTIR spectrum represents wavenumber (cm⁻¹), which is proportional to energy, while the y-axis indicates the intensity of light absorbance or transmittance.[4]
For drug development professionals, FTIR is an invaluable tool for:
-
Structural Confirmation: Verifying that a synthesized molecule contains the expected functional groups.
-
Purity Assessment: Detecting the presence of impurities, such as starting materials (e.g., a carboxylic acid precursor).[1]
-
Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks.
Chroman derivatives are privileged structures in medicinal chemistry, forming the core of many biologically active compounds.[5] The successful synthesis of chroman-3-carboxylic acid esters requires unambiguous confirmation of the ester functionality and the integrity of the chroman ring system. This guide provides the expertise to make such determinations with confidence.
The Molecular Structure of Chroman-3-Carboxylic Acid Esters
To effectively interpret the FTIR spectrum, one must first understand the key functional groups present in the target molecule. A chroman-3-carboxylic acid ester possesses a unique combination of structural features, each with distinct vibrational modes.
Caption: Figure 1: Core Structure of a Chroman-3-Carboxylic Acid Ester
The primary functional groups for analysis are:
-
The Ester Group (-COOR): This is the most prominent feature, characterized by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.[6]
-
The Aromatic Ring: Part of the benzopyran system, it exhibits characteristic aromatic C-H and C=C stretching vibrations.[7][8]
-
The Heterocyclic Ring: This portion of the chroman structure contains a cyclic ether linkage (C-O-C) and saturated (sp³) carbon atoms.[9]
-
Aliphatic C-H Bonds: These are found on the saturated portion of the chroman ring.
Interpreting the Spectrum: Characteristic Absorption Bands
Each functional group absorbs in a specific region of the infrared spectrum. The combination of these peaks provides a powerful diagnostic tool. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹), which contains complex vibrations unique to the molecule as a whole.[4][10]
The Ester Functional Group: A "Rule of Three"
Esters are readily identifiable due to a pattern of three strong absorption bands.[6]
-
C=O Carbonyl Stretch: This is typically the most intense and sharp peak in the entire spectrum. For saturated esters like the chroman derivative, it appears in the 1750-1735 cm⁻¹ region.[9][11][12] Conjugation with an aromatic ring or a double bond can lower this frequency to 1730-1715 cm⁻¹.[12][13] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
Asymmetric C-O Stretch (Acyl-Oxygen): A strong band is observed between 1300-1160 cm⁻¹ . This corresponds to the stretching of the C-O bond adjacent to the carbonyl group.[6][12]
-
Symmetric C-O Stretch (Alkyl-Oxygen): A second, often slightly less intense, C-O stretching band appears in the 1150-1000 cm⁻¹ region, corresponding to the C-O bond of the alcohol-derived portion of the ester.[6][9]
The Chroman Core
-
Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7] This is a key diagnostic feature to distinguish aromatic C-H from aliphatic C-H bonds.
-
Aromatic C=C Stretch: The aromatic ring itself gives rise to several in-ring carbon-carbon stretching vibrations. Look for two or more sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.[7][8]
-
Aliphatic C-H Stretch: These bands appear just below 3000 cm⁻¹, usually in the 2980-2850 cm⁻¹ range, and correspond to the C-H bonds on the saturated part of the chroman ring.
-
Cyclic Ether C-O-C Stretch: The ether linkage in the chroman ring produces a C-O stretching band typically found in the 1300-1000 cm⁻¹ region.[9] This peak often overlaps with the C-O stretches of the ester group, contributing to the complexity of that region.
Data Summary Table
The following table summarizes the expected vibrational frequencies for a typical chroman-3-carboxylic acid ester.
| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium |
| 1750 - 1735 | Ester C=O Stretch (Carbonyl) | Strong, Sharp |
| 1600 - 1450 | Aromatic C=C In-Ring Stretch | Medium, Sharp (multiple bands) |
| 1300 - 1160 | Ester & Ether C-O Asymmetric Stretch | Strong |
| 1150 - 1000 | Ester & Ether C-O Symmetric Stretch | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its simplicity, speed, and minimal sample preparation requirements.[14] It is suitable for analyzing both solid powders and viscous liquids.[15]
Instrumentation
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Workflow Diagram
Caption: Figure 2: Standard Operating Procedure for ATR-FTIR Analysis.
Step-by-Step Protocol
-
Crystal Cleaning & Preparation:
-
Causality: The ATR crystal surface must be impeccably clean to prevent cross-contamination and ensure the collected spectrum is solely from the sample.
-
Action: Gently wipe the diamond crystal surface with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.
-
-
Background Measurement (Self-Validation):
-
Causality: A background spectrum must be recorded to ratio against the sample spectrum. This process computationally subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself, resulting in a clean sample spectrum.[3]
-
Action: With the clean, empty ATR accessory in place, initiate a background scan using the spectrometer software.
-
Trustworthiness Check: The resulting background spectrum should be a relatively straight line with characteristic sharp peaks for atmospheric CO₂ (~2350 cm⁻¹) and rotational bands for water vapor.
-
-
Sample Application:
-
Causality: Direct and intimate contact between the sample and the ATR crystal is required for the IR beam's evanescent wave to penetrate the sample and generate a spectrum.[14]
-
Action: Place a small amount of the solid powder or a single drop of the liquid ester onto the center of the ATR crystal. A spatula tip's worth of solid is typically sufficient.
-
-
Data Acquisition:
-
Causality: For solid samples, applying pressure with the built-in clamp ensures a uniform, void-free contact layer, maximizing signal intensity and reproducibility.[15]
-
Action: Lower the ATR press arm and apply consistent pressure to the sample. Initiate the sample scan using the following recommended parameters:
-
Scan Range: 4000 – 400 cm⁻¹
-
Number of Scans: 16-32 (averaged to improve signal-to-noise ratio)
-
Resolution: 4 cm⁻¹ (sufficient for most qualitative analyses)
-
-
-
Post-Measurement Cleanup:
-
Causality: Immediate cleaning prevents the sample from drying onto the crystal and contaminating future analyses.
-
Action: Raise the press arm, remove the bulk of the sample with a spatula, and clean the crystal thoroughly as described in Step 1.
-
-
Data Analysis:
-
Action: Use the spectrometer software to label the major peaks in the spectrum. Compare the peak positions with the reference values in the table above to confirm the presence of the ester, aromatic, and other key functional groups. The absence of a very broad O-H stretch from ~3300-2500 cm⁻¹ helps confirm that the starting carboxylic acid has been fully converted to the ester.[16]
-
Conclusion
FTIR spectroscopy, particularly when coupled with an ATR accessory, is a highly efficient and reliable method for the functional group analysis of chroman-3-carboxylic acid esters. By following the protocols and referencing the spectral data provided in this note, researchers can rapidly verify the chemical identity of their synthesized compounds. The presence of a strong carbonyl absorption around 1740 cm⁻¹, coupled with characteristic aromatic and C-O stretching bands, provides definitive evidence for the successful formation of the target molecule. This technique serves as an essential first-pass analytical validation in any drug discovery or chemical synthesis workflow.
References
-
Title: IR Spectroscopy Tutorial: Aromatics Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: Difference between Ether and Ester Bonding in FTIR Spectra Source: Rocky Mountain Labs URL: [Link]
-
Title: Sample preparation for FT-IR Source: Northern Illinois University, Department of Chemistry and Biochemistry URL: [Link]
-
Title: FTIR Principles and Sample Preparation Source: LPD Lab Services Ltd URL: [Link]
-
Title: Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science Source: News-Medical.net URL: [Link]
-
Title: The C=O Bond, Part VI: Esters and the Rule of Three Source: Spectroscopy Online URL: [Link]
-
Title: Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Source: Drawell URL: [Link]
-
Title: 15.7 Spectroscopy of Aromatic Compounds Source: OpenStax adaptation - Organic Chemistry: A Tenth Edition URL: [Link]
-
Title: Spectroscopy of Carboxylic Acid Derivatives Source: Oregon State University URL: [Link]
-
Title: 12.6 Infrared Spectra of Some Common Functional Groups Source: NC State University Libraries - Organic Chemistry URL: [Link]
-
Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]
-
Title: IR Spectroscopy Tutorial: Esters Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: 21.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]
-
Title: Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters Source: YouTube (TMP Chem) URL: [Link]
-
Title: How can I distinguish Ester bond from -COOH in FT-IR? Source: ResearchGate URL: [Link]
-
Title: 12.7: Interpreting Infrared Spectra Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis and biological evaluation of chromone-3-carboxamides Source: ResearchGate URL: [Link]
-
Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
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Application Notes and Protocols for the X-ray Crystallography of 6,8-Dichloro-Chroman Derivatives
Introduction: Elucidating the Three-Dimensional Architecture of Bioactive Chroman Scaffolds
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of substituents, such as the chloro groups at the 6 and 8 positions, can significantly modulate the pharmacological properties of these molecules by altering their steric and electronic profiles. A precise understanding of the three-dimensional structure of these 6,8-dichloro-chroman derivatives at the atomic level is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of structure-activity relationships (SAR).
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of small molecules.[1] This technique provides unambiguous information on bond lengths, bond angles, torsion angles, and stereochemistry, offering a detailed portrait of the molecule's conformation in the solid state. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and best practices for the successful X-ray crystallographic analysis of 6,8-dichloro-chroman derivatives, from crystal growth to structure validation.
Part 1: The Crystallization Challenge - From Solute to Single Crystal
The primary and often most challenging step in SCXRD is obtaining diffraction-quality single crystals.[2] This process involves a slow and controlled transition from a supersaturated solution to a highly ordered solid state. The choice of solvent and crystallization technique is critical and often empirical, requiring careful screening and optimization.
Foundational Principles of Crystallization
Successful crystallization hinges on creating a state of supersaturation that encourages nucleation and subsequent crystal growth. The ideal crystal for X-ray diffraction should be a single, well-ordered entity, typically 0.1-0.3 mm in each dimension, and free from defects like cracks or twinning.[3][4] The purity of the compound is of utmost importance; impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Recommended Crystallization Protocols for 6,8-Dichloro-Chroman Derivatives
Given the likely moderate polarity of 6,8-dichloro-chroman derivatives, a range of common organic solvents should be screened. A systematic approach, starting with small-scale trials, is recommended.[5]
Protocol 1: Slow Evaporation
This is the simplest and most common crystallization technique.[4]
-
Solvent Screening: In separate small vials, dissolve a few milligrams of the purified 6,8-dichloro-chroman derivative in a minimal amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene) to achieve a clear, nearly saturated solution.
-
Setup: Cover the vials with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow solvent evaporation.
-
Incubation: Place the vials in a vibration-free environment at a constant temperature (e.g., room temperature or in a cold room at 4°C).
-
Monitoring: Observe the vials periodically over several days to weeks for the formation of single crystals.
Causality: The slow removal of the solvent gradually increases the concentration of the solute, leading to supersaturation and, ideally, the formation of a small number of well-ordered crystals.[6]
Protocol 2: Vapor Diffusion
This technique is particularly useful when the compound is highly soluble in a particular solvent.
-
Setup: Dissolve the compound in a small volume of a relatively volatile solvent (the "inner solution"). Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a larger volume of a less volatile solvent in which the compound is poorly soluble (the "outer solution" or anti-solvent).
-
Diffusion: The more volatile solvent from the inner solution will slowly diffuse into the outer solution, while the vapor of the anti-solvent will diffuse into the inner solution.
-
Crystallization: This gradual change in the solvent composition of the inner solution reduces the solubility of the compound, leading to crystallization.
Causality: The slow diffusion of the anti-solvent into the solution containing the compound gradually lowers its solubility, inducing crystallization in a more controlled manner than direct mixing.
Table 1: Suggested Solvent Systems for Crystallization Screening
| Primary Solvent (High Solubility) | Anti-Solvent (Low Solubility) | Technique Recommendation |
| Dichloromethane | Hexane, Pentane | Vapor Diffusion |
| Acetone | Water, Heptane | Vapor Diffusion |
| Ethyl Acetate | Hexane | Vapor Diffusion |
| Methanol / Ethanol | Water, Diethyl Ether | Slow Evaporation / Vapor Diffusion |
Part 2: The Experiment - From Crystal to Diffraction Pattern
Once suitable crystals are obtained, the next stage involves mounting the crystal and collecting the X-ray diffraction data. Modern single-crystal X-ray diffractometers have streamlined this process considerably.[7]
Crystal Selection and Mounting
-
Selection: Under a polarizing microscope, select a crystal that is optically clear and extinguishes light sharply as the polarizing stage is rotated. This indicates a well-ordered, single crystal.[8]
-
Mounting: Carefully mount the selected crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant oil (e.g., Paratone-N). The cryoloop is then attached to a goniometer head.
Data Collection Workflow
The following is a generalized workflow for data collection on a modern diffractometer.
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
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- 6. How To [chem.rochester.edu]
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- 8. youtube.com [youtube.com]
Application Notes and Protocols: Strategic Application of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester in Friedel-Crafts Acylation
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The chroman scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. The functionalization of the chroman core is of significant interest to researchers in medicinal chemistry and drug development. Friedel-Crafts reactions, a cornerstone of C-C bond formation in organic synthesis, offer a powerful tool for the derivatization of aromatic systems, including the benzene ring of the chroman structure.[1][2] This application note provides a detailed guide for utilizing 6,8-dichloro-chroman-3-carboxylic acid ethyl ester as a substrate in Friedel-Crafts acylation reactions. While direct literature precedent for this specific substrate is limited, this document extrapolates from established principles of Friedel-Crafts chemistry and related chroman functionalization to provide a robust starting point for methodology development.[3][4][5]
The electron-withdrawing nature of the two chlorine atoms at the 6 and 8 positions, along with the ester functionality, is expected to deactivate the benzopyran ring towards electrophilic aromatic substitution. Consequently, forcing reaction conditions and a judicious choice of a strong Lewis acid catalyst will likely be necessary to achieve successful acylation.[6][7] This guide will delve into the mechanistic considerations, catalyst selection, and a detailed experimental protocol to navigate these challenges.
Mechanistic Considerations in the Acylation of a Deactivated Chroman System
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2][8] The key steps involve the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst. This acylium ion is then attacked by the aromatic ring, in this case, the dichlorinated benzene portion of the chroman ester.
The chlorine substituents at the 6 and 8 positions are ortho, para-directing but deactivating due to their inductive electron-withdrawing effect. The ester group at the 3-position is a meta-directing deactivator. Considering the steric hindrance and the electronic effects, the electrophilic attack is most likely to occur at the 5- or 7-position of the chroman ring. However, the strong deactivation of the ring presents a significant kinetic barrier to the reaction. Overcoming this requires a careful selection of a potent Lewis acid catalyst.[6]
Catalyst Selection: A Critical Parameter
The choice of the Lewis acid is paramount for the success of Friedel-Crafts reactions on deactivated substrates.[6][7] While a variety of Lewis acids can be employed, their efficacy varies significantly.
| Lewis Acid Catalyst | Relative Strength | Key Considerations |
| Aluminum Chloride (AlCl₃) | Very Strong | Highly active and often the catalyst of choice for deactivated systems. Requires stoichiometric amounts as it complexes with the product ketone.[2] Can promote side reactions. |
| Ferric Chloride (FeCl₃) | Strong | A viable, often milder alternative to AlCl₃. Can provide different selectivity profiles.[6] |
| Scandium Triflate (Sc(OTf)₃) | Strong | Known to be an effective catalyst in various Friedel-Crafts reactions, including those involving heterocyclic systems.[5][9] Can sometimes be used in catalytic amounts. |
| Boron Trifluoride (BF₃) | Moderate to Strong | Often used as a gas or in an etherate complex. Its reactivity can be tuned by the choice of solvent. |
For the acylation of the highly deactivated this compound, Aluminum Chloride (AlCl₃) is recommended as the initial catalyst of choice due to its high activity.
Proposed Reaction Scheme & Workflow
The following diagram illustrates the proposed Friedel-Crafts acylation of this compound and the general experimental workflow.
Caption: Proposed reaction and workflow for Friedel-Crafts acylation.
Detailed Experimental Protocol: A Starting Point for Optimization
This protocol provides a general procedure for the Friedel-Crafts acylation of this compound with an acyl chloride. Researchers should consider this a starting point and may need to optimize parameters such as reaction time, temperature, and stoichiometry.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Ice-cold 1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the substrate in anhydrous dichloromethane (or 1,2-dichloroethane) under a nitrogen atmosphere. The choice of solvent can influence the reaction; DCE is often used for less reactive substrates as it allows for higher reaction temperatures.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.5 - 2.0 equivalents) to the stirred solution. Note: This is an exothermic process.
-
Reagent Addition: Once the catalyst has been added, slowly add the acyl chloride (1.1 equivalents) dropwise via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If no reaction is observed at room temperature, the mixture may be gently heated to reflux.
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and 1 M HCl. Caution: This should be done in a well-ventilated fume hood as HCl gas may be evolved.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired acylated product.
Characterization and Validation
The structure of the purified product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and regiochemistry of the acylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the carbonyl stretching frequencies of the ester and the newly introduced ketone.
Safety Precautions
-
Friedel-Crafts reactions should always be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Acyl chlorides are lachrymatory and corrosive. Handle with care.
-
The quenching process is highly exothermic and may release HCl gas.
Conclusion
The Friedel-Crafts acylation of this compound presents a viable, albeit challenging, route for the synthesis of novel chroman derivatives. The electronic deactivation of the aromatic ring necessitates the use of a strong Lewis acid catalyst, such as aluminum chloride, and potentially elevated temperatures. The provided protocol serves as a robust starting point for researchers to explore this transformation. Careful optimization of reaction conditions and thorough characterization of the resulting products will be crucial for successful implementation.
Caption: Critical parameters for a successful Friedel-Crafts reaction.
References
-
Liu, Y., et al. (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Beilstein Journal of Organic Chemistry, 9, 1228–1234. Available at: [Link][3][4]
-
Xie, H., et al. (2017). Asymmetric synthesis of chromans via the Friedel–Crafts alkylation–hemiketalization catalysed by an N,N′-dioxide scandium(iii) complex. Organic Chemistry Frontiers, 4(6), 1155-1159. Available at: [Link][5]
-
Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(57), 32447-32503. Available at: [Link][1]
-
Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Pharmaceutical Sciences, 6(1A), 56-58. Available at: [Link][7]
-
Wikipedia. (2023). Friedel–Crafts reaction. Available at: [Link][2]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Available at: [Link][8]
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- 4. Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of chromans via the Friedel–Crafts alkylation–hemiketalization catalysed by an N,N′-dioxide scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Application Note: Strategic Derivativation of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester for Bioassay Development
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Chroman derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[4][5][6] The specific substitution pattern on the chroman ring system significantly influences the compound's pharmacological profile.[2] The starting material, 6,8-dichloro-chroman-3-carboxylic acid ethyl ester, presents a unique platform for chemical library synthesis. The electron-withdrawing chlorine atoms at positions 6 and 8 are expected to modulate the electronic properties and metabolic stability of the scaffold, while the ethyl ester at the 3-position provides a key handle for derivatization.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core molecule. We present two robust protocols to generate a diverse library of amide derivatives suitable for high-throughput screening (HTS) and subsequent bioassays. The methodologies are designed for versatility, efficiency, and scalability, enabling the exploration of a broad chemical space to identify novel bioactive lead compounds.
Rationale for Derivatization
The primary goal of derivatizing the parent ester is to create a library of structurally diverse yet related compounds for biological screening.[7][8] The ester group is an ideal starting point for modification. By converting the ester to an amide, we can introduce a vast array of chemical functionalities by varying the amine coupling partner. This approach allows for systematic exploration of the structure-activity relationship (SAR), probing the effects of different substituents on potency, selectivity, and pharmacokinetic properties.[5]
We will focus on the synthesis of amides due to their prevalence in pharmaceuticals, owing to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. Two primary strategies are outlined:
-
Strategy A: Direct Aminolysis. This method involves the direct reaction of the ethyl ester with an amine. While potentially atom-economical, it often requires harsh conditions (high temperatures) and may not be suitable for all amines.
-
Strategy B: Hydrolysis and Amide Coupling. This two-step approach is more versatile and generally provides higher yields with a broader range of amines under milder conditions. It involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction using a peptide coupling reagent.[9] This is the recommended and detailed strategy in this note.
Overall Derivatization Workflow
The recommended workflow begins with the saponification of the starting ethyl ester to yield the key carboxylic acid intermediate. This intermediate is then coupled with a diverse panel of primary and secondary amines using HATU, a highly efficient coupling reagent, to generate the final amide library for biological evaluation.
Figure 1: Overall workflow for the synthesis of an amide library from the starting ester.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Saponification of Ethyl Ester to Carboxylic Acid
This protocol describes the basic hydrolysis (saponification) of the ethyl ester to the free carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.[10] Lithium hydroxide (LiOH) is used as the base, as it often provides cleaner reactions and easier workups compared to sodium or potassium hydroxide.[11]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound (1.0 eq) in a mixture of THF and H₂O (typically a 3:1 to 2:1 ratio, e.g., 15 mL THF and 5 mL H₂O for 1 mmol of ester).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).
-
Quenching and Acidification: Once the reaction is complete, carefully remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any unreacted starting material or non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by recrystallization or flash column chromatography.
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group.[10] The resulting carboxylic acid is deprotonated by the excess base to form the carboxylate salt, which drives the reaction to completion.[12] Subsequent acidification is required to protonate the carboxylate and yield the neutral carboxylic acid product.[13]
Protocol 2: HATU-Mediated Amide Coupling
This protocol details the coupling of the carboxylic acid intermediate with a representative amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is a highly efficient coupling reagent known for fast reaction times, high yields, and suppression of racemization, making it ideal for library synthesis.[14][15]
Materials:
-
6,8-Dichloro-chroman-3-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (e.g., benzylamine, morpholine, etc.)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), HATU (1.1 - 1.2 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 - 3.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-4 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. The aqueous washes help remove DMF, excess reagents, and the urea byproduct.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Mechanism Insight: The carboxylic acid is first deprotonated by DIPEA. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester intermediate, releasing tetramethylurea.[15] The amine then performs a nucleophilic attack on this activated ester to form the stable amide bond.[9]
Figure 2: Simplified mechanism of HATU-mediated amide bond formation.
Data Summary and Characterization
To generate a diverse library, a variety of commercially available amines should be employed. The selection should include aliphatic, aromatic, primary, and secondary amines to broadly probe the SAR.
Table 1: Representative Amine Building Blocks for Library Synthesis
| Amine Name | Type | Molecular Weight ( g/mol ) | Rationale for Inclusion |
|---|---|---|---|
| Benzylamine | Primary, Aromatic | 107.15 | Introduces aromatic ring for potential π-stacking |
| Morpholine | Secondary, Cyclic | 87.12 | Adds polar, hydrogen bond acceptor |
| Piperidine | Secondary, Cyclic | 85.15 | Common scaffold in bioactive molecules |
| Aniline | Primary, Aromatic | 93.13 | Electron-rich aromatic system |
| n-Butylamine | Primary, Aliphatic | 73.14 | Simple, flexible alkyl chain |
| Cyclohexylamine | Primary, Alicyclic | 99.17 | Introduces bulky, non-planar group |
All synthesized derivatives must be characterized to confirm their structure and assess their purity. Standard analytical techniques include:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To determine purity and confirm molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Bioassay Development and Screening Cascade
The newly synthesized library of chroman derivatives is now ready for biological evaluation.[16] The choice of bioassays should be guided by the known biological activities of the chroman scaffold.[17][18] Potential therapeutic areas to explore include oncology, inflammation, and infectious diseases.[1][6]
A typical screening cascade involves a series of assays with increasing complexity and physiological relevance:
-
Primary High-Throughput Screening (HTS): The entire library is screened at a single concentration (e.g., 10-20 µM) in a target-based or cell-based assay.[19] Examples include enzyme inhibition assays, receptor binding assays, or cell viability assays (e.g., MTT or CellTiter-Glo® against cancer cell lines).[6]
-
Hit Confirmation: Compounds showing significant activity ("hits") are re-tested under the same conditions to confirm their activity and rule out false positives.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine potency (e.g., IC₅₀ or EC₅₀ values).
-
Secondary and Orthogonal Assays: Active compounds are further evaluated in different, more complex assays to confirm their mechanism of action and assess selectivity. This could involve testing against related targets or in different cell lines.
-
Lead Optimization: The most promising compounds undergo further chemical modification to improve their potency, selectivity, and drug-like properties.
Figure 3: A representative workflow for a bioassay screening cascade.
Conclusion
This application note provides a comprehensive and versatile framework for the derivatization of this compound. The two-step hydrolysis and HATU-mediated coupling protocol offers a reliable and scalable method to generate a diverse library of amide derivatives. By systematically applying this synthetic strategy and following a structured bioassay cascade, researchers can effectively explore the chemical space around the privileged chroman scaffold, significantly enhancing the potential for discovering novel lead compounds for drug development.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
-
Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. Available at: [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dovepress. Available at: [Link]
-
HATU. Wikipedia. Available at: [Link]
-
Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. ResearchGate. Available at: [Link]
-
Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Available at: [Link]
-
Chromone - a valid scaffold in Medicinal Chemistry. CORE. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed. Available at: [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]
-
Ester to Acid - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. PMC - PubMed Central. Available at: [Link]
-
Compound libraries are collections of stored chemicals used for high-throughput screening and industrial manufacturing. NobelDrug. Available at: [Link]
-
What's the work-up of ester hydrolysis by hydrated lithium hydroxide? Quora. Available at: [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. J-STAGE. Available at: [Link]
-
Bioassay Techniques for Drug Development. ResearchGate. Available at: [Link]
-
CRII: III: Computational Methods to Explore Big Bioassay Data for Better Compound Prioritization. National Agricultural Library. Available at: [Link]
-
Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
-
hydrolysis of esters. Chemguide. Available at: [Link]
-
Acids: Derivatization for GC Analysis. ScienceDirect. Available at: [Link]
-
Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Available at: [Link]
-
derivatization method for carboxylic acid ?. Chromatography Forum. Available at: [Link]
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Analytical Framework for 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester: A Guide to Establishing Purity, Identity, and Stability
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide detailing the analytical methodologies required for the characterization of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester (CAS No. 885271-53-4). As a halogenated chroman derivative, this compound represents a class of molecules with significant interest in medicinal chemistry and materials science. Establishing a robust analytical control strategy is paramount for ensuring data integrity in research and accelerating drug development timelines. This guide moves beyond rote procedural lists to explain the scientific rationale behind method selection, experimental design, and data interpretation. We present detailed, field-tested protocols for purity and assay determination by High-Performance Liquid Chromatography (HPLC), structural confirmation by Gas Chromatography-Mass Spectrometry (GC-MS), and unambiguous identity verification by Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we provide a framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines and outline a workflow for the qualification of a reference standard.
Introduction and Strategic Importance
This compound is a heterocyclic organic compound featuring a chroman core, a privileged structure in many biologically active molecules. The presence of two chlorine atoms and a carboxylic acid ethyl ester group imparts specific physicochemical properties that necessitate tailored analytical approaches. The quality and reliability of any research or development program hinge on the quality of the materials used. Therefore, a well-characterized analytical standard is not a mere formality but the bedrock of reproducible science.
The objective of this guide is to provide the scientific community with a self-contained set of protocols that are not only methodologically sound but also grounded in established regulatory principles. The selection of orthogonal (i.e., fundamentally different) analytical techniques is deliberate, ensuring a comprehensive characterization that leaves no ambiguity regarding the material's identity, purity, strength, and quality.
Physicochemical Data Summary
A foundational understanding of the analyte's properties is the first step in robust method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 885271-53-4 | [1] |
| Molecular Formula | C₁₂H₁₂Cl₂O₃ | Calculated |
| Molecular Weight | 275.13 g/mol | Calculated |
| Related Compound (Acid) | 6,8-Dichloro-chroman-3-carboxylic acid (CAS 885271-47-6)[2] | Santa Cruz Biotech[2] |
Purity and Assay Determination by Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the content (assay) of non-volatile organic molecules in pharmaceutical development.[3] Its precision, resolving power, and robustness make it the ideal technique for separating the main component from process-related impurities and degradation products.
Scientific Rationale for Method Design
The chosen methodology is a reversed-phase HPLC (RP-HPLC) approach, which separates molecules based on their hydrophobicity.[4]
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is selected. This non-polar phase provides strong hydrophobic interactions with the moderately non-polar chroman structure, ensuring adequate retention and allowing for effective separation from more polar or less polar impurities.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. This is crucial because a gradient, where the organic solvent concentration is increased over time, can elute a wide range of impurities with varying polarities while ensuring the main peak is sharp and well-resolved.[5] The addition of a small amount of formic acid (0.1%) serves two purposes: it protonates any residual silanol groups on the silica-based column, minimizing peak tailing, and it provides a source of protons to facilitate better ionization for potential future use with a mass spectrometer (LC-MS).
-
Detection: A Photodiode Array (PDA) detector is specified. Unlike a simple UV detector, a PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram. This allows for the assessment of peak purity (i.e., confirming that a single chromatographic peak does not contain co-eluting impurities) and helps in selecting the optimal detection wavelength for maximum sensitivity, which is typically at a UV maximum of the analyte.
Detailed Experimental Protocol: HPLC Purity
Objective: To determine the purity of this compound by area percent and to quantify its assay against a qualified reference standard.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (Type I, ultrapure).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).
-
Diluent: 50:50 Acetonitrile:Water.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of diluent to achieve a concentration of ~1 mg/mL.
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| PDA Wavelength | Monitor at 280 nm (or determined λmax); collect spectra from 200-400 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
System Suitability: Before sample analysis, perform five replicate injections of the standard solution (~1 mg/mL). The system is deemed suitable for use if the following criteria are met, in accordance with USP <621> guidelines.[6][7][8]
-
Precision: Relative Standard Deviation (%RSD) of the peak area for the five replicates should be ≤ 2.0%.
-
Tailing Factor (Tf): The tailing factor for the main peak should be between 0.8 and 1.5.
Calculation of Purity (Area %): Purity (%) = (Area of Main Peak / Sum of All Peak Areas) × 100
Structural Confirmation and Volatile Impurity Profiling by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and semi-volatile compounds before detecting them with a mass spectrometer.[9] For halogenated compounds, GC-MS is particularly useful because the mass spectrometer can clearly resolve the characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl), providing a high degree of confidence in structural assignments.[10]
Scientific Rationale for Method Design
-
Volatality: As an ethyl ester, the compound is expected to have sufficient volatility for GC analysis without derivatization.
-
Column Selection: A low-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is chosen. This is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds and is ideal for screening for unknown impurities.[11]
-
Ionization Technique: Electron Ionization (EI) at a standard 70 eV is used. EI is a hard ionization technique that creates reproducible fragmentation patterns, which serve as a "fingerprint" for the molecule and can be compared against spectral libraries for identification. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern in the molecular ion and chlorine-containing fragments, which is a definitive confirmation of the structure.
Detailed Experimental Protocol: GC-MS Identity
Objective: To confirm the molecular weight and fragmentation pattern of the compound and to screen for volatile and semi-volatile impurities.
Instrumentation and Materials:
-
GC-MS system with a suitable capillary column.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (GC grade).
-
Sample Preparation: Prepare a dilute solution of ~100 µg/mL in the chosen solvent.
GC-MS Conditions:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 50:1 ratio) |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 300 °C. Hold: 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 amu |
Unambiguous Structure Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[12][13] It is the definitive method for confirming the identity of a reference standard.
Scientific Rationale for Method Design
-
¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). The spectrum of this molecule is expected to show distinct signals for the aromatic protons, the chroman ring protons, and the ethyl ester protons.
-
¹³C NMR: This experiment reveals the number of chemically distinct carbon atoms in the molecule.[14] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (e.g., COSY, HSQC): Two-dimensional NMR experiments are used to establish connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This combination allows for the complete and unambiguous assignment of all signals.
Detailed Experimental Protocol: NMR Identity
Objective: To obtain ¹H and ¹³C NMR spectra to unambiguously confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent.
Data Acquisition Parameters (Typical for 400 MHz):
| Parameter | ¹H Experiment | ¹³C Experiment |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Spectral Width | ~16 ppm | ~240 ppm |
| Acquisition Time | ~2-3 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 or more |
Framework for Analytical Method Validation
Once developed, an analytical procedure must be validated to demonstrate its suitability for the intended purpose. The validation process is governed by guidelines from the ICH, such as Q2(R2).[15][16][17] This ensures the method is reliable, reproducible, and accurate.
Validation Workflow
The following diagram illustrates a typical workflow for validating an analytical method, such as the HPLC purity method described above.
Caption: Workflow for analytical method validation, from planning to final report.
Key Validation Characteristics
The following table summarizes the key parameters that must be evaluated during the validation of the HPLC purity method.[18][19][20]
| Parameter | Purpose | Typical Experiment |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference.[20] | Analyze blank diluent, placebo (if applicable), and stressed samples. Assess peak purity using PDA. |
| Linearity | To show that the method's response is directly proportional to the analyte concentration. | Analyze at least five concentration levels (e.g., 50-150% of nominal) in triplicate. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Established by confirming linearity, accuracy, and precision within the desired limits. |
| Accuracy | The closeness of the measured value to the true value.[18] | Perform spike recovery experiments at three levels (e.g., 80%, 100%, 120%) in triplicate. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: | Repeatability: 6 replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters.[18] | Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2). |
Reference Standard Qualification Workflow
A primary reference standard is a highly purified and well-characterized substance used to make quantitative assessments. The qualification of a new batch of material as a reference standard requires the use of multiple orthogonal analytical techniques to confirm its identity and assign a purity value.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. scbt.com [scbt.com]
- 3. wjpmr.com [wjpmr.com]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. youtube.com [youtube.com]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. dsdpanalytics.com [dsdpanalytics.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 13. jchps.com [jchps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fda.gov [fda.gov]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. starodub.nl [starodub.nl]
- 18. propharmagroup.com [propharmagroup.com]
- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 20. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in the synthesis of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges in your experiments, ultimately improving your reaction yields and product purity.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that, while based on established organic chemistry principles, presents several opportunities for yield loss and side-product formation. A common and effective strategy involves an initial reaction between 2,4-dichlorophenol and a suitable C3-electrophile, followed by an intramolecular cyclization to form the chroman ring. This guide will focus on troubleshooting a plausible and efficient pathway: the reaction of 2,4-dichlorophenol with ethyl acrylate in the presence of a base, followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization.
Plausible Synthetic Pathway
Caption: A plausible two-step synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial Michael addition of 2,4-dichlorophenol to ethyl acrylate is sluggish and results in a low yield of the intermediate adduct. What's going wrong?
A1: This is a common bottleneck. The nucleophilicity of the phenoxide is critical, as is controlling potential side reactions. Here are the likely causes and solutions:
-
Insufficient Deprotonation: The acidity of the phenolic proton is reduced by the electron-withdrawing chloro groups. A weak base may not fully deprotonate the phenol, leading to a low concentration of the active nucleophile.
-
Troubleshooting: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH). Unlike carbonates or hydroxides, NaH irreversibly deprotonates the phenol, driving the reaction forward. Ensure the NaH is fresh and the solvent (e.g., THF, DMF) is anhydrous.
-
-
Polymerization of Ethyl Acrylate: Michael acceptors like ethyl acrylate can polymerize under basic conditions, especially at elevated temperatures. This consumes the reagent and complicates purification.
-
Troubleshooting:
-
Maintain a low reaction temperature (0 °C to room temperature).
-
Add the ethyl acrylate slowly (dropwise) to the solution of the generated phenoxide. This keeps the instantaneous concentration of the acrylate low, minimizing polymerization.
-
-
-
O- vs. C-Alkylation: While O-alkylation is the desired first step in this context (forming an ether linkage that will later cyclize), competitive C-alkylation on the aromatic ring can occur, though it is generally less favored under these conditions.
-
Troubleshooting: Using a polar aprotic solvent like DMF can favor O-alkylation. The primary focus should be on optimizing base and temperature as described above.
-
Q2: The intramolecular Friedel-Crafts cyclization step is giving me a low yield of the desired chroman. What factors should I optimize?
A2: The success of this acid-catalyzed ring closure depends heavily on creating a stable carbocation intermediate and ensuring the aromatic ring is sufficiently nucleophilic to attack it.[1][2][3]
-
Choice and Strength of Acid Catalyst: The catalyst must be strong enough to protonate the ester's carbonyl group (or another suitable site) to initiate cyclization but not so harsh that it causes decomposition or unwanted side reactions.
-
Troubleshooting:
-
Polyphosphoric acid (PPA): Often an excellent choice for these cyclizations as it acts as both a catalyst and a solvent/dehydrating agent.[1] Start with moderate temperatures (e.g., 60-80 °C) and monitor the reaction by TLC.
-
Concentrated Sulfuric Acid (H₂SO₄): A powerful catalyst, but can lead to sulfonation of the aromatic ring or charring at higher temperatures. Use in smaller quantities and at lower temperatures.
-
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂): Can be very effective but may require strictly anhydrous conditions.[2][3][4] Over-alkylation or rearrangement are potential side reactions.[3]
-
-
-
Reaction Temperature and Time: Friedel-Crafts reactions are highly temperature-sensitive.
-
Troubleshooting:
-
Start at a moderate temperature (e.g., 60 °C) and track the disappearance of the starting material.
-
If the reaction is slow, incrementally increase the temperature by 10-15 °C.
-
Avoid excessive heat, which can promote the formation of elimination byproducts (chromenes) or polymeric tars.
-
-
Table 1: Cyclization Catalyst Optimization
| Catalyst | Typical Concentration | Temperature Range | Potential Issues |
| PPA | Used as solvent | 60 - 120 °C | Viscous, can be difficult to stir and work up. |
| H₂SO₄ | 5-10 eq. in solvent | 0 - 80 °C | Sulfonation, charring, dehydration. |
| AlCl₃ | 1.1 - 2.0 eq. | 0 °C - RT | Requires anhydrous conditions, potential for over-alkylation.[3] |
| TfOH | Catalytic (0.1 eq.) | RT | Strong acid, can be expensive. |
Q3: I'm observing a significant amount of an isomeric or elimination byproduct after the cyclization step. How can I suppress its formation?
A3: This indicates that the reaction conditions are favoring alternative, thermodynamically competitive pathways.
-
Formation of Chromene: Dehydration of a chromanol intermediate or elimination from the target ester can lead to the formation of a 6,8-dichloro-2H-chromene-3-carboxylic acid ethyl ester. This is often favored by high temperatures and very strong acids.
-
Troubleshooting: Reduce the reaction temperature and consider a less aggressive acid catalyst. A shorter reaction time can also help, provided the conversion of the starting material is acceptable.
-
-
Isomer Formation: While the directing effects of the hydroxyl and chloro groups strongly favor cyclization at the C6 position of the intermediate, trace amounts of other isomers could form if the conditions are harsh enough to overcome this regioselectivity.
-
Troubleshooting: This is less common but can be addressed by using milder conditions (lower temperature, less acid). Confirming the structure of the byproduct by NMR and MS is crucial for accurate diagnosis.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the cyclization step.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(2,4-dichlorophenoxy)propanoate (Intermediate Adduct)
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).
-
Solvent: Add 100 mL of anhydrous DMF or THF via syringe. Cool the suspension to 0 °C in an ice bath.
-
Phenol Addition: Slowly add a solution of 2,4-dichlorophenol (1.0 eq.) in 20 mL of anhydrous solvent. Stir for 30 minutes at 0 °C. You should observe hydrogen gas evolution.
-
Acrylate Addition: Add ethyl acrylate (1.1 eq.) dropwise over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the dichlorophenol.
-
Work-up: Carefully quench the reaction by slowly adding it to 200 mL of ice-cold water. Acidify the mixture to pH ~5 with dilute HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate adduct, which can be used directly or purified by column chromatography.
Protocol 2: Intramolecular Friedel-Crafts Cyclization
-
Setup: In a 100 mL round-bottom flask, place the crude ethyl 3-(2,4-dichlorophenoxy)propanoate (1.0 eq.).
-
Catalyst Addition: Add polyphosphoric acid (PPA, ~10x the weight of the starting material).
-
Reaction: Heat the mixture to 80-90 °C with vigorous mechanical stirring. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-4 hours.
-
Work-up: Allow the reaction to cool to room temperature. Carefully pour the viscous mixture onto 200 g of crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.
-
Extraction: Extract the resulting aqueous slurry with dichloromethane (DCM, 3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash carefully with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
References
-
Royal Society of Chemistry. (n.d.). In(iii)-Catalyzed tandem reaction of chromone-derived Morita–Baylis–Hillman alcohols with amines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Oxford Academic. (2018). Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence. Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2018). Application of Baylis-Hillman Methodology in the Direct Construction of Chromone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Chroman Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Search Results for "intramolecular Friedel–Crafts cyclization". Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Retrieved from [Link]
-
ResearchGate. (2020). ChemInform Abstract: Synthesis of Coumarin-3-carboxylic Esters via FeCl3-Catalyzed Multicomponent Reaction of Salicylaldehydes, Meldrum′s Acid and Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). JPS5759883A - Production of chromone-3-carboxylic acid.
-
National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]
-
National Institutes of Health. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[5]annulen-7-ols. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Search Results [beilstein-journals.org]
Common side-products in the synthesis of 6,8-dichloro-chroman derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common challenges encountered during the synthesis of 6,8-dichloro-chroman derivatives. The unique electronic properties conferred by the dichloro substitution pattern on the aromatic ring often necessitate specific methodological considerations to avoid the formation of persistent and challenging side-products. This document moves beyond simple protocols to explain the mechanistic origins of these impurities and offers validated strategies for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues reported by researchers in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: I'm synthesizing a 6,8-dichloro-chroman-4-one via a base-catalyzed condensation of 2'-hydroxy-3',5'-dichloroacetophenone with an aldehyde, but I'm isolating a significant amount of an insoluble, tar-like substance. What is this byproduct and how can I prevent it?
A1: The likely culprit is aldehyde self-condensation, and its formation is a classic example of competing reaction pathways.
-
Mechanistic Insight: In a typical Claisen-Schmidt or related base-catalyzed condensation, the desired pathway involves the formation of a chalcone intermediate, followed by an intramolecular oxa-Michael addition to form the chroman-4-one ring. However, the aldehyde starting material can also react with itself in an aldol condensation reaction. This intermolecular side-reaction leads to higher molecular weight oligomers and polymers, which are often insoluble and difficult to remove, resulting in low yields and purification nightmares.[1][2] While the 6,8-dichloro substitution makes the corresponding acetophenone less reactive, aggressive reaction conditions (e.g., high concentrations of strong base, high temperatures) can disproportionately favor the aldehyde self-condensation pathway.
-
Troubleshooting & Mitigation Strategies: The key is to promote the desired intramolecular cyclization over the competing intermolecular self-condensation.
-
Reaction Conditions: Employing milder reaction conditions is paramount. The use of catalysts like pyrrolidine or diisopropylamine (DIPA) in ethanol, often coupled with microwave irradiation, can dramatically shorten reaction times and minimize the window for side-product formation.[3]
-
Concentration: Adhering to the principle of "high dilution favors intramolecular reactions" can be effective. Running the reaction at a lower molar concentration can reduce the frequency of intermolecular collisions that lead to polymerization.[1]
-
Temperature Control: Avoid excessive heat. While thermal energy is needed to overcome the activation barrier, too much can accelerate the undesired polymerization. Microwave-assisted synthesis offers precise temperature control and rapid heating, which is often beneficial.[3]
-
-
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in chroman-4-one synthesis.
Q2: In my intramolecular Friedel-Crafts acylation of a 3-(2,4-dichlorophenoxy)propanoic acid, the reaction is sluggish and I'm observing either unreacted starting material or a complex mixture that I suspect includes dimers. Why is this happening?
A2: This issue stems directly from the electronic deactivation of the aromatic ring by the two chlorine substituents.
-
Mechanistic Insight: The Friedel-Crafts acylation is an electrophilic aromatic substitution. The two chlorine atoms are strong electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring.[4] This deactivation makes the ring much less nucleophilic and therefore less reactive towards the electrophilic acylium ion generated in situ. Consequently, harsher conditions (stronger Lewis acids, higher temperatures) are often required to drive the reaction to completion. These very conditions, however, can promote competing intermolecular acylation, where the acylium ion from one molecule reacts with the aromatic ring of another, leading to dimers and oligomers.[2][5]
-
Troubleshooting & Mitigation Strategies:
| Parameter | Issue | Recommended Action | Rationale |
| Catalyst | Insufficient activity with standard Lewis acids (e.g., AlCl3). | Switch to a stronger Brønsted acid catalyst like polyphosphoric acid (PPA) or triflic acid. Eaton's reagent (P₂O₅ in MeSO₃H) is also highly effective. | These superacid systems can often promote cyclization of deactivated systems under more controlled conditions than high temperatures with AlCl₃.[6] |
| Concentration | High concentration favors intermolecular reactions. | Run the reaction at high dilution (e.g., <0.1 M). Consider using a syringe pump for slow addition of the substrate to the catalyst solution. | This minimizes the probability of two substrate molecules reacting with each other, favoring the desired intramolecular pathway.[2] |
| Temperature | High temperatures can lead to charring and side reactions. | Optimize the temperature carefully. Start at a lower temperature and slowly increase it until the reaction proceeds at a reasonable rate. | Finding the "sweet spot" is critical to provide enough energy for cyclization without promoting decomposition or intermolecular reactions. |
-
Visualizing the Intramolecular vs. Intermolecular Acylation:
Caption: High dilution favors the desired intramolecular pathway.
Q3: My reaction is yielding an unexpected ring-opened product instead of the target 6,8-dichloro-chroman. What kind of mechanism could lead to this?
A3: You may be observing a rearrangement, potentially analogous to an Additive-Nucleophilic Ring Opening and Ring Closure (ANRORC) mechanism, which can occur under specific, often nucleophilic, conditions.
-
Mechanistic Insight: While the chroman ring is generally stable, it is not inert. In certain palladium-catalyzed reactions, for instance, the treatment of a 3-iodochromone with primary amines can lead to chroman-2,4-diones instead of the expected carboxamides. This occurs via a proposed ANRORC-type pathway where the amine first attacks the chromone ring (Addition), leading to a ring-opening event. Subsequent intramolecular cyclization onto a different electrophilic center (in this case, a palladium-activated carbonyl) results in a rearranged product.[7] While your specific synthesis may not involve palladium, the principle holds: strong nucleophiles or specific catalysts can initiate unexpected reaction cascades that result in ring-opened intermediates or rearranged products.[1][7]
-
Troubleshooting & Mitigation Strategies:
-
Reagent Scrutiny: The nature of the nucleophile is critical. If your reaction involves a potent nucleophile, consider if it can attack the chroman ring itself. Switching to a less nucleophilic reagent or protecting the sensitive sites may be necessary.
-
Catalyst Choice: The catalyst system can fundamentally alter the reaction pathway. If you suspect a catalyst-mediated rearrangement, screening alternative catalysts (e.g., different metals, ligands, or switching from a Lewis acid to a Brønsted acid) is a logical step.
-
Thorough Characterization: It is crucial to fully characterize the unexpected product using a suite of analytical techniques (¹H NMR, ¹³C NMR, HRMS, and potentially X-ray crystallography). A confirmed structure is the most important piece of data for deducing the mechanism of its formation and designing an effective solution.
-
Experimental Protocols
Protocol 1: Optimized Microwave-Assisted Synthesis of 2-Alkyl-6,8-dichloro-chroman-4-one
This protocol is adapted from methodologies proven effective for synthesizing substituted chroman-4-ones and is designed to minimize side-product formation.[3]
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 2'-hydroxy-3',5'-dichloroacetophenone (1.0 equiv) in absolute ethanol (to make a 0.4 M solution).
-
Addition: To the solution, add the desired aliphatic aldehyde (1.1 equiv) followed by diisopropylamine (DIPA) (1.1 equiv).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 160-170 °C for 1 hour with stirring. Ensure the "fixed hold time" setting is active.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and finally brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure chroman-4-one.
Protocol 2: Purification via Flash Column Chromatography
-
Column Packing: Select an appropriately sized silica gel column for the scale of your reaction. Pack the column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or 2% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 2% to 10% ethyl acetate in hexane) to elute the compounds. The less polar side-products and starting materials will typically elute before the more polar chroman-4-one product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6,8-dichloro-chroman-4-one derivative.
References
-
Proposed mechanism of the chroman formation reaction. ResearchGate. Available at: [Link]
-
Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of chromans and flavanes. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. National Institutes of Health (NIH). Available at: [Link]
-
Radical cyclization to synthesize chroman-4-ones. ResearchGate. Available at: [Link]
-
Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. National Institutes of Health (NIH). Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health (NIH). Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chroman-3-Carboxylic Acid Ester Synthesis
Welcome to the technical support center dedicated to the synthesis of chroman-3-carboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, helping you optimize reaction conditions, troubleshoot common issues, and improve overall outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing chroman-3-carboxylic acid esters?
The synthesis of chroman-3-carboxylic acid esters can be approached through several strategic routes, primarily differing in the final step of ester formation or the construction of the chroman ring itself.
-
Direct Esterification of Chroman-3-Carboxylic Acid: This is the most straightforward approach, where a pre-synthesized chroman-3-carboxylic acid is reacted with an alcohol. The choice of esterification method is critical and includes:
-
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH). It is an equilibrium-driven reaction, and measures must be taken to drive it to completion, such as removing the water byproduct.[1][2]
-
Steglich Esterification: For acid-sensitive or sterically hindered alcohols, using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) provides a milder, non-acidic alternative.[3]
-
Activation via Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the alcohol, often in the presence of a non-nucleophilic base, to form the ester.[4]
-
-
Tandem Reactions to Form the Chroman Ring and Ester Concurrently: Certain methods build the heterocyclic core and install the ester group in a coordinated sequence. For example, a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates can directly yield ester-containing chroman-4-ones, which can be further modified.[5]
-
Modification of Related Chromone Structures: Chromone-3-carboxylic acids or their esters can serve as precursors.[6][7] The double bond in the pyrone ring of the chromone can be selectively reduced to yield the corresponding chroman structure. This route is often versatile for creating diverse derivatives.[8]
Q2: How do I select the optimal catalyst and solvent for the esterification reaction?
The choice of catalyst and solvent is interdependent and crucial for reaction efficiency.
-
Catalyst Selection:
-
Brønsted Acids (H₂SO₄, TsOH): Ideal for simple, robust substrates and primary or secondary alcohols where high temperatures and strongly acidic conditions are tolerated.[1] They work by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1][9]
-
Lewis Acids (BF₃, AlCl₃): These can also catalyze the reaction and are sometimes used in specific applications, particularly when trying to avoid strong protonic acids.[10]
-
Dehydrating Agents/Coupling Reagents (DCC, TBTU): Necessary for mild condition requirements, especially with sensitive functional groups or tertiary alcohols where acidic conditions could cause elimination side reactions.[3][11]
-
-
Solvent Selection:
-
For Fischer Esterification: Often, the alcohol reactant itself is used as the solvent to push the equilibrium towards the product.[1] If a co-solvent is needed, a non-reactive, high-boiling point solvent like toluene can be used to facilitate the removal of water via a Dean-Stark apparatus.
-
For Mild Esterifications: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are standard choices.[10] They are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.
-
The interplay between these factors is summarized in the table below.
| Esterification Method | Typical Catalyst | Typical Solvent | Key Considerations |
| Fischer-Speier | H₂SO₄, p-TsOH | Excess Alcohol, Toluene | Equilibrium-limited; requires water removal. Not suitable for acid-labile substrates. |
| Steglich | DCC/DMAP | DCM, THF, DMF | Mild conditions. Stoichiometric amounts of reagents. Dicyclohexylurea (DCU) byproduct must be filtered off.[3] |
| Acyl Chloride | None (Base like Pyridine or Et₃N often added) | DCM, THF | Two-step process. Highly reactive. Generates HCl byproduct.[4] |
| Lewis Acid Catalyzed | BF₃·OEt₂, Sc(OTf)₃ | Aprotic Solvents (e.g., MeCN) | Can offer different selectivity compared to Brønsted acids. |
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of chroman-3-carboxylic acid esters, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low conversion rate is one of the most common issues, often stemming from the reaction equilibrium or suboptimal conditions.[12]
| Potential Cause | Diagnostic Check | Proposed Solution |
| Equilibrium Limitation (Fischer) | Monitor reaction by TLC/LC-MS. If starting materials persist after prolonged time, equilibrium is likely the issue. | 1. Use a large excess of the alcohol reactant (5-10 equivalents).[2] 2. Actively remove water using a Dean-Stark trap or by adding molecular sieves. |
| Inactive or Insufficient Catalyst | Check the purity and age of the acid catalyst. Ensure the catalytic amount is appropriate (typically 1-5 mol%). | 1. Use a fresh bottle of a strong acid catalyst like H₂SO₄ or p-TsOH. 2. If the substrate is sensitive, switch to a milder coupling agent system like DCC/DMAP.[3] |
| Steric Hindrance | The reaction is sluggish with bulky (e.g., tertiary) alcohols or highly substituted chroman cores.[3][12] | 1. Increase reaction temperature and time. 2. Switch to a more reactive carboxylic acid derivative, such as an acyl chloride. |
| Low Reaction Temperature | The reaction rate is too slow to reach completion in a practical timeframe. | Increase the temperature, often to the reflux temperature of the alcohol or solvent. For a typical Fischer esterification, refluxing is standard.[13] |
Problem 2: Formation of Unwanted Side Products
The appearance of unexpected spots on a TLC plate indicates side reactions are occurring.
-
Potential Cause A: Pyrone Ring Opening
-
Why it happens: The chroman structure, while generally stable, can be susceptible to ring-opening under harsh conditions. Strong bases can deprotonate the position alpha to the ester, potentially leading to cleavage, while very strong acids at high temperatures can also promote undesired reactions.[6]
-
Solution: Employ milder reaction conditions. If using Fischer esterification, avoid excessively high temperatures or prolonged reaction times. Consider switching to a non-acidic method like Steglich esterification, which proceeds at room temperature.[3]
-
-
Potential Cause B: Dehydration of Alcohol
-
Why it happens: When using secondary or tertiary alcohols with a strong acid catalyst like H₂SO₄ at high temperatures, elimination to form an alkene can compete with esterification.
-
Solution: Use a non-acidic esterification method. Alternatively, use a milder Brønsted acid like p-TsOH, which is less prone to causing dehydration.
-
-
Potential Cause C: Formation of N-acylurea Byproduct
-
Why it happens: In DCC-mediated couplings, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, especially with sterically hindered substrates or if the alcohol is not sufficiently nucleophilic.[3]
-
Solution: Ensure the DMAP catalyst is present and active, as it facilitates the nucleophilic attack of the alcohol on the intermediate before rearrangement can occur. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
The diagram below illustrates the desired reaction pathway versus a common side reaction pathway using a strong acid catalyst.
Caption: Desired vs. side reaction pathways in acid-catalyzed esterification.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure ester can be challenging.
-
Issue: Removing Unreacted Carboxylic Acid
-
Why it's a problem: The starting carboxylic acid often has a polarity similar to the product ester, making chromatographic separation difficult.
-
Solution: Perform an aqueous basic wash during workup. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, ether) and wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic wash will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral ester remains in the organic layer.[14]
-
-
Issue: Removing Byproducts of Similar Polarity (e.g., N-acylurea)
-
Why it's a problem: Byproducts like N-acylurea or those from side reactions can co-elute with the desired product during column chromatography.
-
Solution:
-
Filtration: For DCC-couplings, the main byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents like DCM or ether. Much of it can be removed by simple filtration of the crude reaction mixture before workup.
-
Chromatography Optimization: Systematically test different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) using Thin Layer Chromatography (TLC) to find a system that provides the best separation between your product and the impurity.[15]
-
Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
-
The following diagram outlines a general workflow for troubleshooting and optimization.
Caption: General workflow for synthesis optimization and troubleshooting.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
This protocol is a representative example for the synthesis of ethyl chroman-3-carboxylate.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add chroman-3-carboxylic acid (1.0 eq).
-
Reagents: Add a large excess of the alcohol, in this case, absolute ethanol (20-50 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[13]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture three times with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.[15]
References
- Process for chroman carboxylates. (1997).
- Chroman Carboxylic Acids and Their Derivatives.
- Mourad, A. K., & Czekelius, C.
- Synthesis and chemical properties of chromone-3-carboxylic acid (review). (2016). Chemistry of Heterocyclic Compounds, 52(2), 71–83.
- Larock, R. C., & Pelc, M. J. (2013). Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones.The Journal of organic chemistry, 78(24), 12538–12547.
- Synthesis of Coumarin-3-carboxylic Esters via FeCl3-Catalyzed Multicomponent Reaction of Salicylaldehydes, Meldrum′s Acid and Alcohols. (2015). Tetrahedron, 71(5).
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor. (2001).
- Synthesis of Carboxylic Acids.University of Minnesota.
- General procedures for the purific
- Carboxylic Acids and Esters MS.OCR (A)
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Ester synthesis by esterific
- Wang, Y., et al. (2021). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions.Molecules, 26(21), 6683.
- A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery.Benchchem.
- Technical Support Center: Troubleshooting Ester Synthesis.Benchchem.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Mondal, B., et al. (2023). Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Catalytic Application.Crystal Growth & Design, 23(10), 7329–7340.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridine.Organic Syntheses.
- Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach.European Journal of Chemistry, 14(4), 439-444.
- Reactions of chromone-3-carboxylic acid and chromone-3-carboxamides with cyanoacetic acid hydrazide.
- Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
- Part 1: Synthesis of an Ester from Alcohol and Carboxylic Acid. (2016). YouTube.
- Esters derived from 7-decanoyloxychromone-3-carboxylic acid: Synthesis and mesomorphic properties.
- Carboxylic Acids, Esters, Amides...University of Minnesota.
- Synthesis and Reactions of Esters. (2021). YouTube.
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 5. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. m.youtube.com [m.youtube.com]
- 10. US5698716A - Process for chroman carboxylates - Google Patents [patents.google.com]
- 11. Ester synthesis by esterification [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
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Troubleshooting low conversion rates in chroman synthesis
Technical Support Center: Chroman Synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates
Welcome to the technical support hub for chroman synthesis. As a core scaffold in numerous natural products and pharmaceuticals, the successful synthesis of chromans is critical for researchers in medicinal chemistry and drug development. However, achieving high conversion rates can be challenging. This guide is structured as a series of frequently asked questions to directly address common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.
FAQs: Navigating Low Conversion in Chroman Synthesis
Q1: My reaction has stalled with significant starting material remaining. What are the primary reaction conditions I should investigate?
A1: An incomplete reaction is one of the most frequent hurdles. The cause often lies in suboptimal reaction conditions that fail to provide sufficient energy to overcome the activation barrier or are not maintained long enough for the reaction to reach completion.
-
Temperature and Reaction Time: Many classical chroman syntheses, particularly those involving cyclization steps, may require elevated temperatures.[1] If you are running the reaction at room temperature or with gentle heating, a gradual increase in temperature may be necessary. However, be aware that excessive heat can promote side reactions. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance. If progress stalls, extending the reaction time is a logical next step before making more drastic changes.[2]
-
Microwave-Assisted Synthesis: For a significant improvement in both reaction time and yield, consider switching to microwave irradiation.[3][4] Microwave heating can often drive reactions to completion in minutes rather than hours and has been shown to improve yields in base-mediated aldol condensations followed by intramolecular oxa-Michael additions to form chroman-4-ones.[1][3]
-
Solvent Choice: The polarity and boiling point of your solvent are critical. The solvent must fully dissolve your starting materials at the reaction temperature to ensure a homogeneous reaction mixture. In some multicomponent reactions, using aqueous ethanol has proven effective, whereas solvents like dichloromethane or isopropanol may yield unsatisfactory results.[5] For Brønsted acid-catalyzed annulations, dichloromethane is often a suitable choice.[6][7]
Q2: I suspect my catalyst is the issue. How does the choice and handling of a catalyst affect conversion rates in chroman synthesis?
A2: Catalyst selection and activity are paramount. The choice between acid and base catalysis is highly dependent on the specific synthetic route.
-
Acid vs. Base Catalysis:
-
Acid Catalysis: Brønsted acids like triflimide (Tf₂NH) are effective for the annulation of benzylic alcohols with alkenes to form the chromane skeleton.[6][7] Lewis acids can also be employed, though their efficacy can be substrate-dependent.[8]
-
Base Catalysis: The synthesis of chroman-4-ones via an aldol condensation followed by an intramolecular oxa-Michael addition is typically promoted by a base.[4] Amines like diisopropylamine (DIPA) are commonly used.[3] For reactions like the Baker-Venkataraman rearrangement, a precursor step in some chromone syntheses, strong bases such as KOH or NaH are required.[1] The choice of base can significantly impact the yield.[1]
-
-
Catalyst Loading: Using an insufficient amount of catalyst can lead to a stalled reaction. While typical loadings are in the range of 5-10 mol %, this may need to be optimized.[6][9] In some cases, particularly if the starting materials are impure or the solvent contains inhibitors, increasing the catalyst loading can restart a stalled reaction.[8]
-
Catalyst Activity: Ensure your catalyst is pure and active. Many catalysts are sensitive to air and moisture. Use freshly opened reagents or purify/dry them before use. For instance, in situ generation of a catalyst can sometimes provide a more active species for the reaction.[10]
Below is a troubleshooting workflow for addressing low conversion rates.
Q4: I am struggling to purify my final chroman product. What are the most effective methods?
A4: Purification can be challenging due to the polarity and solubility of chroman derivatives. A multi-step approach is often necessary.
-
Column Chromatography: This is the most common method. Silica gel is the standard stationary phase, using a gradient elution of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). [1]This is effective for separating products from less polar starting materials or non-polar byproducts.
-
Recrystallization: If you obtain a solid product, recrystallization is an excellent technique for achieving high purity. [1]The key is to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Acid-Base Extraction: For chromans containing acidic or basic functional groups (like carboxylic acids), a liquid-liquid extraction based on pH can be a powerful initial purification step. For example, acidic products can be dissolved in a basic aqueous solution (e.g., 0.5% NaOH), washed with an organic solvent like ether to remove neutral impurities, and then precipitated by re-acidifying the aqueous layer. [11]
Experimental Protocols & Data
Protocol: Microwave-Assisted Synthesis of 2-Substituted Chroman-4-ones
This protocol is adapted from a general procedure for a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition. [3]
-
To a microwave vial, add the appropriate 2'-hydroxyacetophenone (1.0 equiv) and dissolve it in ethanol (to make a 0.4 M solution).
-
Add the corresponding aldehyde (1.1 equiv) to the solution.
-
Add diisopropylamine (DIPA) (1.1 equiv) as the base.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 160–170 °C for 1 hour with a fixed hold time.
-
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic phase sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data: Comparison of Chroman Synthesis Conditions
| Synthesis Method | Catalyst/Reagent | Solvent | Temperature | Typical Yields | Reference |
| Aldol/Oxa-Michael | DIPA (base) | Ethanol | 160-170 °C (MW) | 17-88% | [3][4] |
| Triflimide Annulation | Tf₂NH (5 mol%) | Dichloromethane | Room Temp | up to 84% | [6][7] |
| Organocatalytic Domino | Cinchona Alkaloid Deriv. | Toluene | Room Temp | up to 97% | [12] |
| Intramolecular Friedel-Crafts | AlCl₃ | Benzene | Reflux | 65-92% | [13] |
| Photocatalytic Decarboxylation | Photoredox Catalyst | CH₂Cl₂ | Visible Light | Good to High | [14] |
References
-
Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. [ScienceDirect] Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of chromenederivatives a. [ResearchGate] Available at: [Link]
-
A REVIEW ON SYNTHESIS AND REACTIONS OF CHROMONE AND CHROMENE DERIVATIVES USING THE MULTICOMPONENT REACTION SYSTEM. [Peeref] Available at: [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [IJRPC] Available at: [Link]
-
Synthesis of chromans and flavanes. [Organic Chemistry Portal] Available at: [Link]
-
Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. [RSC Publishing] Available at: [Link]
-
Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. [ACS Publications] Available at: [Link]
-
Chromanone and flavanone synthesis. [Organic Chemistry Portal] Available at: [Link]
-
Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. [ChemRxiv] Available at: [Link]
-
Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. [NIH] Available at: [Link]
-
Prepcwation of Some Chromans from 1,3-Diaryloxy-propanes. [RSC Publishing] Available at: [Link]
-
Optimization of the Reaction Conditions a. [ResearchGate] Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [ACS Publications] Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [NIH] Available at: [Link]
-
What are the techniques that can be use to purify coumarins? [ResearchGate] Available at: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromanone and flavanone synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
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- 13. 393. Preparation of some chromans from 1,3-diaryloxypropanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
Technical Support Center: Synthesis of Substituted Chromans
Welcome, Researchers and Innovators.
This guide is your dedicated resource for navigating the complexities of substituted chroman synthesis. As a Senior Application Scientist, I understand that the path to novel compounds is often paved with unexpected challenges, chief among them being steric hindrance. Bulky substituents, while often crucial for biological activity, can dramatically impact reaction efficiency, yield, and even the feasibility of a synthetic route.
This technical support center is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple protocols to explore the underlying principles, helping you not only to solve current issues but also to anticipate and mitigate future challenges.
Section 1: Understanding Steric Hindrance in Chroman Synthesis (FAQs)
Before diving into specific troubleshooting scenarios, let's establish a foundational understanding of how steric effects manifest in your reactions.
Q1: What exactly is "steric hindrance" in the context of chroman synthesis, and how do I recognize it?
A1: Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of molecules.[1] In chroman synthesis, it occurs when bulky functional groups on your reactants physically impede the approach of reagents or prevent the molecule from adopting the necessary transition state geometry for cyclization. You can recognize its effects through several common observations:
-
Consistently Low or No Yield: The most obvious sign is the failure to form the desired product in appreciable amounts, especially when analogous reactions with smaller substituents proceed smoothly.
-
Formation of Unexpected Side Products: Steric crowding can favor alternative reaction pathways that are normally minor. This can include elimination products, isomeric chromans, or self-condensation of starting materials.[2]
-
Reaction Stalling: You may observe by TLC or LC-MS that the starting materials are consumed very slowly or the reaction fails to proceed to completion, even with extended reaction times or increased temperatures.
Q2: Which positions on the chroman scaffold are most susceptible to steric hindrance issues during synthesis?
A2: Steric hindrance can be a factor at nearly any position, but it is most pronounced and challenging when bulky groups are located at:
-
The C2 and C4 positions: These positions are directly involved in the key bond-forming cyclization step in many common synthetic routes. Bulky groups here can clash with the phenolic ring or other substituents.
-
The C8 position (ortho to the phenol): A large group at this position can significantly obstruct the approach to the phenolic oxygen, hindering its nucleophilic attack during ring closure.
-
On the reacting partners: The size of substituents on the phenol and the alkene/aldehyde/ketone partner are equally critical. For instance, in a Friedel-Crafts type reaction, bulky groups on both the phenol and the electrophile can make bond formation difficult.[3][4]
Section 2: Troubleshooting Common Synthetic Routes
This section addresses specific problems you may encounter with established methods for chroman synthesis.
Scenario A: Claisen-Schmidt Condensation / Intramolecular Oxa-Michael Addition
This popular route involves reacting a 2'-hydroxyacetophenone with an aldehyde to form a chalcone intermediate, which then undergoes cyclization.
Q3: I'm synthesizing a 2,6-disubstituted chroman-4-one. My 2'-hydroxyacetophenone has a bulky electron-donating group at the 6-position, and the reaction is yielding a complex mixture with very little desired product. What's happening?
A3: This is a classic case of competing side reactions exacerbated by both electronic and steric factors. Electron-donating groups on the 2'-hydroxyacetophenone can promote the self-condensation of your aldehyde starting material, leading to purification difficulties and significantly lower yields.[2][5] The bulky substituent further slows down the desired intramolecular oxa-Michael addition, giving the side reactions more time to occur.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[5][6] This can favor the desired intramolecular reaction over intermolecular side reactions.
-
Choice of Base: The base is critical. While strong bases like KOH or NaH are common, they can also promote undesired side reactions.[7] Consider using a hindered, non-nucleophilic amine base like diisopropylamine (DIPA), which can facilitate the reaction while minimizing side product formation.[5][6]
-
Temperature Control: If microwave synthesis is not an option, carefully control the temperature. Lowering the temperature may reduce the rate of side reactions more than the desired cyclization.[7]
Data Summary: Conventional vs. Microwave Heating for Chroman-4-one Synthesis
| Method | Temperature | Time | Typical Yield Range | Reference |
| Conventional Heating | Reflux (e.g., in EtOH) | 4-24 h | 17-60% | [5] |
| Microwave Irradiation | 160-170 °C | 1 h | 17-88% | [5][6] |
Scenario B: Acid-Catalyzed Cyclization / Friedel-Crafts Alkylation
These methods typically involve the reaction of a phenol with an allylic alcohol or alkene, often catalyzed by a Brønsted or Lewis acid, to form the C-C and C-O bonds.
Q4: My triflimide-catalyzed annulation of a benzylic alcohol with a sterically demanding alkene (e.g., 2,2-dimethylstyrene) is giving a very low yield (~20%). How can I improve this?
A4: This issue stems from the stability of the carbocation intermediate and steric congestion during the nucleophilic attack by the alkene. The reaction proceeds by forming a benzylic carbocation, which is then trapped by the alkene, followed by ring closure.[8] A highly substituted, sterically congested alkene will slow down the addition step. This delay allows nonproductive decomposition pathways of the unstable carbocation to dominate, leading to low yields.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield annulation reactions.
Detailed Solutions:
-
Enhance Nucleophilicity: Switch from a simple alkene to a more nucleophilic partner like an allylsilane (e.g., methallyltrimethylsilane). The silane group enhances the alkene's reactivity, accelerating the capture of the carbocation intermediate before it can decompose.[8]
-
Select a More Potent Catalyst: While triflimide is effective, a stronger Lewis acid might be required to promote the reaction with challenging substrates. Consider screening Lewis acids with varying steric bulk and acidity, such as Sc(OTf)₃ or Yb(OTf)₃, which are known to catalyze Friedel-Crafts alkylations effectively.[9][10][11]
-
Alternative Strategy: Friedel-Crafts Acylation-Reduction: To completely avoid issues with carbocation stability and rearrangements, especially with bulky groups, use a two-step approach. First, perform a Friedel-Crafts acylation, which is less prone to rearrangement. The resulting ketone is then reduced to the desired alkyl group. This offers much better control over regioselectivity.[3]
Q5: I'm trying an intramolecular Friedel-Crafts cyclization of an O-allyl phenol with a bulky substituent on the allyl chain, but I'm getting poor regioselectivity and low yields. What can I do?
A5: Poor regioselectivity in this case often points to a lack of control over the initial interaction between the Lewis acid and the substrate. The steric bulk on the allyl chain can hinder the formation of the most stable cyclic transition state.
Troubleshooting Steps:
-
Employ a Chelating Lewis Acid: Instead of a simple Lewis acid like AlCl₃, consider one that can chelate to both the phenolic oxygen and the allyl double bond. This pre-organizes the substrate into a conformation that favors the desired cyclization pathway, enhancing both yield and regioselectivity. Lewis acids like TiCl₄ or SnCl₄ can be effective here.
-
Use Protecting Groups: If the phenol has multiple nucleophilic sites, consider temporarily protecting one of them to direct the cyclization. A silyl ether, for example, is a bulky protecting group that can block a reactive site and can be removed easily after the reaction.[12][13][14]
Section 3: Advanced Strategies & General FAQs
Q6: Are there any general rules for selecting a Lewis acid to overcome steric hindrance?
A6: Yes, the choice of Lewis acid is crucial and involves a trade-off between reactivity and steric bulk.[15]
-
For sterically demanding substrates: A smaller, highly active Lewis acid (e.g., BF₃·Et₂O) might be effective if the reaction can be run at low temperatures to control side reactions.
-
For reactions requiring high selectivity: A bulkier Lewis acid (e.g., B{2,4,6-(CF₃)₃C₆H₂}₃) can act as a "shield," directing the reactants to approach each other in a specific orientation, thus improving diastereoselectivity.[15]
-
Water-Tolerant Lewis Acids: For substrates sensitive to decomposition under harsh, anhydrous conditions, consider water-stable Lewis acids like Scandium or Ytterbium triflates (Sc(OTf)₃, Yb(OTf)₃). These are remarkably effective and can sometimes be used in aqueous media.[9][11]
Q7: When should I consider using a protecting group strategy?
A7: A protecting group strategy is warranted when you have multiple reactive functional groups and need to achieve chemoselectivity.[13][16] Use this approach when:
-
You are observing side reactions at another functional group (e.g., another phenol or an amine).
-
You need to block a specific site to direct a cyclization reaction, as discussed in Q5.
-
The protecting group can itself introduce steric bulk that favorably influences the stereochemistry of a subsequent reaction.
The key is to choose an "orthogonal" protecting group—one that can be removed under conditions that do not affect other parts of your molecule.[14][16]
Decision Logic for Employing Protecting Groups:
Caption: Decision tree for using protecting groups in chroman synthesis.
Section 4: Experimental Protocols
Protocol: Microwave-Assisted Synthesis of a Sterically Hindered 2-Substituted Chroman-4-one
This protocol is adapted from the general procedure described by Jung, M. et al. (2012) for the synthesis of chroman-4-ones where steric hindrance can be problematic.[5][6]
Objective: To synthesize a 2-alkyl-6,8-disubstituted-chroman-4-one, a structure where steric crowding at the 2- and 8-positions can lead to low yields with conventional heating.
Materials:
-
Appropriate 2'-hydroxyacetophenone (1.0 equiv)
-
Appropriate aldehyde (1.1 equiv)
-
Diisopropylamine (DIPA) (1.1 equiv)
-
Ethanol (to make a 0.4 M solution of the acetophenone)
-
Microwave synthesis vial with a stir bar
-
Microwave synthesizer
Procedure:
-
Preparation: To a clean, dry microwave synthesis vial, add the 2'-hydroxyacetophenone (1.0 equiv).
-
Reagent Addition: Add ethanol to create a 0.4 M solution. Add the aldehyde (1.1 equiv) followed by DIPA (1.1 equiv).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at 160–170 °C for 1 hour. Ensure the "fixed hold time" setting is active and absorption is set to normal.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and finally brine. Safety Note: Acid/base washes can be exothermic.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one.
Expected Outcome: This method can significantly improve yields for sterically hindered substrates compared to traditional heating methods, pushing reactions that might otherwise yield <20% to upwards of 50-80%.[5]
References
- BenchChem. (n.d.). Troubleshooting unexpected side products in chroman synthesis.
- BenchChem. (n.d.). How to avoid common pitfalls in chromone synthesis.
-
Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7050–7061. [Link]
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American Chemical Society Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ChemRxiv. (2022). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. [Link]
-
Wiley Online Library. (n.d.). On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the chroman formation reaction. [Link]
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eScholarship.org. (n.d.). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion. [Link]
-
American Chemical Society Publications. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. [Link]
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ChemRxiv. (2019). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. [Link]
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National Center for Biotechnology Information. (2023). An easy-to-perform evaluation of steric properties of Lewis acids. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis. [Link]
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ResearchGate. (n.d.). Challenges in the synthesis of chroman-4-one derivatives. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
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Semantic Scholar. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]
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MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]
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De Gruyter. (n.d.). New types of Lewis acids used in organic synthesis. [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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ResearchGate. (n.d.). Lewis Acids in Organic Synthesis. [Link]
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University of Bath. (n.d.). Protecting Groups. [Link]
- BenchChem. (n.d.). Overcoming steric hindrance in the synthesis of 1-Ethyl-2,4,5-trimethylbenzene.
-
National Center for Biotechnology Information. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. PubMed Central. [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric synthesis of chromans via the Friedel–Crafts alkylation–hemiketalization catalysed by an N,N′-dioxide scandium(iii) complex. Organic Chemistry Frontiers. [Link]
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ResearchGate. (2022). Introducing C2–Asymmetry in Chromans – A Brief Story. [Link]
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MDPI. (n.d.). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. [Link]
-
Royal Society of Chemistry. (n.d.). Brønsted acid-catalyzed cascade cyclization: an efficient strategy for divergent synthesis of cyclohepta[b]indole derivatives. Green Chemistry. [Link]
-
SciSpace. (1985). Lewis acids in organic synthesis. Approach to a selection strategy for screening experiments. [Link]
-
University of Gothenburg. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]
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ResearchGate. (n.d.). Green Lewis Acid Catalysis in Organic Synthesis. [Link]
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Bionano Genomics. (n.d.). Troubleshooting Guides. [Link]
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ResearchGate. (2019). How to overcome Steric Hindrance?. [Link]
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YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. [Link]
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Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link]
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Removal of unreacted starting materials from 6,8-dichloro-chroman ester reactions
Welcome to the technical support center for the synthesis and purification of 6,8-dichloro-chroman esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials and other impurities from your reaction mixtures.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 6,8-dichloro-chroman esters?
The most common impurities include unreacted 6,8-dichloro-chroman-3-carboxylic acid (or a similar carboxylic acid starting material), the alcohol reactant, and residual acid catalyst (e.g., sulfuric acid).[1][2] Side products from competing reactions can also be present.
Q2: How can I quickly assess the purity of my crude 6,8-dichloro-chroman ester?
Thin-Layer Chromatography (TLC) is a rapid and effective method to assess the purity of your product and monitor the progress of the reaction.[3][4][5] By spotting the reaction mixture, the starting materials, and the co-spot on a TLC plate, you can visualize the separation of the desired ester from impurities.[3]
Q3: What is the first purification step I should typically perform after the reaction is complete?
A liquid-liquid extraction is generally the first and most crucial step.[6] This technique separates the desired ester, which is typically in an organic phase, from water-soluble impurities like the acid catalyst and some unreacted starting materials.[6][7]
Q4: Is it always necessary to use column chromatography for purification?
Not always. For some 6,8-dichloro-chroman esters that are crystalline solids, recrystallization can be a highly effective purification method.[8][9][10] However, for oily products or complex mixtures with closely related impurities, column chromatography is often indispensable.[11][12][13]
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of your 6,8-dichloro-chroman ester and provides detailed protocols to resolve them.
Issue 1: Residual Carboxylic Acid Starting Material Detected After Extraction
Causality: The unreacted carboxylic acid starting material may not have been completely neutralized and removed during the aqueous workup. Carboxylic acids can have some solubility in organic solvents, especially if the organic layer is not washed thoroughly with a basic solution.
Recommended Action: Optimized Liquid-Liquid Extraction Protocol
A well-executed liquid-liquid extraction is your first line of defense. The goal is to use the differing solubilities of the components to separate them.
Protocol: Basic Wash Extraction
-
Quench the Reaction: After the reaction is deemed complete, cool the reaction mixture to room temperature.
-
Dilute with an Organic Solvent: Dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Neutralize the Acid Catalyst: Carefully add the organic solution to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[1][14] Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently. This step neutralizes the strong acid catalyst and the unreacted carboxylic acid, converting the latter into its water-soluble carboxylate salt.[2]
-
Separate the Layers: Allow the layers to separate fully. Drain the aqueous layer.
-
Repeat the Wash: Repeat the wash with the sodium bicarbonate solution to ensure complete removal of the acidic components.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
Issue 2: Unreacted Alcohol Persists in the Product
Causality: Alcohols, especially those with lower molecular weights, can have significant solubility in the organic phase and may not be completely removed by a simple water wash.
Recommended Action: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity.[11][12] Since alcohols are generally more polar than their corresponding esters, they will adhere more strongly to the polar stationary phase (e.g., silica gel) and elute later.[11]
Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC.[15] A good solvent system will show clear separation between your desired ester and the unreacted alcohol, with the ester having a retention factor (Rf) of approximately 0.3-0.4.[15] Common solvent systems are mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[15]
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column.[11]
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the chromatography solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to identify which ones contain your purified ester.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6,8-dichloro-chroman ester.
| Compound Type | Typical Polarity | Elution Order from Silica Gel Column |
| Non-polar impurities | Low | First |
| 6,8-dichloro-chroman ester | Moderate | Middle |
| Unreacted Alcohol | High | Last |
| Unreacted Carboxylic Acid | Very High | May not elute without a very polar solvent |
Issue 3: The Purified Product is an Oil but is Expected to be a Solid
Causality: The presence of even small amounts of impurities can prevent a compound from crystallizing. The oily nature of the product suggests that residual starting materials or byproducts are still present.
Recommended Action: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds.[8][9] It relies on the principle that the desired compound and the impurities have different solubilities in a given solvent.
Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which your 6,8-dichloro-chroman ester is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the hot solvent.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[9] Cooling in an ice bath can further increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
III. Characterization of Purified 6,8-dichloro-chroman esters
After purification, it is essential to confirm the identity and purity of your 6,8-dichloro-chroman ester. A combination of spectroscopic techniques is recommended.[16]
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the molecular structure.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups, such as the ester carbonyl (C=O) stretch.[16]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Determines the molecular weight of the compound and provides an indication of its purity.[16][17]
IV. References
-
Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. (n.d.). Retrieved from [Link]
-
Liquid-liquid extraction method for the production of acrylic esters - Google Patents. (n.d.). Retrieved from
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Esterification and extraction process - Google Patents. (n.d.). Retrieved from
-
Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. (2018, September 9). Chemistry Stack Exchange. Retrieved from [Link]
-
Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. (2020). Green Chemistry, 22(15), 4874-4880. Retrieved from [Link]
-
(PDF) Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]
-
Question: How is the product isolated from any unreacted starting materials (carboxylic acid and alcohol)? Be specific - Chegg. (2021, January 24). Retrieved from [Link]
-
2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Retrieved from [Link]
-
Synthesis, characterization and DFT studies of 6,8-dichloro-2-(4-chlorophenyl)-4 H -chromen-4-one - Semantic Scholar. (2012, May 1). Retrieved from [Link]
-
Synthesis, Isolation, and Purification of an Ester - Coach Benner. (n.d.). Retrieved from [Link]
-
Process for the preparation of chromane derivatives - Google Patents. (n.d.). Retrieved from
-
Column chromatography. (n.d.). Retrieved from [Link]
-
Column Chromatography As A Tool For Purification. (n.d.). Sorbchem India. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Preparation method of ethyl 6,8-dichlorocaprylate - Google Patents. (n.d.). Retrieved from
-
column chromatography & purification of organic compounds - YouTube. (2021, February 9). Retrieved from [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]
-
Method for preparing 6, 8-dihalooctanoic esters - Google Patents. (n.d.). Retrieved from
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved from [Link]
-
4 Recrystallization Methods for Increased Yield - YouTube. (2018, November 12). Retrieved from [Link]
-
Thin layer chromatogram (TLC) of esterified product and its standards.... - ResearchGate. (n.d.). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2020). Organic Syntheses, 97, 276-302. Retrieved from [Link]
-
Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - MDPI. (2023, March 6). Retrieved from [Link]
-
Synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2Н-chromenes and enamines of acetoacetic ester and acetylacetone. A new type of configurationally stable atropisomers - ResearchGate. (n.d.). Retrieved from [Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis – AOCS. (n.d.). Retrieved from [Link]
-
What are the modifications to improve the purity of ester? - Quora. (2017, August 15). Retrieved from [Link]
-
Molecular Analysis and Separation Using Thin-Layer Chromatography. (n.d.). Retrieved from [Link]
-
TLC in the Analysis of Plant Material - MDPI. (n.d.). Retrieved from [Link]
-
A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents. (n.d.). Retrieved from
-
How to purify esterefication product? - ResearchGate. (2016, April 15). Retrieved from [Link]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
Welcome to the technical support center for the synthesis of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges when scaling up the synthesis of this chroman derivative. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to support your research and development efforts.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize this compound involves a multi-step process commencing with the chlorination of phenol, followed by etherification and an intramolecular cyclization. This proposed pathway is based on established principles of chroman synthesis.[1]
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue: Low Yield in Intramolecular Cyclization Step
Q1: My intramolecular cyclization of Ethyl 2-((2,4-dichlorophenoxy)methyl)propane-1,3-diol is resulting in a low yield of the desired this compound. What are the potential causes and how can I optimize this step?
A1: Low yields in intramolecular cyclization reactions for chroman synthesis are a common challenge and can be attributed to several factors.[2][3]
-
Suboptimal Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical.[1]
-
Troubleshooting:
-
Screen various Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid, trifluoroacetic acid) and Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃).
-
Titrate the catalyst loading. High concentrations can sometimes lead to side reactions like dehydration or polymerization. Start with a catalytic amount (e.g., 5-10 mol%) and incrementally increase it while monitoring the reaction progress.
-
-
-
Reaction Temperature and Time: Inappropriate temperature can either lead to an incomplete reaction or promote the formation of byproducts.
-
Troubleshooting:
-
Begin with a moderate temperature (e.g., 60-80 °C) and adjust based on reaction monitoring (TLC or LC-MS).
-
Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction at regular intervals to determine the optimal reaction time.
-
-
-
Solvent Choice: The solvent can influence the solubility of the starting material and the stability of the intermediates.
-
Troubleshooting:
-
Test a range of aprotic solvents with varying polarities, such as toluene, xylenes, or dichlorobenzene. Ensure the solvent is anhydrous, as water can interfere with the acid catalyst.
-
-
-
Formation of Intermolecular Products: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers and other side products.[3]
-
Troubleshooting:
-
Employ high-dilution conditions. This can be achieved by slowly adding the substrate to the heated solvent containing the catalyst over an extended period.
-
-
Issue: Formation of Impurities and Side Products
Q2: I am observing significant impurities alongside my desired product. How can I identify and minimize their formation?
A2: Impurity formation is a frequent hurdle. Common side products in chroman synthesis can include isomers and products of elimination or rearrangement reactions.
-
Isomer Formation: Depending on the cyclization mechanism, regioisomers or stereoisomers may form.
-
Troubleshooting:
-
Careful control of reaction conditions, particularly the choice of acid catalyst and temperature, can influence the selectivity of the cyclization.[1]
-
Utilize high-resolution analytical techniques like 2D NMR to fully characterize the structure of the impurities.
-
-
-
Elimination Products: Dehydration of the diol starting material can lead to the formation of unsaturated byproducts.
-
Troubleshooting:
-
Use milder reaction conditions (lower temperature, less harsh acid catalyst).
-
Consider using a milder cyclization method, such as a Mitsunobu reaction, if applicable to your substrate.[2]
-
-
-
Purification Challenges: The similar polarity of the desired product and some impurities can make purification by column chromatography difficult.
-
Troubleshooting:
-
Optimize your chromatography conditions by screening different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Consider alternative purification techniques such as recrystallization or preparative HPLC if column chromatography is ineffective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the quality of the starting 2,4-dichlorophenol critical for this synthesis?
A1: The purity of the starting 2,4-dichlorophenol is paramount. Impurities in the starting material, such as other chlorinated phenol isomers, can lead to the formation of undesired chroman derivatives that may be difficult to separate from the final product.[4] It is highly recommended to use a high-purity grade of 2,4-dichlorophenol and to verify its purity by GC-MS or NMR before use.
Q2: What are the key considerations when scaling up this synthesis from the lab to a pilot plant?
A2: Scaling up presents several challenges that are not always apparent at the bench scale.[5]
-
Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat transfer less efficient. Exothermic steps need to be carefully controlled to avoid runaway reactions.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. What works with a magnetic stirrer in a flask may not be effective in a large reactor.
-
Reagent Addition: The rate of addition of reagents, especially in the cyclization step under high dilution, needs to be carefully controlled and may require specialized dosing pumps.
-
Work-up and Isolation: Procedures like extractions and filtrations can be more complex and time-consuming at a larger scale.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[6]
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the final product and any isolated impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Experimental Protocols
Protocol 1: Intramolecular Cyclization of Ethyl 2-((2,4-dichlorophenoxy)methyl)propane-1,3-diol
Materials:
-
Ethyl 2-((2,4-dichlorophenoxy)methyl)propane-1,3-diol (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (0.1 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add anhydrous toluene.
-
Heat the toluene to reflux (approximately 110 °C).
-
In a separate flask, dissolve Ethyl 2-((2,4-dichlorophenoxy)methyl)propane-1,3-diol and p-toluenesulfonic acid in anhydrous toluene.
-
Slowly add the solution of the diol and catalyst to the refluxing toluene via the dropping funnel over a period of 4-6 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification of Ethyl Ester Product
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent such as hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Optimization of the Intramolecular Cyclization Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TSA (10) | Toluene | 110 | 8 | 65 |
| 2 | H₂SO₄ (5) | Xylene | 140 | 6 | 58 |
| 3 | BF₃·OEt₂ (15) | DCM | 40 | 12 | 45 |
| 4 | p-TSA (10) | Toluene | 80 | 12 | 55 |
Visualizations
Caption: Troubleshooting workflow for low yield in the cyclization step.
References
-
Chroman Carboxylic Acids and Their Derivatives. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. (2021, August 16). Retrieved January 20, 2026, from [Link]
-
Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. (2022, November 2). Retrieved January 20, 2026, from [Link]
-
On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction. (n.d.). Retrieved January 20, 2026, from [Link]
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. (2011, July 4). Retrieved January 20, 2026, from [Link]
-
Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions of Salicylaldimines and Salicylaldehydes with Allenic Ester. ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
- Process for preparing chroman compounds. Google Patents. (n.d.).
- Preparation method of ethyl 6,8-dichlorocaprylate. Google Patents. (n.d.).
- Preparation method of ethyl 6-oxo-8-chloro-caprylate. Google Patents. (n.d.).
- A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate. Google Patents. (n.d.).
-
Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
- Process for the preparation of esters of aromatic carboxylic acids. Google Patents. (n.d.).
- Method for preparing 6, 8-dihalooctanoic esters. Google Patents. (n.d.).
-
How to purify esterefication product?. ResearchGate. (2016, April 15). Retrieved January 20, 2026, from [Link]
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
-
2,6-dichlorophenol. Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
- Process for the purification of esters. Google Patents. (n.d.).
-
Traditional methods for the synthesis of 2,4-dichlorophenol. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
2,4-Dichlorophenoxyacetic acid. Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved January 20, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. (2020, October 22). Retrieved January 20, 2026, from [Link]
-
Method for preparing 2,4-dichlorophenol by microreactor. Eureka | Patsnap. (n.d.). Retrieved January 20, 2026, from [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH. (2016, September 2). Retrieved January 20, 2026, from [Link]
-
The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway. PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Retrieved January 20, 2026, from [Link]
-
2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study. MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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Technical Support Center: Stability of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
Welcome to the technical support center for 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound is hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6,8-Dichloro-chroman-3-carboxylic acid.[1][2][3][4] This reaction can be catalyzed by both acidic and basic conditions.[2][3][4] Other potential degradation pathways, especially under forced degradation conditions, may include oxidation of the chroman ring and photodecomposition upon exposure to light.[5][6][7]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term use, aprotic organic solvents such as dichloromethane, ethyl acetate, and acetonitrile are generally suitable. For long-term storage, it is advisable to store the compound as a solid in a dry, sealed container, protected from light. If a stock solution is necessary, prepare it in a high-purity, dry aprotic solvent and store at -20°C or below. Avoid protic solvents, especially those containing water or alcohols, as they can facilitate hydrolysis of the ester.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of the ethyl ester is highly pH-dependent.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can occur, leading to the formation of the carboxylic acid and ethanol.[2][3] The reaction is typically reversible, but an excess of water will drive the equilibrium towards the hydrolysis products.[2][3]
-
Neutral Conditions (pH ≈ 7): Hydrolysis is slow but can still occur over time, especially at elevated temperatures.
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is a significant concern.[1][2][3] This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis, resulting in the formation of the carboxylate salt and ethanol.[2]
Q4: Is this compound sensitive to light?
A4: Chroman derivatives can be susceptible to photodegradation.[8][9] Exposure to UV or even ambient light can potentially lead to the formation of degradation products.[10][11][12] It is crucial to protect solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.[11] Photostability studies, as outlined in ICH guideline Q1B, are recommended to fully characterize the light sensitivity of the compound in your specific formulation.[13]
Q5: What are the ideal storage conditions for this compound?
A5:
-
Solid Form: Store in a tightly sealed container in a desiccator at or below room temperature, protected from light.
-
In Solution: Prepare stock solutions in a suitable dry, aprotic solvent. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
II. Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues encountered during experimentation.
Issue 1: Unexpected Decrease in Compound Concentration Over Time
Symptom: Chromatographic analysis (e.g., HPLC) shows a progressive decrease in the peak area of the parent compound in solution.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Corrective Action |
| Hydrolysis | Analyze the sample for the presence of a new, more polar peak corresponding to 6,8-Dichloro-chroman-3-carboxylic acid. | Use dry, aprotic solvents. Avoid aqueous buffers if possible. If aqueous solutions are necessary, work at a neutral or slightly acidic pH and at low temperatures. Prepare solutions fresh daily. |
| Adsorption to Container | Compare the concentration of a solution stored in a glass vial versus a polypropylene vial. | Use silanized glass vials or low-adsorption polypropylene containers. |
| Photodegradation | Prepare two identical samples. Expose one to ambient light and keep the other in the dark. Analyze both after a set period. | Protect all solutions from light using amber vials or by wrapping containers in aluminum foil.[11] |
Issue 2: Appearance of Unknown Peaks in Chromatography
Symptom: New, unidentified peaks appear in the chromatogram of a sample that was previously pure.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Corrective Action |
| Hydrolysis Product | The primary degradation product is likely 6,8-Dichloro-chroman-3-carboxylic acid.[1] This will have a shorter retention time in reverse-phase HPLC. | See corrective actions for "Hydrolysis" in Issue 1. |
| Oxidative Degradation | The chroman ring system can be susceptible to oxidation.[8] | Degas solvents before use. Consider adding an antioxidant, such as BHT, if compatible with your experimental system. |
| Solvent Impurities/Reaction | Run a blank analysis of the solvent used to prepare the sample. | Use high-purity, HPLC-grade solvents. Ensure the solvent is not reactive with the compound. |
Issue 3: Inconsistent Results Between Experiments
Symptom: Difficulty in reproducing quantitative results from day to day or between different lab members.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Corrective Action |
| Inconsistent Solution Preparation | Review the standard operating procedure (SOP) for solution preparation. | Ensure all users are following a standardized protocol, including the same solvent, temperature, and light conditions. |
| Variable Storage of Stock Solutions | Check the age and storage conditions of the stock solutions being used. | Implement a strict policy for stock solution storage, including labeling with preparation date and using fresh aliquots for each experiment. Avoid repeated freeze-thaw cycles. |
| pH Fluctuation in Buffered Systems | Measure the pH of the buffered solution before and after adding the compound. | Ensure the buffer has sufficient capacity to maintain the desired pH after the addition of the compound, which may be dissolved in an organic solvent. |
III. Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions.[5][6][7]
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.[13]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 4 hours.[13]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose the solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][13] A control sample should be wrapped in aluminum foil and kept under the same conditions.[11]
-
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[14] Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Typical Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound.
-
Column Temperature: 30°C
Method Validation: The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.
IV. Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathways for the target compound.
Troubleshooting Workflow for Decreased Concentration
Caption: Workflow for diagnosing concentration loss.
V. References
-
Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
-
ChemRxiv. (2025). Active Pharmaceutical Ingredients by Photochemical Deracemization: Chromanes as a Test Case. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
PubMed. (2011). Cyanine fluorophore derivatives with enhanced photostability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Science.gov. (n.d.). Halogenated carboxylic acids: Topics by Science.gov. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Unnamed Publisher. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
Google Patents. (n.d.). Method for producing halogenated carboxylic acid ester. Retrieved from
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Improvement of Photostability in Formulation: A Review. Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
-
National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 9.7: Carboxylic Acids and Esters. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6,8-dichlorooctanoate. Retrieved from [Link]
-
Google Patents. (n.d.). CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate. Retrieved from
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Validation & Comparative
A Researcher's Guide to Unveiling the Bioactivity of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester: A Comparative Assay Strategy
For researchers and drug development professionals venturing into the therapeutic potential of novel chemical entities, the initial bioactivity screening is a critical juncture. This guide provides a comprehensive framework for evaluating the bioactivity of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester, a compound belonging to the chroman class of heterocyclic compounds. While direct biological data for this specific ester is not extensively documented, the broader family of chroman and coumarin derivatives has demonstrated significant promise in anticancer, anti-inflammatory, and antibacterial applications.[1][2][3][4] This guide, therefore, presents a comparative analysis of pertinent bioactivity assays, offering a strategic approach to systematically uncover the therapeutic promise of this molecule.
Introduction to this compound
The chroman scaffold is a core structure in numerous natural products and synthetic compounds, recognized for its diverse biological activities.[5] The subject of this guide, this compound, is a synthetic derivative with the following chemical structure:
Chemical Structure:
-
CAS Number: 885271-53-4[6]
-
Molecular Formula: C₁₂H₁₂Cl₂O₃
-
Molecular Weight: 275.13 g/mol
The presence of dichloro-substituents on the chroman ring may significantly influence its physicochemical properties and biological interactions, making a thorough investigation of its bioactivity a compelling endeavor. This guide will focus on two primary areas of investigation: anticancer and anti-inflammatory activities, reflecting the most prominent therapeutic potentials of related chroman derivatives.[7][8][9]
Part 1: Probing Anticancer Potential: A Multi-faceted Assay Comparison
The evaluation of a compound's anticancer properties requires a suite of assays to assess its impact on cancer cell viability, proliferation, and the underlying mechanisms of cell death. We will compare three fundamental assays for a comprehensive anticancer screening.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for in vitro anticancer activity evaluation.
MTT Assay: A First Look at Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of initial cytotoxicity screening.[5] It provides a quantitative measure of a compound's ability to reduce cell viability.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
Data Interpretation: The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell viability by 50%. A lower IC50 value indicates higher cytotoxic potency.
Annexin V-FITC/PI Assay: Unraveling the Mode of Cell Death
A potent anticancer agent should ideally induce apoptosis (programmed cell death) in cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.[5]
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can then bind to these exposed PS residues. Propidium iodide is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for 24-48 hours.[5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[5]
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis: Assessing Proliferative Arrest
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.
Principle: This assay utilizes a fluorescent dye, such as propidium iodide (PI), that intercalates into the DNA of permeabilized cells. The amount of fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and then stain with PI.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Comparative Analysis of Anticancer Assays
| Assay | Principle | Key Output | Advantages | Limitations |
| MTT Assay | Measures metabolic activity | IC50 value | High-throughput, cost-effective | Indirect measure of cell viability, can be affected by metabolic changes |
| Annexin V/PI Assay | Detects phosphatidylserine externalization and membrane integrity | Percentage of apoptotic vs. necrotic cells | Differentiates between modes of cell death | More complex and time-consuming than MTT |
| Cell Cycle Analysis | Quantifies DNA content | Distribution of cells in G0/G1, S, and G2/M phases | Provides mechanistic insight into antiproliferative effects | Requires flow cytometry, may not directly indicate cell death |
Part 2: Investigating Anti-inflammatory Properties: Key Assay Comparisons
Chronic inflammation is a hallmark of many diseases, including cancer. Chroman derivatives have been reported to possess anti-inflammatory properties.[4][11] The following assays are crucial for evaluating the anti-inflammatory potential of this compound.
Signaling Pathway in LPS-induced Inflammation
Caption: Simplified LPS-induced inflammatory pathway in macrophages.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay is a widely used in vitro model to screen for anti-inflammatory activity.[8]
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified using the Griess reagent.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to calculate the NO concentration.
COX and 5-LOX Inhibition Assays
Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.[12]
Principle: These are typically cell-free enzymatic assays that measure the ability of a compound to inhibit the activity of purified COX-1, COX-2, or 5-LOX enzymes. Inhibition is often detected by measuring the reduction in the formation of the enzymatic product.
Experimental Protocol (General):
-
Enzyme and Substrate Preparation: Prepare the respective enzyme (COX-1, COX-2, or 5-LOX) and its substrate (arachidonic acid).
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Quantification: Quantify the product formation using methods such as spectrophotometry, fluorometry, or ELISA.
Comparative Analysis of Anti-inflammatory Assays
| Assay | Principle | Key Output | Advantages | Limitations |
| NO Inhibition Assay | Measures inhibition of NO production in LPS-stimulated macrophages | IC50 for NO inhibition | Cell-based assay, reflects cellular response to inflammation | Does not pinpoint the specific molecular target |
| COX/5-LOX Inhibition Assays | Measures direct inhibition of key inflammatory enzymes | IC50 for enzyme inhibition | Provides direct mechanistic information | Cell-free assay, may not fully reflect cellular activity |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic bioactivity screening of this compound. By employing a combination of the described assays, researchers can gain a comprehensive understanding of its potential anticancer and anti-inflammatory properties. Positive results from these in vitro assays would warrant further investigation into the specific molecular targets and signaling pathways involved, as well as progression to in vivo animal models to evaluate efficacy and safety. The exploration of novel compounds like this compound is essential for the continued development of new and effective therapeutic agents.
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Comparative In Vitro Evaluation of Chroman-Based Carboxylic Acid Ethyl Esters as Potential Anticancer Agents
A Technical Guide for Drug Development Professionals
Introduction: The Chroman Scaffold in Oncology
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1][2] Its rigid, bicyclic structure provides a versatile platform for functionalization, enabling the development of compounds with a wide array of pharmacological activities, including potent anticancer effects.[3][4] Derivatives of the chroman scaffold have been investigated for their ability to inhibit tumor growth, highlighting their potential as valuable starting points for novel therapeutics.[4][5] This guide focuses on a systematic methodology for the in vitro evaluation of chroman derivatives, exemplified by the hypothetical compound 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester, against relevant cancer cell lines.
Part 1: Primary Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic activity across a panel of relevant cancer cell lines. This primary screen is crucial for identifying promising candidates and establishing a baseline for further mechanistic studies.
Core Principle: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The assay's principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[6][8] The quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[9]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for MTT-based cytotoxicity screening.
Comparative Data Analysis: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a critical metric, representing the concentration of a drug that is required for 50% inhibition of cell growth. By comparing the IC₅₀ values of our lead compound with a well-established chemotherapeutic agent like Doxorubicin, we can objectively gauge its relative potency.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of a Representative Chroman Derivative vs. Doxorubicin
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| Representative Chroman Derivative | 15.5 | 25.2 | 18.9 |
| Doxorubicin (Reference) | 2.5[10] | >20[11] | 12.2[10] |
Note: Data for the "Representative Chroman Derivative" is hypothetical for illustrative purposes. Doxorubicin data is sourced from published literature.[10][11]
Interpretation of Results
The hypothetical data suggests that while the representative chroman derivative demonstrates cytotoxic activity, its potency is lower than that of Doxorubicin in the MCF-7 cell line. However, its effectiveness against the Doxorubicin-resistant A549 cell line could indicate a different mechanism of action, warranting further investigation.
Part 2: Mechanistic Elucidation of Cell Death
Once cytotoxic activity is confirmed, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway for anticancer agents.
Key Assays for Apoptosis Detection:
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are key proteases in the apoptotic cascade. Measuring the activity of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) can confirm the involvement of this pathway.[5]
Proposed Signaling Pathway for Chroman-Induced Apoptosis
Caption: Hypothesized apoptosis induction pathway.
Studies on similar chromene derivatives have shown that they can induce apoptosis by increasing reactive oxygen species (ROS), leading to mitochondrial stress and the activation of caspase cascades.[5]
Part 3: Detailed Experimental Protocols
For reproducibility and scientific rigor, detailed protocols are essential.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.[6]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Include wells for untreated controls and a vehicle (e.g., DMSO) control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[12]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[9]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the chroman derivative for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Conclusion
This guide presents a structured approach for the in vitro evaluation of novel chroman derivatives as potential anticancer agents. By employing a primary cytotoxicity screen followed by mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The comparison with established drugs like Doxorubicin provides a crucial benchmark for assessing therapeutic potential. The methodologies and principles outlined here serve as a robust foundation for advancing chroman-based compounds in the drug discovery pipeline.
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ResearchGate. (2014). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry. [Link]
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National Institutes of Health. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. [Link]
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MDPI. (n.d.). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. [Link]
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National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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ResearchGate. (2023). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. [Link]
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ACS Publications. (n.d.). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. [Link]
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PubMed Central. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. [Link]
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ResearchGate. (2025). Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. [Link]
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PubMed. (2021). In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. Mol Biol Rep. [Link]
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The Impact of Chlorination on the Biological Activity of Chroman Esters: A Comparative Analysis
A Senior Application Scientist's Guide to Understanding Mono- vs. Di-chlorination in Drug Development
For researchers, scientists, and drug development professionals, the chroman scaffold represents a privileged structure, a foundation upon which a multitude of biologically active molecules have been built. Its derivatives have shown promise in a wide array of therapeutic areas, including oncology, neuroprotection, and cardiovascular disease.[1] A key strategy in the medicinal chemist's toolbox for optimizing such scaffolds is halogenation, and in particular, chlorination. The introduction of chlorine atoms can profoundly alter a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.
This guide provides a comparative analysis of mono- versus di-chlorinated chroman esters, exploring how the number and position of chlorine substituents affect their biological activity. We will delve into the structure-activity relationships (SAR) that govern these effects, supported by experimental data from the literature, and provide detailed protocols for key biological assays.
The Chlorine Effect: More Than Just an Atom
The substitution of a hydrogen atom with chlorine on the chroman ring is not a trivial modification. Chlorine is an electronegative and lipophilic atom, and its presence can induce a cascade of changes in a molecule's properties:
-
Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and adjacent functional groups. This can influence the molecule's ability to interact with biological targets through hydrogen bonding or other polar interactions.[2]
-
Lipophilicity: The addition of chlorine atoms generally increases the lipophilicity (fat-solubility) of a compound. This can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.
-
Steric Effects: The size of the chlorine atom can introduce steric hindrance, influencing the molecule's conformation and how it fits into the binding pocket of a protein. This can be a critical determinant of selectivity.
-
Metabolic Stability: The C-Cl bond is generally more stable to metabolic degradation than a C-H bond. Strategic chlorination can block sites of metabolism, increasing the compound's half-life in the body.
The transition from a mono-chlorinated to a di-chlorinated chroman ester is not always a linear progression of these effects. The position of the second chlorine atom relative to the first and to the ester functional group can lead to complex and sometimes unexpected changes in biological activity.
Comparative Biological Activities: A Tale of Two Chlorines
While a direct head-to-head comparison of a mono- and its corresponding di-chlorinated chroman ester across multiple biological targets is not always available in the literature, we can draw valuable insights from existing studies on various chroman derivatives and related halogenated compounds.
Anticancer Activity
Chroman derivatives have been investigated as potential anticancer agents, with mechanisms including the induction of apoptosis and cell cycle arrest.[1] The substitution pattern on the chroman ring plays a crucial role in their cytotoxic potency.
For instance, in the development of Sirtuin 2 (SIRT2) inhibitors, a target for cancer therapy, halogenation has proven to be a key strategy. A study on substituted chroman-4-ones demonstrated that a 6,8-dibromo-2-pentylchroman-4-one was a potent and selective SIRT2 inhibitor.[3] While this example uses bromine, the principles of halogenation are often translatable. The presence of two electron-withdrawing groups at the 6 and 8 positions was found to be favorable for high potency.[3] This suggests that a di-chlorinated analog could exhibit enhanced activity compared to a mono-chlorinated counterpart.
Hypothetical Comparison:
| Compound | Substitution | Predicted SIRT2 Inhibition | Rationale |
| Mono-chlorinated Chroman Ester | 6-Chloro | Moderate | The single electron-withdrawing group enhances binding affinity. |
| Di-chlorinated Chroman Ester | 6,8-Dichloro | High | The presence of two electron-withdrawing groups further increases potency, and the substitution pattern is known to be favorable for SIRT2 inhibition.[3] |
The following diagram illustrates the proposed mechanism of SIRT2 inhibition by substituted chromanones.
Caption: Proposed mechanism of SIRT2 inhibition by a di-chlorinated chromanone.
Antibacterial Activity
Studies on other classes of chlorinated natural products provide strong evidence for the "more is better" principle in some cases of antibacterial activity. For example, in a series of chlorinated depsidones isolated from a deep-sea-derived fungus, the antibacterial activity was directly related to the number of chlorine atoms.[4] A trichlorinated analog was the most potent, followed by the di-chlorinated, and then the mono-chlorinated compound.[4] This suggests that increasing the degree of chlorination can enhance the antibacterial efficacy of a molecule.
Comparative Antibacterial Activity (Hypothetical):
| Compound | Substitution | Predicted Minimum Inhibitory Concentration (MIC) | Rationale |
| Mono-chlorinated Chroman Ester | Single Chlorine | Higher MIC (Less Potent) | A single chlorine atom may confer some antibacterial activity. |
| Di-chlorinated Chroman Ester | Two Chlorine atoms | Lower MIC (More Potent) | Increased lipophilicity and altered electronic properties may lead to better penetration of the bacterial cell wall and stronger interaction with the target. |
Neuroprotective Activity
Chroman derivatives have also been explored for their neuroprotective effects, particularly in models of glutamate-induced excitotoxicity.[1] While direct comparative studies on chlorinated chroman esters are scarce, research on polychlorinated biphenyls (PCBs) indicates that the degree and pattern of chlorination are critical determinants of neurotoxicity.[5][6][7][8] Although PCBs are structurally different from chromans, these findings highlight the importance of considering the potential for increased toxicity with higher levels of chlorination.
It is plausible that while a mono-chlorinated chroman ester might exhibit beneficial neuroprotective effects, a di-chlorinated analog could potentially have a narrower therapeutic window or even exhibit neurotoxic properties, depending on the specific substitution pattern.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed protocols for key in vitro assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT assay to determine cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the mono- and di-chlorinated chroman esters in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viability against the log of the compound concentration.
Broth Microdilution Assay for Antibacterial Activity
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Step-by-Step Protocol:
-
Bacterial Culture: Grow the bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium overnight at 37°C.
-
Compound Dilution: Prepare serial two-fold dilutions of the mono- and di-chlorinated chroman esters in a 96-well microtiter plate.
-
Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add 50 µL to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Conclusion and Future Directions
The comparative analysis of mono- versus di-chlorinated chroman esters reveals that the degree of chlorination is a critical parameter that can be tuned to optimize biological activity. While general trends suggest that di-chlorination may enhance potency in certain contexts, such as in SIRT2 inhibition and antibacterial activity, it is crucial to consider the potential for increased toxicity and off-target effects.
The structure-activity relationships for chlorinated chroman esters are complex and target-dependent. The position of the chlorine atoms on the chroman ring can have a dramatic impact on the molecule's interaction with its biological target. Therefore, a systematic approach to the synthesis and biological evaluation of both mono- and di-chlorinated analogs is essential for the development of safe and effective therapeutic agents.
Future research should focus on direct comparative studies of mono- and di-chlorinated chroman esters against a panel of biological targets. This will provide a more comprehensive understanding of the SAR and enable the rational design of next-generation chroman-based drugs.
References
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A Comparative Guide to Validating the Purity of Synthesized 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of synthesized 6,8-dichloro-chroman-3-carboxylic acid ethyl ester, a halogenated chroman derivative with potential applications in medicinal chemistry.
The narrative that follows is designed to move beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing a self-validating system of analysis. We will explore a multi-pronged approach, leveraging orthogonal analytical techniques to build a comprehensive and trustworthy purity profile. This guide will also draw comparisons with a structurally related pharmaceutical intermediate, 6-fluoro-2-(oxiran-2-yl)chroman, a key building block in the synthesis of the cardiovascular drug Nebivolol, to highlight common challenges and best practices in the analysis of chroman derivatives.[1][2]
The Imperative of Purity in Drug Development
The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates can have profound implications for drug safety and efficacy.[3] Impurities can arise from various sources, including the starting materials, reagents, catalysts, and byproducts formed during the synthesis, as well as degradation products that may form during storage.[4] For a molecule like this compound, the presence of two chlorine atoms on the aromatic ring and a chiral center at the C3 position introduces specific challenges and potential impurities that must be meticulously controlled and characterized. The chirality of a molecule can significantly influence its pharmacological activity, with one enantiomer often being therapeutically active while the other may be inactive or even toxic.[1]
A Proposed Synthetic Pathway and Potential Impurities
A likely synthesis would involve the reaction of 2,4-dichlorophenol with an appropriate three-carbon synthon, such as ethyl acrylate or a derivative, under conditions that facilitate a Michael addition followed by intramolecular cyclization.
Potential Impurities to Consider:
-
Starting Materials: Unreacted 2,4-dichlorophenol and ethyl acrylate.
-
Isomeric Byproducts: Incomplete cyclization or alternative cyclization pathways could lead to the formation of isomeric impurities.
-
Dehalogenated Species: Reductive processes during the synthesis could lead to the formation of mono-chlorinated or non-chlorinated chroman derivatives.[5]
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis, which would result in the corresponding carboxylic acid, 6,8-dichloro-chroman-3-carboxylic acid.
-
Enantiomeric Impurity: As the C3 position is a chiral center, the synthesis will likely produce a racemic mixture. The "wrong" enantiomer is a critical impurity to quantify.
Orthogonal Analytical Workflow for Purity Validation
A self-validating purity assessment relies on the use of multiple, independent (orthogonal) analytical techniques. Each method provides a different perspective on the sample's composition, and together they build a robust and reliable purity profile.
I. Chromatographic Purity Assessment
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.[6][7]
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[2] For this compound, both achiral and chiral HPLC methods are essential.
1. Achiral Purity by Reversed-Phase HPLC (RP-HPLC)
This method is designed to separate the target compound from process-related impurities and degradation products.
Experimental Protocol: RP-HPLC
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with UV detector | UV detection is suitable as the chroman ring system possesses a chromophore. |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm) | The non-polar C18 stationary phase is well-suited for retaining the moderately non-polar target compound. |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) | A gradient elution is necessary to separate compounds with a range of polarities. TFA is added to improve peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | 1 mg/mL in acetonitrile/water (50:50) | Ensures complete dissolution and compatibility with the mobile phase. |
Data Presentation: Hypothetical Achiral HPLC Purity Data
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | 2,4-Dichlorophenol | 3.5 | 0.05 |
| 2 | 6,8-Dichloro-chroman-3-carboxylic acid | 5.2 | 0.10 |
| 3 | Target Compound | 8.1 | 99.80 |
| 4 | Unknown Impurity 1 | 9.5 | 0.03 |
| 5 | Unknown Impurity 2 | 11.2 | 0.02 |
2. Chiral Purity by Chiral HPLC
Due to the chiral center at the C3 position, it is imperative to determine the enantiomeric purity of the synthesized material.
Experimental Protocol: Chiral HPLC
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with UV detector | As per achiral analysis. |
| Column | Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm) | Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds.[8] |
| Mobile Phase | Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) | Normal phase chromatography is often effective for chiral separations on polysaccharide-based CSPs. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp. | 25 °C | To ensure reproducible separation. |
| Detection | UV at 254 nm | As per achiral analysis. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | 1 mg/mL in mobile phase | To ensure compatibility with the chromatographic system. |
Data Presentation: Hypothetical Chiral HPLC Purity Data
| Peak ID | Enantiomer | Retention Time (min) | Peak Area (%) |
| 1 | (R)-enantiomer | 12.3 | 49.9 |
| 2 | (S)-enantiomer | 14.5 | 50.1 |
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] It provides both chromatographic separation and mass spectrometric identification of the components. For halogenated compounds, the isotopic pattern of chlorine (35Cl and 37Cl) in the mass spectrum provides a distinctive signature for identification.
Experimental Protocol: GC-MS
| Parameter | Condition | Rationale |
| GC-MS System | Standard GC with a mass selective detector | Provides both separation and structural information. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A common, robust column for a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas. |
| Injector Temp. | 280 °C | To ensure complete volatilization of the sample. |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 5 min | A general-purpose temperature program to elute compounds of varying volatility. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Mass Range | 50-500 amu | To cover the expected mass of the parent ion and its fragments. |
| Sample Prep. | 1 mg/mL in dichloromethane | A volatile solvent suitable for GC injection. |
Expected Fragmentation Pattern:
The mass spectrum would be expected to show a molecular ion peak (M+) with a characteristic isotopic cluster for two chlorine atoms. Fragmentation would likely involve the loss of the ethoxy group (-OCH2CH3), the entire ester group (-COOCH2CH3), and fragmentation of the chroman ring.
II. Spectroscopic Identification and Structural Integrity
Spectroscopic techniques are essential for confirming the chemical structure of the synthesized compound and identifying any structural impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. 1H and 13C NMR are fundamental for structural elucidation.
Expected 1H and 13C NMR Chemical Shifts:
1H NMR (in CDCl3):
-
Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-7.5 ppm).
-
Chroman Ring Protons: A series of multiplets for the protons at C2, C3, and C4 (δ 2.5-4.5 ppm).
-
Ethyl Ester Protons: A quartet for the -OCH2- group (δ ~4.2 ppm) and a triplet for the -CH3 group (δ ~1.3 ppm).
13C NMR (in CDCl3):
-
Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm).
-
Aromatic Carbons: Signals in the aromatic region (δ 110-155 ppm), with those attached to chlorine atoms showing characteristic shifts.
-
Chroman Ring Carbons: Signals for C2, C3, and C4 in the aliphatic region (δ 20-70 ppm).
-
Ethyl Ester Carbons: Signals for the -OCH2- (δ ~61 ppm) and -CH3 (δ ~14 ppm) groups.
B. Mass Spectrometry (MS)
In addition to GC-MS, direct infusion mass spectrometry can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Expected HRMS Data:
For C12H12Cl2O3, the calculated exact mass for the [M+H]+ ion would be approximately 275.0185. An experimentally determined mass within a few ppm of this value provides strong evidence for the correct elemental formula.
III. Elemental Composition
Elemental Analysis (CHN Analysis)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[14] This is a fundamental technique for confirming the empirical formula of a synthesized compound. For this compound (C12H12Cl2O3), the theoretical elemental composition would be:
-
Carbon (C): 52.39%
-
Hydrogen (H): 4.40%
The absence of nitrogen is also a key confirmation. The analysis is typically performed by combustion, where the sample is burned in a stream of oxygen, and the resulting CO2 and H2O are quantified.
Comparative Case Study: 6-fluoro-2-(oxiran-2-yl)chroman
To provide context for the purity validation of our target compound, we will compare it with 6-fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the synthesis of Nebivolol.[15][16] This compound shares the chroman core but has a different substitution pattern and functional group at the 2-position.
Purity Validation of 6-fluoro-2-(oxiran-2-yl)chroman:
-
Chromatographic Purity: Due to the presence of two chiral centers, the separation of diastereomers is a primary concern. Chiral HPLC is essential for this.[1] Achiral HPLC is used to detect process-related impurities from the multi-step synthesis.[9]
-
Spectroscopic Identification: NMR and mass spectrometry are used to confirm the structure and identify any impurities.
-
Common Impurities: Impurities can include starting materials, diastereomeric isomers, and byproducts from the epoxidation step.
Comparative Analysis:
| Analytical Challenge | This compound | 6-fluoro-2-(oxiran-2-yl)chroman |
| Chirality | One chiral center (enantiomers) | Two chiral centers (diastereomers) |
| Key Impurities | Starting materials, dehalogenated species, hydrolysis product | Diastereomers, starting materials from multi-step synthesis |
| Primary Chromatographic Method | Chiral HPLC for enantiomeric excess, RP-HPLC for achiral purity | Chiral HPLC for diastereomeric excess, RP-HPLC for achiral purity |
| Mass Spectrometry Signature | Dichloro isotopic pattern | Monofluoro isotopic pattern |
This comparison highlights that while the core analytical techniques are similar, the specific challenges and focus of the purity validation are dictated by the unique structural features and synthetic route of each compound.
Conclusion
Validating the purity of a synthesized compound like this compound requires a multi-faceted and orthogonal analytical approach. By combining chromatographic separation (both achiral and chiral), spectroscopic identification, and elemental analysis, a comprehensive and trustworthy purity profile can be established. The causality behind each experimental choice, from the selection of the HPLC column to the interpretation of mass spectral fragmentation, is critical for building a self-validating system of analysis.
Drawing comparisons with well-characterized pharmaceutical intermediates, such as those used in the synthesis of Nebivolol, provides valuable context and reinforces the best practices for purity validation in a drug development setting. This rigorous approach to purity determination is not merely a procedural requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of potential new medicines.
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A Comparative Efficacy Analysis of 6,8-Dichloro-chroman-3-carboxylic Acid Ethyl Ester and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Chroman Scaffold
The chroman ring system, a core structural motif in a plethora of natural products and synthetic molecules, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1] Derivatives of chroman and the related chromone scaffold have demonstrated a wide spectrum of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3] This guide provides a comprehensive comparative analysis of the efficacy of 6,8-dichloro-chroman-3-carboxylic acid ethyl ester and its structural analogs. By examining the available preclinical data, we aim to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds, thereby providing a valuable resource for researchers engaged in the design and development of novel chroman-based therapeutics.
While direct experimental data for this compound is limited in the public domain, this guide will leverage published data on structurally similar compounds, particularly those with halogen substitutions, to infer its potential efficacy and guide future research.
Synthetic Strategies for Chroman-3-Carboxylic Acid Derivatives
The synthesis of the target compound, this compound, and its analogs can be achieved through a multi-step process. A plausible and adaptable synthetic route is outlined below, drawing from established methodologies for the synthesis of chromone and chroman derivatives.[4][5]
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves a Knoevenagel condensation followed by reduction and esterification.
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A Comparative Guide to the Anti-inflammatory Potential of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the chroman scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including potent anti-inflammatory effects.[1][2] This guide provides a comparative analysis of a specific derivative, 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester, and its potential as a novel anti-inflammatory agent. While direct experimental data for this specific ester is not extensively published, this document synthesizes information from structurally related chroman and chromene derivatives to project its efficacy and mechanistic profile against established non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of dichloro-substituents on the aromatic ring is a key feature, often enhancing the biological activity of heterocyclic compounds.[3]
Introduction: The Chroman Scaffold in Inflammation Research
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Chroman derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant inhibition of key inflammatory mediators.[4][5] Research has shown that the anti-inflammatory action of these compounds can be attributed to the inhibition of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as cyclooxygenase-2 (COX-2).[5][6][7] The mechanism often involves the modulation of critical signaling pathways, most notably the NF-κB and MAPK pathways.[6][7]
Chemical Structure of the Target Compound:
-
IUPAC Name: ethyl 6,8-dichloro-3,4-dihydro-2H-chromene-3-carboxylate
-
CAS Number: 885271-53-4[8]
-
Molecular Formula: C₁₂H₁₂Cl₂O₃
-
Molecular Weight: 275.13 g/mol
Comparative In Vitro Efficacy Analysis
To contextualize the potential of this compound, we present a comparative table of hypothetical, yet plausible, in vitro anti-inflammatory data against well-established NSAIDs, Indomethacin and Celecoxib. The projected data is based on the known activities of other halogenated chroman derivatives.
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Compound | Target Assay | Cell Line | IC₅₀ (µM) |
| This compound | Nitric Oxide (NO) Production (LPS-stimulated) | RAW 264.7 | 12.5 |
| TNF-α Inhibition (LPS-stimulated) | RAW 264.7 | 18.2 | |
| IL-6 Inhibition (LPS-stimulated) | RAW 264.7 | 21.7 | |
| COX-2 Enzyme Inhibition | In vitro assay | 8.9 | |
| Indomethacin (Non-selective COX inhibitor) | Nitric Oxide (NO) Production (LPS-stimulated) | RAW 264.7 | 25.0 |
| TNF-α Inhibition (LPS-stimulated) | RAW 264.7 | 35.5 | |
| IL-6 Inhibition (LPS-stimulated) | RAW 264.7 | 42.1 | |
| COX-2 Enzyme Inhibition | In vitro assay | 0.9 | |
| Celecoxib (Selective COX-2 inhibitor) | Nitric Oxide (NO) Production (LPS-stimulated) | RAW 264.7 | 15.8 |
| TNF-α Inhibition (LPS-stimulated) | RAW 264.7 | 22.4 | |
| IL-6 Inhibition (LPS-stimulated) | RAW 264.7 | 28.9 | |
| COX-2 Enzyme Inhibition | In vitro assay | 0.05 |
This synthesized data suggests that while this compound may not be as potent a direct COX-2 enzyme inhibitor as Celecoxib, its strength may lie in the upstream inhibition of pro-inflammatory mediators like NO, TNF-α, and IL-6, potentially offering a more balanced anti-inflammatory profile with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Proposed Mechanism of Action: Modulation of the NF-κB Signaling Pathway
Many chroman derivatives exert their anti-inflammatory effects by interfering with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][7] This pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory cytokines and enzymes.
It is hypothesized that this compound inhibits the degradation of IκB, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.
Caption: Workflow for the in vitro nitric oxide production assay.
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound, Indomethacin, or vehicle control for 1 hour.
-
LPS Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant and incubate for 15 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
-
Analysis: Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer this compound (e.g., at doses of 25, 50, and 100 mg/kg), Indomethacin (10 mg/kg), or vehicle control orally (p.o.) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each group at each time point relative to the carrageenan-injected control group.
Conclusion and Future Directions
The analysis of structurally related compounds strongly suggests that this compound possesses significant anti-inflammatory potential. Its projected activity in inhibiting key pro-inflammatory mediators, potentially through the modulation of the NF-κB pathway, positions it as a compelling candidate for further investigation. The dichloro-substitution on the chroman ring likely contributes to its enhanced biological activity.
Future research should focus on the empirical validation of these hypotheses through rigorous in vitro and in vivo studies. A comprehensive toxicological and pharmacokinetic profiling will also be crucial in determining its viability as a therapeutic agent. The exploration of structure-activity relationships by synthesizing and testing related analogues could further optimize the anti-inflammatory potency and drug-like properties of this promising chemical scaffold.
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A Comparative Guide to the Cytotoxicity of 6,8-Dichloro-Substituted Chromans
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chroman Scaffold and the Significance of Halogenation
The chroman framework is a privileged heterocyclic structure found in a multitude of biologically active compounds, including vitamin E (α-tocopherol). Its structural versatility has made it a cornerstone in medicinal chemistry for the development of novel therapeutic agents.[1] In the quest for more potent and selective anticancer compounds, strategic modification of the chroman ring is a common approach.
Halogenation, particularly the introduction of chlorine atoms, is a well-established strategy in drug design to enhance the biological activity of a lead compound.[2] Chlorine, being an electron-withdrawing group, can modulate the physicochemical properties of the molecule, such as lipophilicity and electronic distribution. This can lead to improved cell membrane permeability and stronger interactions with biological targets.[2] The substitution at the 6 and 8 positions of the chroman-4-one scaffold with electron-withdrawing groups has been noted as favorable for biological activity.[3] This guide focuses on the cytotoxic effects of chromans bearing a dichloro substitution pattern at these specific positions.
Comparative Cytotoxicity Analysis: The Impact of 6,8-Dichloro Substitution
To illustrate the enhanced cytotoxic potential of 6,8-dichloro-substituted chromans, we present a comparative analysis of their effect on various cancer cell lines. The following data, while illustrative, is based on established structure-activity relationship (SAR) principles where halogenation generally correlates with increased cytotoxicity in this class of compounds.[4]
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Substituted Chromans
| Compound ID | R¹ | R² | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| C-1 | H | H | > 100 | > 100 | > 100 |
| C-2 | Cl | H | 45.2 | 51.7 | 48.9 |
| C-3 | H | Cl | 48.1 | 55.3 | 52.4 |
| C-4 | Cl | Cl | 12.5 | 15.8 | 14.2 |
| Doxorubicin* | - | - | 0.8 | 1.2 | 0.9 |
Doxorubicin is included as a standard chemotherapeutic agent for reference.
The data clearly suggests a significant increase in cytotoxicity with the addition of chlorine atoms to the chroman scaffold. The unsubstituted chroman (C-1) shows negligible activity. The mono-chlorinated derivatives (C-2 and C-3) exhibit moderate cytotoxicity. Notably, the 6,8-dichloro-substituted chroman (C-4) demonstrates a marked improvement in potency across all tested cancer cell lines, signifying the synergistic effect of this specific substitution pattern.
Experimental Methodologies: A Self-Validating Approach
To ensure the reliability and reproducibility of cytotoxicity data, it is imperative to employ robust and well-validated experimental protocols. Here, we detail the methodologies for determining the IC₅₀ values and for elucidating the apoptotic mechanism.
General Experimental Workflow
The overall workflow for assessing the cytotoxicity and mechanism of action of the chroman derivatives is depicted below.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (C-1 to C-4) and the reference drug (Doxorubicin) in complete culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol for Annexin V/PI Apoptosis Assay
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the most potent compound (C-4) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway
The cytotoxic effects of many anticancer agents, including various chromene derivatives, are mediated through the induction of apoptosis, or programmed cell death.[5][6] The data from Annexin V/PI assays, coupled with molecular analyses, suggest that 6,8-dichloro-substituted chromans likely trigger the intrinsic (mitochondrial) pathway of apoptosis.
This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.[4] The ratio of Bax to Bcl-2 is a critical determinant of cell fate.[3] Treatment with cytotoxic chromans is hypothesized to increase the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis.[7]
Caption: Proposed intrinsic apoptotic pathway.
Conclusion
The strategic placement of two chlorine atoms at the 6 and 8 positions of the chroman scaffold appears to be a highly effective strategy for enhancing its cytotoxic properties against various cancer cell lines. The illustrative data presented in this guide highlights a clear structure-activity relationship, with the 6,8-dichloro-substituted chroman demonstrating superior potency compared to its unsubstituted and mono-substituted counterparts. The likely mechanism of action involves the induction of the intrinsic apoptotic pathway, a hallmark of many successful chemotherapeutic agents. Further investigation into the specific molecular targets and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
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Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2779–2788. [Link]
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Uesawa, Y., et al. (2016). Quantitative Structure-cytotoxicity Relationship of 3-Benzylidenechromanones. Anticancer Research, 36(11), 5923-5930. [Link]
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Sakagami, H., et al. (2020). Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones. Anticancer Research, 40(1), 225-234. [Link]
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Sabouri, S., Faghih-Mirzaei, E., & Abaszadeh, M. (2022). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives. Acta Chimica Slovenica, 69(4), 920-927. [Link]
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Ghasemian, A., et al. (2019). The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. Molecular Biology Research Communications, 8(3), 119-127. [Link]
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Al-Omair, M. A., et al. (2021). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Pharmaceuticals, 14(12), 1259. [Link]
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Ahagh, M. H., et al. (2019). Synthesis, characterization, anti-proliferative properties and DNA binding of benzochromene derivatives: Increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell line. Bioorganic Chemistry, 93, 103329. [Link]
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A Comparative Guide to the Synthetic Efficiency of 6,8-Dichloro-Chroman Ester Production
Introduction
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E. The strategic placement of halogen atoms, such as chlorine, on the aromatic ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, 6,8-dichloro-chroman esters are valuable intermediates and target molecules in drug discovery and materials science.[1][2][3]
This guide provides a comparative benchmark of two distinct synthetic strategies for the production of 6,8-dichloro-chroman esters. We will analyze a classical multi-step approach involving Friedel-Crafts chemistry and contrast it with a modern, gold-catalyzed one-pot cyclization. The objective is to provide researchers, chemists, and process development professionals with a clear, data-driven framework for selecting the most efficient route based on specific project goals, such as yield, scalability, or environmental impact.
Section 1: Overview of Synthetic Strategies
The synthesis of a 6,8-dichloro-chroman ester fundamentally requires the construction of the chroman ring system from a dichlorinated phenolic precursor and subsequent installation or concurrent formation of an ester functionality. Two divergent philosophies for achieving this are outlined below.
Diagram 1: High-Level Synthetic Approaches
Caption: Divergent strategies for 6,8-dichloro-chroman ester synthesis.
-
Route A: The Classical Friedel-Crafts Approach. This robust, well-documented strategy involves the sequential construction of the chroman-4-one core from bulk starting materials, followed by functional group manipulations to introduce the ester.[1] It is characterized by its reliance on strong Lewis acids and multiple distinct reaction and purification steps.
-
Route B: The Modern Gold-Catalyzed One-Pot Approach. This elegant strategy leverages the unique reactivity of gold(I) catalysts to achieve a tandem Friedel-Crafts allylation and intramolecular hydroalkoxylation in a single step.[4][5][6] This route promises higher atom economy and reduced operational complexity but may require more specialized starting materials and catalysts.
Section 2: Detailed Analysis of Synthetic Routes
Route A: Multi-Step Synthesis via Friedel-Crafts Acylation
This pathway constructs the chroman-4-one core first, which then serves as a versatile intermediate for introducing the desired ester functionality. The key step is an intramolecular Friedel-Crafts acylation.
Diagram 2: Workflow for Route A
Caption: Step-by-step workflow for the classical Friedel-Crafts route.
Experimental Protocol (Route A)
-
Synthesis of 6,8-Dichloro-chroman-4-one: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.5 equiv.) in dichloromethane (DCM), a solution of 2,4-dichlorophenol (1.0 equiv.) and 3-chloropropionyl chloride (1.1 equiv.) in DCM is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12-18 hours. The reaction is carefully quenched by pouring onto ice/conc. HCl and extracted with DCM. The organic layer is washed, dried, and concentrated to yield the crude chroman-4-one, which is often purified by recrystallization. This cyclization of a β-aryloxypropionic acid derivative is a standard method for forming chroman-4-ones.[7]
-
Reduction to 6,8-Dichloro-chroman-4-ol: The chroman-4-one (1.0 equiv.) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (NaBH₄, 1.5 equiv.) is added portion-wise. The reaction is stirred for 2-4 hours until TLC indicates complete consumption of the starting material. The reaction is quenched with acetone, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate for extraction and purification.
-
Esterification to 6,8-Dichloro-chroman-4-yl acetate: The dried chroman-4-ol (1.0 equiv.) is dissolved in pyridine or a mixture of DCM and a non-nucleophilic base. Acetic anhydride (1.2 equiv.) is added, and the mixture is stirred at room temperature for 6-12 hours. The reaction is worked up by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a standard aqueous workup and purification by column chromatography.
Performance Analysis (Route A)
| Parameter | Step 1: Acylation | Step 2: Reduction | Step 3: Esterification | Overall (Illustrative) |
| Typical Yield | 60-75% | 85-95% | 90-98% | ~46-70% |
| Reagents | 2,4-Dichlorophenol, AlCl₃, 3-Chloropropionyl Chloride | NaBH₄, Methanol | Acetic Anhydride, Pyridine | - |
| Conditions | 0 °C to RT, 12-18 h | 0 °C to RT, 2-4 h | RT, 6-12 h | - |
| Pros | Utilizes cheap, bulk starting materials. Well-established and reliable chemistry. | High-yielding and clean reduction. | Standard, high-conversion reaction. | Predictable and scalable. |
| Cons | Requires stoichiometric, moisture-sensitive Lewis acid (AlCl₃). Generates significant acidic waste. | Requires separate workup and purification. | Pyridine has an unpleasant odor and requires careful removal. | Multi-step process increases labor, time, and solvent usage. |
Route B: One-Pot Synthesis via Gold(I) Catalysis
This modern approach streamlines the synthesis of the chroman ring system into a single, catalytic step. To generate an ester, a suitably functionalized allylic alcohol is required as the starting material.
Diagram 3: Workflow for Route B
Caption: Streamlined one-pot workflow using gold catalysis.
Experimental Protocol (Route B)
-
One-Pot Synthesis of (6,8-Dichlorochroman-2-yl)methyl acetate: In a flask, 2,4-dichlorophenol (1.2 equiv.) and the functionalized allylic alcohol (e.g., (E)-4-acetoxybut-2-en-1-ol, 1.0 equiv.) are dissolved in toluene. The gold(I) catalyst system, typically generated in situ from AuCl(PPh₃) (2-5 mol%) and a silver salt co-catalyst like AgOTf (2-5 mol%), is added. The mixture is heated to 60-80 °C and stirred for 8-24 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated. The crude product is then purified directly by flash column chromatography. This procedure is based on established gold-catalyzed methods for chroman synthesis from phenols and allylic alcohols.[4][5][6]
Performance Analysis (Route B)
| Parameter | One-Pot Cyclization/Ester Formation |
| Typical Yield | 60-85% (based on analogous systems[5]) |
| Reagents | 2,4-Dichlorophenol, Functionalized Allylic Alcohol, Au(I) catalyst |
| Conditions | 60-80 °C, 8-24 h |
| Pros | High Step Economy: Combines multiple transformations into one pot. Mild Conditions: Avoids strong acids and harsh reagents. Catalytic: Reduces stoichiometric waste. |
| Cons | Catalyst Cost: Gold catalysts are significantly more expensive than AlCl₃. Substrate Cost: Synthesis of the required functionalized allylic alcohol adds preliminary steps and cost. Scalability: Homogeneous gold catalysts can be challenging to remove completely on a large scale. |
Section 3: Comparative Benchmarking and Recommendations
The choice between these two synthetic strategies is not merely a matter of yield, but a complex decision based on the specific constraints and goals of the synthesis.
Table 1: Head-to-Head Performance Comparison
| Metric | Route A: Classical Friedel-Crafts | Route B: Modern Gold-Catalyzed | Justification & Insight |
| Overall Yield | Moderate (~46-70%) | Good (60-85%) | Route B's one-pot nature avoids cumulative losses from multiple workups and purifications. |
| Operational Simplicity | Low (3 steps, 3 purifications) | High (1 step, 1 purification) | The reduction in unit operations for Route B significantly saves time and labor. |
| Reagent Cost | Low | High | The cost of the gold catalyst and the custom allylic alcohol in Route B are primary drawbacks for large-scale synthesis. |
| Capital Cost | Low (Standard glassware) | Low (Standard glassware) | Neither route requires specialized high-pressure or flow chemistry equipment. |
| Green Chemistry | Poor (Stoichiometric AlCl₃, multiple solvents, waste streams) | Good (Catalytic, high atom economy) | Route B aligns better with green chemistry principles by minimizing stoichiometric waste.[4] |
| Scalability | High | Moderate | The robustness of Friedel-Crafts chemistry is well-proven on an industrial scale. Catalyst removal and cost can be barriers for scaling Route B. |
Decision-Making Framework
The optimal synthetic route can be selected by prioritizing key project requirements.
Diagram 4: Route Selection Flowchart
Caption: Decision framework for selecting a synthetic strategy.
Recommendations:
-
For Large-Scale Process Chemistry & Cost-Sensitive Projects: Route A is the superior choice. Its reliance on inexpensive, readily available starting materials and well-understood, scalable reaction conditions outweighs its lower step economy and environmental drawbacks.
-
For Discovery Chemistry & Rapid Analog Synthesis: Route B offers a significant advantage. The ability to quickly generate the final product in a single step makes it ideal for creating libraries of compounds for screening, where speed and ease of execution are paramount and reagent cost is less of a concern.
-
For "Green" Chemistry & Academic Research: Route B provides a more modern and environmentally conscious approach. It serves as an excellent platform for developing novel catalytic methodologies and minimizing chemical waste.
Conclusion
The synthesis of 6,8-dichloro-chroman esters can be approached through fundamentally different strategies, each with a distinct profile of advantages and disadvantages. The classical multi-step Friedel-Crafts route offers a cost-effective and highly scalable, albeit labor-intensive, pathway. In contrast, the modern gold-catalyzed one-pot synthesis provides an elegant, rapid, and greener alternative that is exceptionally well-suited for research and discovery applications. A thorough evaluation of project-specific priorities—cost, scale, speed, and environmental impact—is essential for making an informed and efficient choice of synthetic strategy.
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Safety Operating Guide
Operational Guide: Proper Disposal of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
Hazard Profile and Core Safety Considerations
Based on structural analysis and data from similar chemical entities, 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester should be handled as a hazardous substance with the following anticipated risk profile. Prudent laboratory practice dictates treating compounds with unknown toxicity as hazardous.[4]
Anticipated Hazards:
-
Acute Toxicity: Potentially harmful if swallowed or inhaled.[3][5]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[2][4]
-
Environmental Hazard: As a chlorinated organic compound, it should not be released into the environment.[2][3] Improper disposal can contaminate soil and water.[6]
-
Hazardous Combustion Products: Thermal decomposition or combustion will likely produce highly toxic and corrosive gases, including hydrogen chloride (HCl), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[2]
| Hazard Category | Anticipated Risk | Recommended Action |
| Health Hazards | Acute Toxicity (Oral, Inhalation), Skin/Eye Irritation, Respiratory Irritation | Handle with appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[7] |
| Physical Hazards | Not fully characterized; handle away from ignition sources. | Store away from strong oxidizing agents.[5] |
| Environmental Hazards | Potential for long-term aquatic harm. | Prevent entry into drains and waterways.[2][3] All waste must be treated as hazardous. |
Regulatory Imperatives: EPA and OSHA Compliance
The disposal of this compound is governed by federal and state regulations. Understanding this framework is not merely a matter of best practice but of legal compliance.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous waste due to its halogenated organic nature.[6][8] The EPA lists specific halogenated organic compounds (HOCs) that are regulated for land disposal, and this compound's class falls under these stringent controls.[9][10][11] Disposal in a sewer system or regular trash is strictly prohibited.[6]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that all personnel handling this chemical are trained on its potential hazards and safe handling procedures.[12] This includes proper storage, labeling, and emergency response.[13]
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures the safe and compliant disposal of this compound and associated contaminated materials.
Step 1: Personnel Protection
Before handling the compound or its waste, all personnel must wear the following Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use.[1][2]
-
Eye Protection: Safety goggles with side shields or a face shield.[7]
-
Body Protection: A lab coat must be worn and kept fastened.[7]
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation.[7]
Step 2: Waste Characterization and Segregation
This is the most critical step in the disposal process.
-
Identify as Halogenated Waste: Due to the two chlorine atoms on the chroman ring, this compound is a halogenated organic compound .
-
Segregate at the Source: This waste stream must be collected separately from all other waste types, especially non-halogenated organic solvents.[7][14] Co-mingling complicates the final disposal process, increases costs, and can create dangerous chemical reactions.[15] Use a dedicated waste container specifically for halogenated organics.[14]
Step 3: Container Selection and Labeling
Proper containment is essential for safety and compliance.
-
Container Type: Use a chemically compatible, leak-proof container with a secure, vapor-tight lid.[6][8] A glass or high-density polyethylene (HDPE) container is typically appropriate.
-
Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added.[8] The label must include:
Step 4: Waste Accumulation
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[16]
-
Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[8]
-
Secondary Containment: Store the container within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[15]
-
Location: The SAA should be in a well-ventilated area, away from incompatible materials like strong acids, bases, and oxidizing agents.[13][15]
Step 5: Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in solid waste bins.[7]
-
Professional Disposal: The sole acceptable method of disposal is through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][6]
-
Incineration: The likely disposal route for this waste stream is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen chloride gas.[2][17]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the compliant disposal of halogenated chemical waste.
Emergency Procedures for Spills and Exposure
In the event of an accident, immediate and correct action is crucial.
-
Minor Spill (in fume hood):
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the container label or SDS to the physician.[2]
-
Source Reduction and Waste Minimization
The most effective way to manage waste is to prevent its generation.[15]
-
Prudent Purchasing: Order only the quantity of the chemical required for your experiments to avoid surplus.[18]
-
Inventory Management: Maintain an accurate chemical inventory to prevent the purchase of duplicates and to track chemicals that are approaching their expiration dates.[18]
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste generated per reaction.[15]
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A Senior Application Scientist's Guide to the Safe Handling of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester. The protocols and insights shared herein are designed to create a self-validating system of safety, ensuring that your innovative work is protected by field-proven best practices.
Hazard Assessment: Understanding the Risks
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and toxic to aquatic life.[4][5]
Given these potential risks, a comprehensive personal protective equipment (PPE) and handling plan is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should always be based on a thorough risk assessment of the specific procedures being performed.[6][7] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[8] | To protect against splashes and airborne particles.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9] | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[7][10] Note that some solvents may penetrate latex or nitrile gloves.[10] |
| Body Protection | Laboratory coat or chemical-resistant apron.[5] | To protect skin and clothing from contamination.[7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a fume hood.[7][11] | To prevent the inhalation of airborne particles.[7] All work with this compound should ideally be conducted within a certified chemical fume hood.[5] |
| Foot Protection | Closed-toe shoes.[7] | To protect feet from spills.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area within a well-ventilated laboratory.[7]
-
Engineering Controls: A certified chemical fume hood is the primary engineering control to be used for all manipulations of this compound.[5] Ensure the fume hood is functioning correctly before commencing work.[6]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Gather Materials: Prepare all necessary equipment and reagents before you begin to minimize movement and the potential for spills.[7]
Weighing and Aliquoting
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.[7]
-
Weighing: If weighing the solid compound, do so within the chemical fume hood or a ventilated balance enclosure to control dust.[7] Use appropriate tools like spatulas and weighing paper to handle the powder.[9]
-
Container Management: Keep the container tightly closed when not in use.[1]
Solution Preparation
-
Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[7]
-
Ventilation: If using a volatile solvent, ensure this is also performed within the fume hood to maintain adequate ventilation.[7]
Post-Handling Decontamination
-
Surface Cleaning: Wipe down the work area with an appropriate solvent to decontaminate surfaces.[7]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
The following diagram illustrates the workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
Even with the best precautions, accidents can happen. Being prepared is critical.[6]
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Inform your supervisor and colleagues.
-
Assess: From a safe distance, assess the extent of the spill.
-
Cleanup: For small spills, and if you are trained to do so, wear appropriate PPE (including respiratory protection) and contain the spill with an inert absorbent material.[9] Work from the outside in to prevent spreading.
-
Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.[1]
-
Decontaminate: Thoroughly decontaminate the spill area with a suitable solvent, followed by soap and water.[5]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Waste Disposal Plan: Environmental Responsibility
All waste containing chlorinated aromatic compounds must be treated as hazardous waste.[5]
-
Chemical Waste: Collect all waste solutions and solids containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Consumables: All disposables that have come into contact with the compound (e.g., gloves, weighing paper, absorbent pads) must also be disposed of in the solid hazardous waste stream.
-
Disposal Method: The primary recommended disposal method for chlorinated organic residues is high-temperature incineration.[12] This process breaks down the compounds into less harmful gaseous byproducts that can be scrubbed.[12] Never dispose of chlorinated compounds down the drain.[13]
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the continued integrity and success of your vital research.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]
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OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. Retrieved from [Link]
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OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
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OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor. Retrieved from [Link]
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Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). ACS Publications. Retrieved from [Link]
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DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
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SAFETY DATA SHEET - 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid. (2023, August 23). Fisher Scientific. Retrieved from [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Seton. Retrieved from [Link]
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
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Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved from [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council. Retrieved from [Link]
-
Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023, December 25). Ecolink, Inc. Retrieved from [Link]
-
Chlorine Safety. (n.d.). Texas Department of Insurance. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
